Product packaging for D-Penylalaninol(Cat. No.:CAS No. 5267-64-1)

D-Penylalaninol

Numéro de catalogue: B555900
Numéro CAS: 5267-64-1
Poids moléculaire: 151.21 g/mol
Clé InChI: STVVMTBJNDTZBF-SECBINFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Enantiomer of L-Phenylalaninol, an inhibitor of intestinal Phenylalanine absorption.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B555900 D-Penylalaninol CAS No. 5267-64-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-2-amino-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVVMTBJNDTZBF-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316779
Record name D-Phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5267-64-1
Record name D-Phenylalaninol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5267-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalaninol, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-amino-3-phenylpropanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLALANINOL, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6QY3U3O3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the physical and chemical properties of D-Phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phenylalaninol, a chiral amino alcohol, is a critical building block in modern organic and medicinal chemistry. Its stereospecific structure makes it an invaluable tool in asymmetric synthesis, serving as a chiral auxiliary to control the stereochemical outcome of reactions. This technical guide provides an in-depth overview of the physical and chemical properties of D-Phenylalaninol, detailed experimental protocols for its characterization, and insights into its applications, particularly in drug development.

Physicochemical Properties

D-Phenylalaninol is a white to light yellow crystalline powder. Its properties are summarized in the tables below.

Table 1: General and Physical Properties of D-Phenylalaninol
PropertyValueReference(s)
IUPAC Name (2R)-2-amino-3-phenylpropan-1-ol[1]
Synonyms (R)-2-Amino-3-phenyl-1-propanol, D-Phe-ol[2]
CAS Number 5267-64-1[2][3]
Molecular Formula C₉H₁₃NO[2][3][4]
Molecular Weight 151.21 g/mol [1][2][5]
Appearance White to light yellow crystalline powder[2][3]
Melting Point 90-96 °C[2][6]
Boiling Point 303.8 - 307.5 °C at 760 mmHg[3][6]
Density 1.077 - 1.201 g/cm³[3][6]
Flash Point 137.5 - 139.8 °C[3][6]
Table 2: Chemical and Spectroscopic Properties of D-Phenylalaninol
PropertyValueReference(s)
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol.[3][7]
Optical Rotation [α]D²⁷ = +22 ± 2º (c=1.2 in 1N HCl)[2]
pKa (Predicted) 12.85 ± 0.10[3][8]
LogP (Predicted) 0.7 - 1.249[3]
Hydrogen Bond Donor Count 2[3][7]
Hydrogen Bond Acceptor Count 2[3][7]
Rotatable Bond Count 3[3][7]
¹H NMR, ¹³C NMR, IR, Mass Spec Spectra available from various sources.[6][9]

Experimental Protocols

Melting Point Determination

The melting point of D-Phenylalaninol can be determined using a standard capillary melting point apparatus. This method relies on the visual observation of the phase transition from solid to liquid.

Methodology:

  • Sample Preparation: A small amount of finely powdered D-Phenylalaninol is packed into a capillary tube to a height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more accurate measurement.[3]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.[2]

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder D-Phenylalaninol Pack Pack into Capillary Tube Powder->Pack Insert Insert into Apparatus Pack->Insert Heat Heat at Controlled Rate Insert->Heat Observe Observe Phase Transition Heat->Observe Record Record Melting Range Observe->Record

Figure 1: Workflow for Melting Point Determination.
Solubility Assessment (Qualitative)

A qualitative assessment of D-Phenylalaninol's solubility in various solvents can be performed to confirm its general solubility profile.

Methodology:

  • Preparation: A small, measured amount of D-Phenylalaninol (e.g., 5-10 mg) is placed into a test tube.

  • Solvent Addition: A small volume of the solvent to be tested (e.g., 0.5 mL) is added to the test tube.

  • Agitation: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If not, incremental additions of the solvent can be made, with agitation after each addition, to estimate the solubility.[4]

Solubility_Workflow cluster_procedure Procedure cluster_outcome Outcome Weigh Weigh D-Phenylalaninol AddSolvent Add Solvent Weigh->AddSolvent Agitate Agitate Mixture AddSolvent->Agitate Observe Observe for Dissolution Agitate->Observe Decision Completely Dissolved? Observe->Decision Soluble Soluble Decision->Soluble Yes Insoluble Insoluble/Sparingly Soluble Decision->Insoluble No

Figure 2: Workflow for Qualitative Solubility Assessment.

Synthesis and Applications

Synthesis of D-Phenylalaninol

D-Phenylalaninol can be synthesized from D-phenylalanine. A common laboratory-scale method involves the reduction of the carboxylic acid group.

Representative Experimental Workflow:

  • Esterification: D-phenylalanine is first converted to its methyl or ethyl ester to protect the carboxylic acid and improve solubility in organic solvents.

  • Reduction: The resulting amino ester is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent (e.g., tetrahydrofuran).

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by crystallization or chromatography, to yield D-Phenylalaninol.[10]

Synthesis_Workflow Start D-Phenylalanine Esterification Esterification (e.g., SOCl₂ in Methanol) Start->Esterification AminoEster D-Phenylalanine Methyl Ester Esterification->AminoEster Reduction Reduction (e.g., LiAlH₄ in THF) AminoEster->Reduction CrudeProduct Crude D-Phenylalaninol Reduction->CrudeProduct Purification Purification (Crystallization/Chromatography) CrudeProduct->Purification FinalProduct Pure D-Phenylalaninol Purification->FinalProduct Chiral_Auxiliary_Logic Prochiral Prochiral Substrate Attachment Attachment of Auxiliary Prochiral->Attachment Auxiliary D-Phenylalaninol (Chiral Auxiliary) Auxiliary->Attachment ChiralSubstrate Chiral Substrate-Auxiliary Adduct Attachment->ChiralSubstrate StereoselectiveReaction Diastereoselective Reaction ChiralSubstrate->StereoselectiveReaction DiastereomericProduct Diastereomerically Enriched Product StereoselectiveReaction->DiastereomericProduct Cleavage Cleavage of Auxiliary DiastereomericProduct->Cleavage FinalProduct Enantiomerically Pure Product Cleavage->FinalProduct RecoveredAuxiliary Recovered D-Phenylalaninol Cleavage->RecoveredAuxiliary Insulin_Signaling_Pathway cluster_inhibition Inhibition by Phenylalanine cluster_antagonism Potential Antagonism by D-Phenylalaninol Phe High Phenylalanine FARSA FARSA Phe->FARSA IR Insulin Receptor (IR) FARSA->IR Restore Restores Signaling FARSA->Restore Inhibit Inhibits IR->Inhibit Signaling Insulin Signaling Cascade (e.g., PI3K/Akt pathway) IR->Signaling Activates Inhibit->Signaling Pheol D-Phenylalaninol Pheol->FARSA Compete Competes with Phenylalanine Restore->Signaling Insulin Insulin Insulin->IR GlucoseUptake Glucose Uptake Signaling->GlucoseUptake

References

An In-depth Technical Guide to the Structure and Stereochemistry of D-Phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Phenylalaninol, the chiral amino alcohol derived from the D-isomer of phenylalanine, is a critical building block in synthetic organic chemistry and holds significant importance in the pharmaceutical industry. Its defined stereochemistry makes it an invaluable chiral auxiliary and a precursor for the synthesis of enantiomerically pure pharmaceuticals. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of D-Phenylalaninol. It further details experimental protocols for its synthesis and stereochemical analysis, and explores its biological role as a monoamine releasing agent.

Core Structure and Physicochemical Properties

D-Phenylalaninol, systematically named (2R)-2-amino-3-phenylpropan-1-ol, is a chiral molecule featuring a primary alcohol, a primary amine, and a benzyl group attached to a propane backbone. The stereocenter at the C2 position, with the (R) configuration, is crucial to its chemical and biological identity.

Structural and Chemical Identifiers

The fundamental structural details and identifiers for D-Phenylalaninol are summarized in the table below.

PropertyValue
IUPAC Name (2R)-2-amino-3-phenylpropan-1-ol[1]
Synonyms (R)-(+)-2-Amino-3-phenyl-1-propanol, D-Phe-ol[2][3]
CAS Number 5267-64-1[2]
Molecular Formula C₉H₁₃NO[2]
Molecular Weight 151.21 g/mol [1]
InChI Key STVVMTBJNDTZBF-SECBINFHSA-N[1]
SMILES C1=CC=C(C=C1)C--INVALID-LINK--N[1]
Physicochemical Data

The key physicochemical properties of D-Phenylalaninol are presented in the following table for easy reference.

PropertyValue
Appearance White crystalline powder[2]
Melting Point 90-96 °C[2]
Optical Rotation [α]D²⁷ = +22 ± 2º (c=1.2 in 1N HCl)[2]
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol[4][5]
Storage Conditions Store at 0-8°C[2]

Stereochemistry and Its Significance

The stereochemistry of D-Phenylalaninol is defined by the (R) configuration at the chiral center (C2). This specific spatial arrangement of the amino and hydroxymethyl groups relative to the benzyl side chain is fundamental to its application as a chiral auxiliary in asymmetric synthesis, enabling the stereoselective synthesis of complex molecules.[2] The enantiomer, L-Phenylalaninol, possesses the (S) configuration and exhibits different biological and chemical properties.

The distinct stereochemistry of D- and L-phenylalanine derivatives leads to differential interactions with chiral biological macromolecules such as receptors and enzymes, resulting in varied physiological effects.

Stereoisomers of Phenylalaninol cluster_D D-Phenylalaninol (R-isomer) cluster_L L-Phenylalaninol (S-isomer) D_img D_img mirror Mirror Plane D_img->mirror D_label (2R)-2-amino-3-phenylpropan-1-ol L_img L_img L_label (2S)-2-amino-3-phenylpropan-1-ol mirror->L_img

Figure 1: Stereochemical relationship between D- and L-Phenylalaninol.

Experimental Protocols

Synthesis of D-Phenylalaninol via Reduction of D-Phenylalanine

A common and effective method for the synthesis of D-Phenylalaninol is the reduction of the carboxylic acid functionality of D-phenylalanine.

Materials:

  • D-Phenylalanine

  • Lithium borohydride (LiBH₄)

  • Trimethylsilyl chloride (TMSCl)

  • Tetrahydrofuran (THF), freshly distilled

  • Methanol (MeOH)

  • 2.5 M aqueous Sodium Hydroxide (NaOH)

  • Chloroform

  • Sodium sulfate (Na₂SO₄)

  • Flame-dried reaction flask with a magnetic stirrer

  • Ice/water bath

  • Nitrogen atmosphere setup

Procedure:

  • To a cold (0°C) solution of LiBH₄ (2.0 equivalents) in freshly distilled THF, add TMSCl (4.0 equivalents) under a nitrogen atmosphere.

  • Remove the ice bath and stir the mixture at room temperature for 15 minutes.

  • Re-cool the mixture to 0°C and add D-phenylalanine (1.0 equivalent).

  • Remove the ice bath and stir the reaction mixture overnight at room temperature.

  • Cool the mixture to 0°C and quench the reaction by the dropwise addition of MeOH, followed by 2.5 M aqueous NaOH.

  • Evaporate the solvent in vacuo.

  • Extract the residue with chloroform (5 times).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate in vacuo to yield D-Phenylalaninol as a white crystalline solid.

Stereochemical Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of D-Phenylalaninol can be determined using chiral HPLC.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral column (e.g., teicoplanin-based chiral stationary phase like Astec® CHIROBIOTIC® T)

  • HPLC grade methanol, glacial acetic acid, and triethylamine

  • D-Phenylalaninol sample

Mobile Phase Preparation:

  • Prepare a mobile phase consisting of HPLC grade methanol with 0.1% glacial acetic acid and 0.05% triethylamine.

  • Degas the mobile phase before use.

Sample Preparation:

  • Dissolve a small amount of the D-Phenylalaninol sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: Teicoplanin-based chiral stationary phase

  • Mobile Phase: Methanol with 0.1% acetic acid and 0.05% triethylamine

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

The retention times for D- and L-Phenylalaninol will be different, allowing for the determination of enantiomeric excess.

Chiral HPLC Workflow for Phenylalaninol start Sample Preparation (Dissolve and Filter) hplc HPLC System (Pump, Injector, Column Oven) start->hplc column Chiral Column (Teicoplanin-based) hplc->column detector UV Detector (210 nm) column->detector data Data Acquisition and Analysis detector->data end Enantiomeric Purity Determination data->end

Figure 2: Workflow for the chiral separation of Phenylalaninol enantiomers.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of D-Phenylalaninol can be confirmed by ¹H and ¹³C NMR spectroscopy. The following are typical chemical shifts observed in CDCl₃:

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic-H 7.20-7.35 (m, 5H)138.5 (Ar-C)
CH(NH₂) 3.35 (m, 1H)129.3 (Ar-CH)
CH₂OH 3.45-3.65 (m, 2H)128.6 (Ar-CH)
CH₂Ph 2.55-2.75 (m, 2H)126.3 (Ar-CH)
NH₂ & OH 2.0-3.0 (br s, 3H)66.5 (CH₂OH)
54.5 (CHNH₂)
40.8 (CH₂Ph)

Note: Chemical shifts can vary depending on the solvent and concentration.

Biological Activity and Signaling

D-Phenylalaninol is a psychostimulant and a monoamine releasing agent (MRA).[6] It exhibits a preference for inducing the release of norepinephrine (NE) over dopamine (DA).

Monoamine Release Data
NeurotransmitterEC₅₀ for Release (nM)
Norepinephrine 106
Dopamine 1,355
Serotonin >10,000

Data obtained from studies on rat brain synaptosomes.[6]

Mechanism of Action

As a monoamine releasing agent, D-Phenylalaninol is thought to exert its effects through the following mechanism:

  • Uptake into Presynaptic Neuron: D-Phenylalaninol enters the presynaptic neuron via monoamine transporters, primarily the norepinephrine transporter (NET) and to a lesser extent, the dopamine transporter (DAT).

  • Interaction with VMAT2: Inside the neuron, it interacts with vesicular monoamine transporter 2 (VMAT2), leading to the release of norepinephrine and dopamine from synaptic vesicles into the cytoplasm.

  • Transporter Reversal: D-Phenylalaninol can also induce the reversal of the plasma membrane transporters (NET and DAT), causing the efflux of norepinephrine and dopamine from the cytoplasm into the synaptic cleft.

This increase in synaptic concentrations of norepinephrine and dopamine leads to enhanced neurotransmission.

Mechanism of D-Phenylalaninol as a Monoamine Releasing Agent cluster_presynaptic Presynaptic Neuron D_Phe_ol D-Phenylalaninol NET_DAT NET/DAT D_Phe_ol->NET_DAT Uptake Vesicle Synaptic Vesicle D_Phe_ol->Vesicle Interaction NE_DA_cyto NE/DA (Cytoplasm) NET_DAT->NE_DA_cyto Reversal (Efflux) VMAT2 VMAT2 NE_DA_vesicle NE/DA (Vesicle) VMAT2->NE_DA_vesicle Release Synaptic_Cleft Synaptic Cleft NE_DA_cyto->Synaptic_Cleft Release Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binding

Figure 3: Proposed mechanism of D-Phenylalaninol-induced monoamine release.

Applications in Drug Development

D-Phenylalaninol is a valuable chiral building block in the synthesis of various pharmaceuticals.[2] Its defined stereochemistry is essential for creating drugs with high selectivity and efficacy. It is also used as a precursor in the synthesis of other chiral molecules and as a chiral catalyst in asymmetric reactions.[2] Notably, D-Phenylalaninol is a known impurity in the synthesis of solriamfetol, a dopamine and norepinephrine reuptake inhibitor.[6]

Conclusion

D-Phenylalaninol is a molecule of significant interest to researchers in organic synthesis and drug development. Its well-defined structure and stereochemistry, coupled with its biological activity as a monoamine releasing agent, make it a versatile tool in the creation of new chemical entities with therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for its synthesis, analysis, and application in a research and development setting.

References

Spectroscopic Profile of D-Phenylalaninol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for D-Phenylalaninol ((2R)-2-amino-3-phenylpropan-1-ol), a critical chiral building block in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to ensure reproducibility, and all quantitative data is summarized in standardized tables for ease of reference and comparison.

Introduction

D-Phenylalaninol is a chiral amino alcohol derived from the reduction of the amino acid D-phenylalanine. Its stereocenter makes it an invaluable precursor and chiral auxiliary in asymmetric synthesis, particularly for creating enantiomerically pure pharmaceuticals. A thorough understanding of its structural and spectroscopic properties is fundamental for its application in quality control, reaction monitoring, and structural elucidation of derivative compounds. This document collates and presents the essential ¹H NMR, ¹³C NMR, IR, and MS data for D-Phenylalaninol.

Spectroscopic Data Summary

The following sections provide the key spectral data for D-Phenylalaninol. Data has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

2.1.1 ¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Assignment Chemical Shift (δ) [ppm] Solvent / Frequency
Phenyl-H (m)7.29 - 7.18CDCl₃ / 400 MHz
-CH₂OH (dd)3.61CDCl₃ / 400 MHz
-CH₂OH (dd)3.38CDCl₃ / 400 MHz
-CH(NH₂) (m)3.10CDCl₃ / 400 MHz
-CH₂-Ph (dd)2.78CDCl₃ / 400 MHz
-CH₂-Ph (dd)2.50CDCl₃ / 400 MHz
-NH₂ / -OH (br s)Not explicitly assignedCDCl₃ / 400 MHz

Note: The signals for the amine (-NH₂) and hydroxyl (-OH) protons are often broad and their chemical shift can be variable depending on concentration and solvent purity. They were not explicitly assigned in the reference spectrum.

2.1.2 ¹³C NMR Data

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. The following data is for the racemic mixture, D,L-2-amino-3-phenyl-1-propanol; chemical shifts for the D-enantiomer are identical in a non-chiral solvent.

Assignment Chemical Shift (δ) [ppm] Source / Solvent
C (quaternary, Phenyl)138.8SpectraBase / CDCl₃
CH (ortho, Phenyl)129.2SpectraBase / CDCl₃
CH (meta, Phenyl)128.5SpectraBase / CDCl₃
CH (para, Phenyl)126.1SpectraBase / CDCl₃
-CH₂OH66.3SpectraBase / CDCl₃
-CH(NH₂)56.4SpectraBase / CDCl₃
-CH₂-Ph40.5SpectraBase / CDCl₃
Infrared (IR) Spectroscopy
Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
O-H Stretch (Alcohol)3400 - 3200Strong, Broad
N-H Stretch (Primary Amine)3400 - 3250Medium (two bands)
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
N-H Bend (Amine)1650 - 1580Medium
C=C Stretch (Aromatic Ring)1600 - 1450Medium-Weak
C-O Stretch (Primary Alcohol)~1050Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of molecular weight and structural features. The molecular weight of D-Phenylalaninol is 151.21 g/mol .

m/z Relative Intensity (%) Possible Fragment
151~5[M]⁺ (Molecular Ion)
12031.8[M - CH₂OH]⁺
1039.1[C₈H₇]⁺ or [C₇H₅O]⁺
9119.0[C₇H₇]⁺ (Tropylium ion)
776.7[C₆H₅]⁺ (Phenyl ion)
60100.0[CH₄NO]⁺ (Base Peak)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of D-Phenylalaninol for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Gently vortex or sonicate the vial until the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup & Acquisition:

    • Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

    • Wipe the outside of the tube and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) will be required to achieve a good signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy Protocol

This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol or ethanol, then allow it to dry completely.

    • Place a small amount (a few milligrams) of solid D-Phenylalaninol powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal.

  • Instrument Setup & Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, a resolution of 4 cm⁻¹ is used, and 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • After data collection, clean the ATR crystal and press arm thoroughly.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction:

    • Dissolve a small amount (~1 mg) of D-Phenylalaninol in a suitable volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer. For a solid, a direct insertion probe can be used, where the sample is placed in a capillary tube at the probe's tip. The probe is inserted into the ion source and gently heated to volatilize the sample.

  • Ionization and Analysis:

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

    • The high energy of this process causes the molecular ion to fragment into smaller, characteristic charged fragments and neutral species.

    • The positively charged ions (molecular ion and fragments) are accelerated out of the ion source by an electric field.

    • The ions travel through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.

    • A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis of a compound like D-Phenylalaninol is depicted below.

Spectroscopic_Workflow Sample D-Phenylalaninol Sample Prep_NMR Dissolve in CDCl3 Filter into NMR Tube Sample->Prep_NMR NMR Prep Prep_IR Place on ATR Crystal Sample->Prep_IR IR Prep Prep_MS Volatilize in Ion Source Sample->Prep_MS MS Prep Analysis_NMR NMR Spectrometer Prep_NMR->Analysis_NMR Analysis_IR FTIR Spectrometer Prep_IR->Analysis_IR Analysis_MS Mass Spectrometer Prep_MS->Analysis_MS Data_H_NMR 1H NMR Data (Chemical Shifts, Multiplicity) Analysis_NMR->Data_H_NMR Data_C_NMR 13C NMR Data (Chemical Shifts) Analysis_NMR->Data_C_NMR Data_IR IR Spectrum (Absorption Bands) Analysis_IR->Data_IR Data_MS Mass Spectrum (m/z, Intensity) Analysis_MS->Data_MS Interpretation Structural Elucidation & Data Interpretation Data_H_NMR->Interpretation Data_C_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis of D-Phenylalaninol.

A Technical Guide to the Commercial Availability and Sourcing of D-Phenylalaninol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Phenylalaninol, a chiral amino alcohol, is a critical building block in modern organic synthesis and pharmaceutical development. Its significance lies in its role as a versatile chiral auxiliary and a key intermediate in the synthesis of complex, optically active molecules. For researchers, scientists, and drug development professionals, securing a reliable supply of high-purity D-Phenylalaninol is paramount to the success of their projects. This in-depth technical guide provides a comprehensive overview of the commercial availability of D-Phenylalaninol, profiles of key suppliers, quality control methodologies, and a systematic approach to sourcing this essential chemical compound.

Commercial Availability and Key Suppliers

D-Phenylalaninol is readily available from a variety of chemical suppliers, ranging from large multinational corporations to specialized manufacturers. The compound is typically offered in research-grade purities, with some suppliers potentially offering GMP (Good Manufacturing Practice) grade material upon request for applications in later-stage drug development.

Data Presentation: Supplier and Product Specifications

The following tables summarize quantitative data from various suppliers of D-Phenylalaninol, providing a comparative overview of purity, pricing, and other key specifications.

Table 1: General Product Specifications for D-Phenylalaninol

PropertySpecificationSource
CAS Number 5267-64-1[1][2]
Molecular Formula C₉H₁₃NO[1][3]
Molecular Weight 151.21 g/mol [3][4]
Appearance White to off-white crystalline powder[1][5]
Melting Point 90-96 °C[1]
Optical Rotation [α]²⁷/D = +22 ± 2º (c=1.2 in 1N HCl)[1]
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol.[6]
Storage 0-8°C, under inert gas, away from air.[1]

Table 2: Purity and Pricing of D-Phenylalaninol from Select Suppliers

SupplierPurity SpecificationQuantityPrice (USD)
Chem-Impex ≥ 98% (NMR)5g$18.53
25g$53.48
100g$168.35
250g$376.66
1kg$1,440.26
Thermo Scientific Chemicals 99+%25gVaries
100g$242.65 (special offer)
Oakwood Chemical Not specified1g$10.00
5g$11.00
25g$43.00
Sigma-Aldrich (Merck) ≥98% (HPLC)25g$41.10
100g$80.20
Hangzhou Longshine Bio-Tech 99% by HPLCBulk inquiries invitedPrice on request

Note: Prices are subject to change and may not include shipping and handling fees. Bulk pricing is typically available upon request.

Global Sourcing Considerations

Beyond North American and European suppliers, a significant number of manufacturers are based in Asia, particularly in China and India. These suppliers can often provide D-Phenylalaninol in larger, bulk quantities and may offer competitive pricing. When sourcing from international suppliers, it is crucial to conduct thorough due diligence regarding their quality management systems and regulatory compliance.

Quality Control and Impurity Profile

Ensuring the purity and chiral integrity of D-Phenylalaninol is critical for its application in sensitive synthetic procedures. Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch, detailing the results of their quality control testing.

Common Impurities

Potential impurities in D-Phenylalaninol can arise from the synthetic route or degradation. These may include:

  • L-Phenylalaninol: The opposite enantiomer is a critical impurity to monitor, as its presence can significantly impact the stereochemical outcome of a reaction.

  • Starting Materials: Residual starting materials from the synthesis, such as D-phenylalanine or its derivatives, may be present.

  • Solvents: Residual solvents used in the synthesis and purification process.

  • By-products: Other related compounds formed during the synthesis. Phenylalaninol itself is a known impurity in the synthesis of the drug solriamfetol[7].

Experimental Protocols for Quality Control

For researchers who need to verify the quality of incoming D-Phenylalaninol or monitor its stability, the following experimental protocols, based on published analytical methods, can be adapted.

Protocol 1: Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify the enantiomers of phenylalaninol, thus determining the enantiomeric excess (e.e.) of the D-isomer.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., CROWNPAK CR(+), Teicoplanin-based, or Cyclodextrin-based columns)[8][9][10]

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Acids and bases for mobile phase modification (e.g., perchloric acid, triethylamine)[10]

  • D-Phenylalaninol sample

  • L-Phenylalaninol reference standard (if available)

Methodology:

  • Mobile Phase Preparation: A common mobile phase for chiral separation on a CROWNPAK CR(+) column is a mixture of aqueous perchloric acid (pH adjusted to 1.5-4.0) and methanol (e.g., 90:10 v/v)[10]. For teicoplanin-based columns, a mobile phase of acetonitrile and water (e.g., 75:25 v/v) can be effective[8]. The optimal mobile phase composition should be determined experimentally.

  • Sample Preparation: Accurately weigh and dissolve a small amount of D-Phenylalaninol in the mobile phase to a known concentration (e.g., 0.1-1.0 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 210 nm)[11].

    • The retention times for D- and L-Phenylalaninol will differ. The peak area of each enantiomer can be used to calculate the enantiomeric excess.

Protocol 2: Purity and Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical identity and assessing the overall purity of D-Phenylalaninol.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O))

  • D-Phenylalaninol sample

Methodology:

  • Sample Preparation: Dissolve a few milligrams of the D-Phenylalaninol sample in a suitable deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • The expected chemical shifts for D-Phenylalaninol in CDCl₃ are approximately:

      • δ 7.2-7.4 ppm (m, 5H, aromatic protons)

      • δ 3.5-3.8 ppm (m, 2H, -CH₂OH)

      • δ 3.1-3.3 ppm (m, 1H, -CH(NH₂)-)

      • δ 2.6-2.8 ppm (m, 2H, -CH₂-Ph)

      • δ 1.8-2.2 ppm (br s, 3H, -NH₂ and -OH)[12]

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum to confirm the identity of the compound.

    • Integration of the peaks can be used to assess the presence of impurities. The presence of unexpected signals may indicate impurities.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows for sourcing and quality control of D-Phenylalaninol.

Supplier Selection Workflow

G Supplier Selection Workflow for D-Phenylalaninol cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Finalization start Define Requirements (Purity, Quantity, Grade) search Identify Potential Suppliers (Databases, Literature, Web Search) start->search request_info Request Quotes & Technical Information (CoA, SDS) search->request_info compare Compare Suppliers (Price, Purity, Lead Time) request_info->compare audit Supplier Audit (for GMP grade) (Quality Systems, Regulatory) compare->audit sample_eval Request & Evaluate Sample (In-house QC testing) compare->sample_eval For research grade audit->sample_eval If GMP required select_supplier Select Primary & Secondary Supplier sample_eval->select_supplier negotiate Negotiate Terms & Place Order select_supplier->negotiate end_process Receive & Log Material negotiate->end_process

Caption: A logical workflow for the selection of a D-Phenylalaninol supplier.

Quality Control Workflow for Incoming Material

Quality Control Workflow for Incoming D-Phenylalaninol cluster_testing Analytical Testing start Material Received quarantine Quarantine Material start->quarantine sampling Sample Collection quarantine->sampling identity Identity Confirmation (e.g., NMR, FTIR) sampling->identity purity Purity Assay (e.g., HPLC, GC) sampling->purity chiral_purity Enantiomeric Purity (Chiral HPLC) sampling->chiral_purity documentation Review Supplier's CoA decision Compare Results to Specifications documentation->decision identity->decision purity->decision chiral_purity->decision release Release for Use decision->release Pass reject Reject and Contact Supplier decision->reject Fail

Caption: A typical quality control workflow for incoming D-Phenylalaninol.

Conclusion

D-Phenylalaninol is a commercially accessible and vital component for research and development in the pharmaceutical and chemical industries. A systematic approach to sourcing, including a thorough evaluation of suppliers and rigorous in-house quality control, is essential to ensure the integrity of research and the quality of the final product. By utilizing the information and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently procure high-quality D-Phenylalaninol for their critical applications.

References

D-Phenylalaninol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data and handling precautions for D-Phenylalaninol (CAS No. 5267-64-1). The information herein is compiled from publicly available Safety Data Sheets (SDS) and established experimental guidelines to ensure the safe use of this compound in a laboratory setting. This document is intended for professionals in research, discovery, and drug development who may handle D-Phenylalaninol.

Hazard Identification and Classification

D-Phenylalaninol is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazard associated with this compound is its corrosivity.

GHS Classification:

  • Skin Corrosion/Irritation: Category 1B[1][2]

  • Serious Eye Damage/Eye Irritation: Category 1[3][4]

Signal Word: Danger[1][2][3][4]

Hazard Statement:

  • H314: Causes severe skin burns and eye damage[1][2][3][4]

Pictogram:

  • Corrosion

Physical and Chemical Properties

A summary of the key physical and chemical properties of D-Phenylalaninol is presented in Table 1.

Table 1: Physical and Chemical Properties of D-Phenylalaninol

PropertyValueReference
Chemical Name (R)-2-Amino-3-phenyl-1-propanol[1]
Synonyms D-Phenylalaninol, (R)-(+)-2-Amino-3-phenyl-1-propanol[3]
CAS Number 5267-64-1[3]
Molecular Formula C₉H₁₃NO[3]
Molecular Weight 151.21 g/mol [4]
Appearance Light yellow powder/solid[3][4]
Melting Point 90 - 94 °C (194 - 201.2 °F)[3]
Solubility Soluble in water[4]

Toxicological Data

Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with D-Phenylalaninol.

Engineering Controls
  • Handle in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in Table 2.

Table 2: Recommended Personal Protective Equipment for Handling D-Phenylalaninol

Protection TypeSpecificationPurposeReference
Eye/Face Protection Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary for splash protection.To prevent eye contact with dust or splashes.[1]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.To prevent direct skin contact with the compound.[1]
Body Protection A standard laboratory coat is required. For larger quantities or where significant dust generation is possible, wear impervious, fire/flame-resistant clothing.To protect skin and personal clothing from contamination.[1]
Respiratory Protection For operations that may generate dust, use a NIOSH-approved respirator (e.g., N95 or P1 dust mask).To prevent inhalation of airborne powder.[3]
Handling Procedures
  • Avoid contact with skin and eyes.[1][2]

  • Avoid the formation of dust and aerosols.[1][2]

  • Use non-sparking tools.[1][2]

  • Wash hands thoroughly after handling.[1]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Store in a designated corrosives area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][5]

Emergency Procedures

First-Aid Measures

Table 3: First-Aid Measures for D-Phenylalaninol Exposure

Exposure RouteFirst-Aid ProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[3]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician immediately.[2][3]
Accidental Release Measures
  • Ensure adequate ventilation.[1]

  • Evacuate personnel to safe areas.

  • Wear appropriate personal protective equipment.[1]

  • Prevent further leakage or spillage if safe to do so.

  • Do not let the chemical enter drains.[1]

  • Sweep up and shovel into suitable containers for disposal.[3]

Experimental Protocols for Safety Assessment

The following sections describe the methodologies for key experiments to assess the skin and eye irritation/corrosion potential of a substance like D-Phenylalaninol, based on OECD guidelines.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to determine the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

Methodology:

  • Animal Model: The albino rabbit is the preferred species.

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.

  • Application: A single dose of 0.5 g of the solid test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.[6] Untreated skin areas serve as a control.

  • Exposure: The exposure period is typically 4 hours.[7][8]

  • Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[6][9] Observations may continue for up to 14 days to assess the reversibility of the effects.[7][9]

  • Scoring: The severity of the skin reactions is graded according to a standardized scoring system.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to produce irritation or corrosion to the eye.

Methodology:

  • Animal Model: Healthy, adult albino rabbits are used.[4]

  • Procedure: The test substance is applied in a single dose to the conjunctival sac of one eye of the animal.[4][10] The other eye remains untreated and serves as a control.[10]

  • Initial Test: The test is initially performed on a single animal. If a corrosive effect is not observed, the response is confirmed using up to two additional animals.[4][10]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[4] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva. The duration of the observation period can be extended up to 21 days to evaluate the reversibility of the effects.[4]

Visualized Safety Workflows

The following diagrams illustrate key safety-related workflows for handling D-Phenylalaninol.

Hazard_Identification_and_Response cluster_0 Hazard Identification cluster_1 Risk Assessment & Control cluster_2 Emergency Response Start D-Phenylalaninol Received ReviewSDS Review Safety Data Sheet (SDS) Start->ReviewSDS IdentifyHazards Identify Hazards: - Skin Corrosion (Cat. 1B) - Eye Damage (Cat. 1) ReviewSDS->IdentifyHazards AssessRisk Assess Risks for Planned Experiment IdentifyHazards->AssessRisk ImplementControls Implement Control Measures: - Engineering Controls (Fume Hood) - Administrative Controls - Personal Protective Equipment (PPE) AssessRisk->ImplementControls Spill Accidental Spill or Exposure ImplementControls->Spill Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid (See Table 3) Spill->FirstAid Notify Notify Supervisor and EHS Evacuate->Notify FirstAid->Notify

Caption: Hazard identification and emergency response workflow for D-Phenylalaninol.

DPhenylalaninol_Handling_Workflow Start Prepare for Handling D-Phenylalaninol CheckControls Verify Engineering Controls (Fume Hood, Eyewash Station) Start->CheckControls SelectPPE Select and Inspect Appropriate PPE (Goggles, Gloves, Lab Coat) CheckControls->SelectPPE Weighing Weigh Solid D-Phenylalaninol (Use non-sparking tools, avoid dust) SelectPPE->Weighing Handling Perform Experimental Procedure Weighing->Handling Storage Store Unused Material in a Tightly Closed Container Handling->Storage Decontamination Decontaminate Work Area and Equipment Handling->Decontamination WasteDisposal Dispose of Waste in a Labeled Chemical Waste Container Storage->WasteDisposal Decontamination->WasteDisposal RemovePPE Remove PPE and Wash Hands WasteDisposal->RemovePPE End End of Procedure RemovePPE->End

Caption: Step-by-step workflow for the safe handling of D-Phenylalaninol.

References

D-Phenylalaninol: A Chiral Building Block with Emerging Therapeutic Potential in its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: D-Phenylalaninol is a chiral amino alcohol that has traditionally been utilized as a fundamental building block in asymmetric organic synthesis.[1][2] Its significance in the pharmaceutical industry lies in its role as a precursor and chiral auxiliary for the creation of enantiomerically pure compounds, which is a critical aspect of modern drug development.[1][3] While direct therapeutic applications of D-Phenylalaninol are not extensively documented, its derivatives and closely related compounds have shown significant pharmacological activity, particularly in the realm of central nervous system disorders. This guide provides a comprehensive overview of the known psychostimulant properties of the racemic mixture, the therapeutic applications of its derivatives, and the potential pharmacological activities suggested by related compounds.

Pharmacological Profile of Phenylalaninol and its Derivatives

The racemic mixture, DL-Phenylalaninol, has been identified as a psychostimulant and a monoamine releasing agent.[4] Its mechanism of action is primarily associated with the release of norepinephrine and, to a lesser extent, dopamine.[4]

A key derivative of D-Phenylalaninol, Solriamfetol (O-carbamoyl-D-phenylalaninol), is a clinically approved wakefulness-promoting agent.[4] It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) and is used to treat excessive sleepiness in patients with narcolepsy and obstructive sleep apnea.[4]

The related amino acid, D-phenylalanine, has been investigated for its potential analgesic and antidepressant effects.[5][6] It is thought to inhibit the degradation of enkephalins, which are endogenous opioids, by blocking the enzyme carboxypeptidase A.[5][7][8]

Quantitative Data on Monoamine Release

The following table summarizes the in vitro efficacy of DL-Phenylalaninol as a monoamine releasing agent in rat brain synaptosomes.

MonoamineEC₅₀ (nM)
Norepinephrine106[4]
Dopamine1,355[4]
Serotonin>10,000[4]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for DL-Phenylalaninol involves the release of monoamine neurotransmitters. This is a common pathway for many psychostimulant drugs. The diagram below illustrates the proposed mechanism.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicles (containing NE, DA) NE_DA Norepinephrine (NE) Dopamine (DA) vesicle->NE_DA Increased non-vesicular release transporter Monoamine Transporters (NET, DAT) transporter->NE_DA Reverses transporter direction phenylalaninol DL-Phenylalaninol phenylalaninol->vesicle Disrupts vesicular storage phenylalaninol->transporter Enters neuron via transporters receptors Postsynaptic Receptors NE_DA->receptors Binds to receptors

Caption: Proposed mechanism of DL-Phenylalaninol-induced monoamine release.

The potential analgesic effect of D-phenylalanine is believed to stem from its ability to inhibit the enzymatic breakdown of enkephalins. This leads to an accumulation of these endogenous opioids, resulting in pain relief.

enkephalins Enkephalins (Endogenous Opioids) carboxypeptidase_A Carboxypeptidase A (Enkephalinase) enkephalins->carboxypeptidase_A Degradation opioid_receptors Opioid Receptors enkephalins->opioid_receptors Binding d_phenylalanine D-Phenylalanine d_phenylalanine->carboxypeptidase_A Inhibition analgesia Analgesia (Pain Relief) opioid_receptors->analgesia

Caption: Proposed mechanism of D-phenylalanine-induced analgesia.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of D-Phenylalaninol and its derivatives are crucial for ongoing research. The following outlines a general workflow for such investigations.

1. Synthesis of D-Phenylalaninol Derivatives:

  • Objective: To synthesize novel derivatives of D-Phenylalaninol for pharmacological screening.

  • General Procedure: D-Phenylalaninol serves as the starting material. Standard organic chemistry reactions such as esterification, amidation, or carbamoylation can be employed to modify the hydroxyl or amino group. Reaction progress is monitored by thin-layer chromatography (TLC) and the final products are purified using column chromatography or recrystallization. Characterization is performed using techniques like NMR, mass spectrometry, and IR spectroscopy.

2. In Vitro Monoamine Releaser Assay:

  • Objective: To determine the potency and efficacy of synthesized compounds as monoamine releasing agents.

  • Methodology:

    • Preparation of rat brain synaptosomes.

    • Pre-loading of synaptosomes with radiolabeled monoamines (e.g., ³H-norepinephrine, ³H-dopamine).

    • Incubation of the pre-loaded synaptosomes with varying concentrations of the test compound.

    • Measurement of the amount of radiolabeled monoamine released into the supernatant using a scintillation counter.

    • Data analysis to determine EC₅₀ values.

start Start: Synthesized D-Phenylalaninol Derivative step1 Prepare rat brain synaptosomes start->step1 step2 Pre-load with radiolabeled monoamines step1->step2 step3 Incubate with test compound step2->step3 step4 Measure radioactivity in supernatant step3->step4 end End: Determine EC50 values step4->end

Caption: Experimental workflow for in vitro monoamine releaser assay.

Future Directions and Conclusion

While D-Phenylalaninol's primary role remains in chemical synthesis, the pharmacological activity of its derivatives and related compounds highlights a promising area for therapeutic research. The psychostimulant properties of DL-Phenylalaninol and the clinical success of Solriamfetol suggest that the D-Phenylalaninol scaffold is a valuable starting point for the development of novel CNS-active agents. Further investigation into the structure-activity relationships of D-Phenylalaninol derivatives could lead to the discovery of new therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders. The potential analgesic and antidepressant effects of the related compound, D-phenylalanine, also warrant further exploration and may inspire the design of novel D-Phenylalaninol-based therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of D-Phenylalaninol from D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Phenylalaninol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its preparation from the readily available amino acid D-phenylalanine is a critical transformation. This document provides detailed protocols for the synthesis of D-phenylalaninol from D-phenylalanine via chemical reduction, focusing on two common and effective methods: reduction with lithium aluminium hydride (LAH) and a milder approach using sodium borohydride with an in-situ generated borane. These protocols are intended to provide researchers with reliable methods to obtain this important chiral alcohol.

Introduction

The reduction of the carboxylic acid moiety of D-phenylalanine to a primary alcohol yields D-phenylalaninol, a key chiral intermediate. The primary challenge in this synthesis is the selective reduction of the carboxylic acid in the presence of the amine group. Several reducing agents can accomplish this transformation, with varying degrees of reactivity, safety, and yield.[2][3] This application note details two widely used methods for this synthesis, providing a comparative basis for selecting the most appropriate protocol for a given research need.

Methods and Protocols

Two primary methods for the reduction of D-phenylalanine are presented below:

  • Method A: Lithium Aluminium Hydride (LAH) Reduction. LAH is a powerful reducing agent capable of directly reducing carboxylic acids to alcohols.[4][5] This method is rapid and often high-yielding but requires strict anhydrous conditions due to the high reactivity of LAH with water.[5][6]

  • Method B: Sodium Borohydride (NaBH4) with an Activating Agent. Sodium borohydride is a milder and safer reducing agent than LAH but does not typically reduce carboxylic acids directly.[7] However, in the presence of an activating agent, such as iodine or a Lewis acid, it can generate borane (BH3) in situ, which readily reduces carboxylic acids.[6][8] This method offers a safer alternative to LAH.

Diagram of the Synthetic Pathway

Synthesis_Pathway General Reaction Scheme for the Synthesis of D-Phenylalaninol D_Phe D-Phenylalanine D_Pheol D-Phenylalaninol D_Phe->D_Pheol Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4 or NaBH4/I2) Reducing_Agent->D_Pheol

Caption: General reaction pathway for the reduction of D-phenylalanine to D-phenylalaninol.

Experimental Protocols

Method A: Reduction with Lithium Aluminium Hydride (LAH)

This protocol is adapted from established literature procedures.[3][9]

Materials:

  • D-Phenylalanine

  • Lithium Aluminium Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

  • Toluene for recrystallization

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • LAH Suspension: Carefully add a suspension of LAH (approximately 2-3 molar equivalents) in anhydrous THF to the flask.

  • Addition of D-Phenylalanine: Slowly add D-phenylalanine (1 molar equivalent) in small portions to the stirred LAH suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours (e.g., overnight) to ensure complete reaction.[6]

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and dropwise, add water to quench the excess LAH, followed by the addition of a 15% NaOH solution, and then more water. This is known as the Fieser workup.

  • Extraction: Filter the resulting solid and wash it thoroughly with diethyl ether or THF. The product is highly water-soluble, so extensive extraction of the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is recommended to maximize yield.[6]

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous Na2SO4 or MgSO4, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as boiling toluene, to yield pure D-phenylalaninol as a white crystalline solid.[6]

Method B: Reduction with Sodium Borohydride and Iodine

This protocol is based on the in-situ generation of borane for the reduction.[8]

Materials:

  • D-Phenylalanine

  • Sodium Borohydride (NaBH4)

  • Iodine (I2)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous Sodium Thiosulfate (Na2S2O3) solution

  • Aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

  • Ethyl acetate for extraction

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend D-phenylalanine (1 molar equivalent) and sodium borohydride (approximately 3-4 molar equivalents) in anhydrous THF at 0 °C.

  • Addition of Iodine: Prepare a solution of iodine (approximately 1.5-2 molar equivalents) in anhydrous THF. Add this solution dropwise to the stirred suspension of D-phenylalanine and NaBH4 at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of water.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude D-phenylalaninol can be purified by recrystallization or column chromatography to yield the pure product.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Reaction Setup (Inert Atmosphere, Dry Glassware) Reagents 2. Add Reactants (D-Phenylalanine, Reducing Agent, Solvent) Setup->Reagents Reaction 3. Reaction (Stirring, Temperature Control) Reagents->Reaction Quench 4. Quench Reaction Reaction->Quench Extract 5. Product Extraction Quench->Extract Dry 6. Dry Organic Phase Extract->Dry Evaporate 7. Solvent Evaporation Dry->Evaporate Purify 8. Purification (Recrystallization/Chromatography) Evaporate->Purify Product Pure D-Phenylalaninol Purify->Product

Caption: A generalized workflow for the synthesis and purification of D-phenylalaninol.

Data Presentation

The following table summarizes the quantitative data for different methods of synthesizing D-phenylalaninol from D-phenylalanine.

MethodReducing Agent/SystemSolventTypical YieldPurityReference(s)
1Lithium Aluminium Hydride (LiAlH4)THF87%High after recrystallization[3]
2Sodium Borohydride (NaBH4) / Iodine (I2)THF80-98%>95%[2]
3Lithium Borohydride (LiBH4) / TMSClTHF99%High[10][11]
4Lithium (Li) / Aluminium Chloride (AlCl3)THF91.2%High[2]
5NaBH4 / Methanesulfonic AcidTHF>75%High[6]
6Carbonyl Diimidazole (CDI) / NaBH4-88%>95%[12]

Discussion

The choice of method for the synthesis of D-phenylalaninol depends on several factors, including the scale of the reaction, available equipment, and safety considerations.

  • The LAH method is robust and provides high yields but requires careful handling of the pyrophoric and water-reactive reagent. The work-up can also be challenging due to the formation of emulsions and the high water solubility of the product.[6]

  • The NaBH4-based methods are generally safer and more convenient for laboratory-scale synthesis. The in-situ generation of borane from NaBH4 and an activator like iodine is an effective strategy.[2] The work-up is typically more straightforward than with LAH.

  • The LiBH4/TMSCl system offers an exceptionally high-yielding alternative, although it involves the use of TMSCl.[10][11]

  • The method utilizing Lithium and AlCl3 also reports very high yields and presents a viable alternative to hydride-based reductions.[2]

For all methods, ensuring the complete removal of water from the reaction is crucial for achieving high yields, especially when using metal hydrides. The purification of D-phenylalaninol is typically achieved by recrystallization, which affords a high-purity product. The optical purity of the D-phenylalaninol is generally retained throughout the reduction process.[12]

Conclusion

The synthesis of D-phenylalaninol from D-phenylalanine can be accomplished through various reliable and high-yielding methods. The protocols provided herein for the LAH and NaBH4/Iodine reductions offer researchers two distinct and effective strategies. The choice between these methods will depend on the specific requirements of the laboratory and the desired scale of the synthesis. The summarized data from various literature sources provide a useful guide for selecting the optimal conditions for this important chemical transformation.

References

Application Notes and Protocols: D-Phenylalaninol in the Synthesis of Chiral Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of chiral ligands derived from D-Phenylalaninol. Chiral ligands are crucial in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a vital aspect of drug development and fine chemical production. D-Phenylalaninol, a readily available chiral building block, serves as a versatile precursor for a variety of privileged ligand classes, including oxazolines, phosphines, and Schiff bases.

Synthesis of Chiral Bis(oxazoline) (BOX) Ligands

Chiral bis(oxazoline) ligands are a cornerstone of asymmetric catalysis, known for their effectiveness in a wide range of metal-catalyzed reactions. The synthesis typically involves the condensation of a dinitrile or diacid derivative with a chiral amino alcohol.

Experimental Protocol: Synthesis of C₂-Symmetric Bis(oxazoline) Ligands from D-Phenylalaninol

This protocol is adapted from general methods for BOX ligand synthesis.[1][2]

Materials:

  • D-Phenylalaninol

  • Malononitrile or Diethyl malonate

  • Zinc triflate (Zn(OTf)₂) or Zinc chloride (ZnCl₂)

  • Toluene, anhydrous

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve D-Phenylalaninol (2.0 equivalents) in anhydrous toluene.

  • Addition of Reagents: Add malononitrile (1.0 equivalent) and a catalytic amount of zinc triflate (5-10 mol%).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically takes 24-48 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure bis(oxazoline) ligand.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Below is a workflow for the synthesis of Bis(oxazoline) ligands.

G cluster_synthesis Synthesis of Bis(oxazoline) Ligands Start D-Phenylalaninol + Dinitrile/Diacid Derivative Reaction Condensation Reaction (e.g., with Zn(OTf)₂ in Toluene) Start->Reaction Heat Workup Aqueous Work-up (Extraction and Drying) Reaction->Workup Purification Column Chromatography Workup->Purification Product Chiral Bis(oxazoline) Ligand Purification->Product

Workflow for Bis(oxazoline) Ligand Synthesis.
Application in Asymmetric Catalysis

BOX ligands derived from D-Phenylalaninol are effective in various copper-catalyzed reactions.

Reaction TypeCatalystSubstrateYield (%)ee (%)Reference
Henry Reaction Cu(II)-BOX complexAromatic Aldehydesup to 99up to 99[3]
Cyclopropanation Cu(I)-BOX complexStyrene, Ethyl diazoacetateup to 99up to 99[1]

Synthesis of Chiral Phosphine Ligands

Chiral phosphine ligands are among the most important ligands in asymmetric catalysis, particularly for hydrogenation and cross-coupling reactions. D-Phenylalaninol can be used to synthesize various types of phosphine ligands, including phosphino-oxazolines (PHOX).

Experimental Protocol: Synthesis of a P,N-Chelating Phosphine Ligand

This protocol describes a general method for the synthesis of a phosphine ligand from D-Phenylalaninol.[4][5]

Materials:

  • D-Phenylalaninol

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve D-Phenylalaninol (1.0 equivalent) in anhydrous DCM in a flame-dried Schlenk flask under an inert atmosphere.

  • Addition of Base: Add triethylamine (2.2 equivalents) and cool the mixture to 0 °C.

  • Phosphinylation: Slowly add chlorodiphenylphosphine (2.0 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or ³¹P NMR.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel under an inert atmosphere using a mixture of hexane and ethyl acetate as the eluent.

The synthesis workflow for phosphine ligands is depicted below.

G cluster_phosphine_synthesis Synthesis of Chiral Phosphine Ligands Start D-Phenylalaninol Phosphinylation Reaction with Chlorodiphenylphosphine (in presence of a base like Et₃N) Start->Phosphinylation DCM, 0°C to rt Workup Aqueous Work-up and Extraction Phosphinylation->Workup Purification Column Chromatography (under inert atmosphere) Workup->Purification Product Chiral Phosphine Ligand Purification->Product

Workflow for Chiral Phosphine Ligand Synthesis.
Application in Asymmetric Catalysis

D-Phenylalaninol-derived phosphine ligands have shown promise in palladium-catalyzed asymmetric allylic alkylation.

Reaction TypeCatalystSubstrateNucleophileYield (%)ee (%)Reference
Allylic Alkylation Pd-Phosphine complexRacemic allylic acetateDimethyl malonateup to 95up to 97[6]

Synthesis of Chiral Schiff Base Ligands

Chiral Schiff base ligands are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. They are particularly useful in the catalysis of reactions such as the asymmetric Henry reaction.

Experimental Protocol: Synthesis of a Salicylaldehyde-D-Phenylalaninol Schiff Base Ligand

This protocol is based on general procedures for Schiff base formation.[7][8]

Materials:

  • D-Phenylalaninol

  • Salicylaldehyde

  • Methanol or Ethanol

  • Sodium hydroxide (optional, as catalyst)

Procedure:

  • Dissolution: Dissolve D-Phenylalaninol (1.0 equivalent) in methanol in a round-bottom flask.

  • Condensation: Add salicylaldehyde (1.0 equivalent) to the solution. A catalytic amount of sodium hydroxide can be added to facilitate the reaction.

  • Reaction: Reflux the mixture for 2-4 hours. The formation of the Schiff base is often indicated by a color change.

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

The logical flow for synthesizing Schiff base ligands is shown below.

G cluster_schiff_base_synthesis Synthesis of Chiral Schiff Base Ligands Start D-Phenylalaninol + Aldehyde (e.g., Salicylaldehyde) Condensation Condensation Reaction (Reflux in Methanol/Ethanol) Start->Condensation Isolation Cooling and Precipitation or Solvent Removal Condensation->Isolation Purification Recrystallization Isolation->Purification Product Chiral Schiff Base Ligand Purification->Product

Workflow for Chiral Schiff Base Ligand Synthesis.
Application in Asymmetric Catalysis

Copper complexes of D-Phenylalaninol-derived Schiff bases are effective catalysts for the asymmetric Henry reaction.

Reaction TypeCatalystSubstrateYield (%)ee (%)Reference
Henry Reaction Cu(II)-Schiff base complexAromatic and Aliphatic Aldehydesup to 97up to 99[9][10]

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Application of D-Phenylalaninol in Pharmaceutical Intermediates: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phenylalaninol is a chiral amino alcohol that serves as a versatile and valuable building block in the synthesis of pharmaceutical intermediates. Its rigid structure and defined stereochemistry make it an excellent chiral auxiliary and a key starting material for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of D-Phenylalaninol in the synthesis of the FDA-approved drug Solriamfetol and as a chiral auxiliary in asymmetric aldol reactions, a cornerstone of modern synthetic organic chemistry.

Application 1: Chiral Building Block in the Synthesis of Solriamfetol

D-Phenylalaninol is a key starting material in the efficient, one-step synthesis of Solriamfetol, a dopamine and norepinephrine reuptake inhibitor used to treat excessive daytime sleepiness.[1][2] This synthesis highlights the utility of D-Phenylalaninol as a chiral precursor that directly incorporates its stereocenter into the final drug molecule.

Quantitative Data: Synthesis of Solriamfetol
Reactant 1Reactant 2ProductYield (%)Purity (%)Reference
D-PhenylalaninolSodium CyanateSolriamfetol89>99[3]
Experimental Protocol: Synthesis of Solriamfetol ((R)-2-amino-3-phenylpropylcarbamate)

Materials:

  • D-Phenylalaninol

  • Sodium cyanate

  • Hydrochloric acid (concentrated)

  • Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or vacuum desiccator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve D-Phenylalaninol (1.0 eq) in water.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add concentrated hydrochloric acid to the solution to adjust the pH to acidic conditions.

  • In a separate container, prepare a solution of sodium cyanate (1.1 eq) in water.

  • Add the sodium cyanate solution dropwise to the cooled D-Phenylalaninol solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • The product, Solriamfetol, will precipitate out of the solution as a white solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any unreacted starting materials and salts.

  • Dry the purified Solriamfetol in a vacuum oven or desiccator to a constant weight. The reported yield for this one-step synthesis is approximately 89%.[3]

Logical Workflow for Solriamfetol Synthesis

Solriamfetol_Synthesis D_Phe_ol D-Phenylalaninol Reaction One-Step Carbamoylation D_Phe_ol->Reaction NaOCN Sodium Cyanate NaOCN->Reaction Acid Acidic Conditions Acid->Reaction Solriamfetol Solriamfetol Reaction->Solriamfetol

Caption: One-step synthesis of Solriamfetol from D-Phenylalaninol.

Application 2: Chiral Auxiliary in Asymmetric Synthesis

D-Phenylalaninol can be readily converted into chiral oxazolidinone auxiliaries, which are powerful tools for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions, including asymmetric aldol reactions.[4] These auxiliaries create a chiral environment that directs the approach of incoming reagents, leading to the formation of a desired stereoisomer with high diastereoselectivity.

General Principle of Asymmetric Aldol Reaction using a D-Phenylalaninol-Derived Auxiliary

The N-acyloxazolidinone derived from D-Phenylalaninol can be converted to its Z-enolate, which then reacts with an aldehyde. The bulky benzyl group at the C4 position of the oxazolidinone ring sterically hinders one face of the enolate, forcing the aldehyde to approach from the opposite face. This facial bias, explained by the Zimmerman-Traxler model, leads to a predictable and highly diastereoselective formation of the syn-aldol product.

Quantitative Data: Representative Asymmetric Aldol Reaction

The following table presents typical results for an Evans' type asymmetric aldol reaction using a chiral oxazolidinone auxiliary structurally similar to one derivable from D-Phenylalaninol.

N-AcyloxazolidinoneAldehydeProduct Diastereomeric Ratio (syn:anti)Yield (%)
N-Propionyl-(4R)-4-benzyl-2-oxazolidinoneIsobutyraldehyde>99:185-95
N-Propionyl-(4R)-4-benzyl-2-oxazolidinoneBenzaldehyde98:280-90
N-Propionyl-(4R)-4-benzyl-2-oxazolidinoneAcetaldehyde95:575-85
Experimental Protocol: Representative Asymmetric Aldol Reaction

This protocol describes a general procedure for the asymmetric aldol reaction of an N-propionyloxazolidinone (derivable from D-Phenylalaninol) with an aldehyde.

Materials:

  • N-Propionyl-(4R)-4-benzyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol

  • 30% Hydrogen peroxide

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Part A: Asymmetric Aldol Addition

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add N-propionyl-(4R)-4-benzyl-2-oxazolidinone (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add dibutylboron triflate (1.1 eq) to the solution, followed by the dropwise addition of diisopropylethylamine (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolization.

  • Cool the reaction mixture back down to -78 °C.

  • Add the aldehyde (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by adding methanol, followed by a buffer solution of saturated aqueous sodium bicarbonate and 30% hydrogen peroxide.

  • Stir the mixture vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldol adduct by flash column chromatography.

Part B: Cleavage of the Chiral Auxiliary

  • Dissolve the purified aldol adduct in a suitable solvent (e.g., THF/water or methanol).

  • For conversion to the carboxylic acid, add lithium hydroxide and hydrogen peroxide.

  • For conversion to the methyl ester, add sodium methoxide in methanol.

  • Stir the reaction until the starting material is consumed (monitored by TLC).

  • Work up the reaction accordingly to isolate the chiral β-hydroxy acid or ester and recover the chiral auxiliary.

Workflow for Asymmetric Aldol Reaction

Asymmetric_Aldol_Workflow cluster_prep Preparation of Chiral Auxiliary cluster_reaction Asymmetric Aldol Reaction cluster_cleavage Auxiliary Cleavage D_Phe_ol D-Phenylalaninol Acylation Acylation D_Phe_ol->Acylation N_Acyl_Oxazolidinone N-Acyloxazolidinone Acylation->N_Acyl_Oxazolidinone Enolization Enolization (Bu₂BOTf, DIPEA) N_Acyl_Oxazolidinone->Enolization Aldol_Addition Aldol Addition (-78 °C) Enolization->Aldol_Addition Aldehyde Aldehyde Aldehyde->Aldol_Addition Aldol_Adduct Syn-Aldol Adduct Aldol_Addition->Aldol_Adduct Cleavage Cleavage Aldol_Adduct->Cleavage Chiral_Product Chiral β-Hydroxy Acid/Ester Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow for an asymmetric aldol reaction using a D-Phenylalaninol-derived chiral auxiliary.

Conclusion

D-Phenylalaninol is a highly valuable chiral intermediate in the pharmaceutical industry. Its applications range from being a direct precursor in the synthesis of APIs like Solriamfetol to its use in the formation of powerful chiral auxiliaries for asymmetric synthesis. The detailed protocols and workflows provided herein offer a practical guide for researchers and scientists in drug development to effectively utilize D-Phenylalaninol in their synthetic endeavors, ultimately contributing to the efficient and stereoselective production of novel therapeutics.

References

Application Notes and Protocols for the Enantioselective Reduction of Ketones with D-Phenylalaninol-Derived Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the various methods developed, the Corey-Bakshi-Shibata (CBS) reduction has emerged as a powerful and widely used protocol.[1] This method employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source to achieve high levels of enantioselectivity.[1] The catalyst, typically derived from a chiral β-amino alcohol, creates a chiral environment that directs the reduction to one of the two enantiotopic faces of the ketone.

While many CBS catalysts are derived from proline, the use of other chiral amino alcohols, such as D-Phenylalaninol, offers an alternative scaffold for catalyst design. D-Phenylalaninol provides a distinct steric and electronic environment that can influence the catalytic activity and selectivity of the corresponding oxazaborolidine catalyst. These catalysts are particularly effective for the reduction of aryl alkyl ketones and α,β-unsaturated ketones.[2]

This document provides detailed application notes and experimental protocols for the synthesis and use of a D-Phenylalaninol-derived oxazaborolidine catalyst for the enantioselective reduction of ketones.

Signaling Pathways and Logical Relationships

The catalytic cycle of the enantioselective reduction of a ketone with a D-Phenylalaninol-derived oxazaborolidine catalyst and borane is depicted below. The cycle illustrates the coordination of the borane to the catalyst, followed by the coordination of the ketone to the boron center of the catalyst. This ternary complex then undergoes an intramolecular hydride transfer from the borane to the carbonyl carbon of the ketone, leading to the formation of the chiral alcohol.

G Catalytic Cycle of CBS Reduction Catalyst D-Phenylalaninol-derived Oxazaborolidine Catalyst Activated_Catalyst Catalyst-Borane Complex Catalyst->Activated_Catalyst + BH3 Borane BH3 Source (e.g., BH3·THF) Ternary_Complex Catalyst-Borane-Ketone Complex (Transition State) Activated_Catalyst->Ternary_Complex + Ketone Ketone Prochiral Ketone (R-CO-R') Product_Complex Alkoxyborane Complex Ternary_Complex->Product_Complex Intramolecular Hydride Transfer Alcohol Chiral Secondary Alcohol Product_Complex->Alcohol Work-up Regenerated_Catalyst Regenerated Catalyst Product_Complex->Regenerated_Catalyst Release Regenerated_Catalyst->Catalyst

Caption: Catalytic cycle of the CBS reduction.

Experimental Workflow

The general workflow for the enantioselective reduction of a ketone using a D-Phenylalaninol-derived catalyst involves the synthesis of the catalyst followed by the catalytic reduction of the ketone and subsequent analysis of the product.

G Experimental Workflow cluster_catalyst_synthesis Catalyst Synthesis cluster_reduction Enantioselective Reduction cluster_analysis Analysis D_Phenylalaninol D-Phenylalaninol Catalyst_Formation Oxazaborolidine Catalyst Formation (in situ or isolated) D_Phenylalaninol->Catalyst_Formation Boronic_Acid Boronic Acid Derivative Boronic_Acid->Catalyst_Formation Catalyst D-Phenylalaninol-derived Catalyst Catalyst_Formation->Catalyst Reaction Catalytic Reduction Catalyst->Reaction Ketone Ketone Substrate Ketone->Reaction Borane Borane Reducing Agent Borane->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Yield_Determination Yield Determination Purification->Yield_Determination ee_Determination Enantiomeric Excess (ee) Determination (e.g., Chiral HPLC) Purification->ee_Determination

Caption: General experimental workflow.

Data Presentation

The following table summarizes the performance of a D-Phenylalaninol-derived oxazaborolidine catalyst in the enantioselective reduction of various prochiral ketones. The data is compiled from relevant literature and showcases the yield and enantiomeric excess (ee) achieved for each substrate.

EntryKetone SubstrateProductYield (%)ee (%)
1Acetophenone1-Phenylethanol9596 (R)
24'-Chloroacetophenone1-(4-Chlorophenyl)ethanol9297 (R)
33'-Methoxyacetophenone1-(3-Methoxyphenyl)ethanol9495 (R)
41-Tetralone1,2,3,4-Tetrahydronaphthalen-1-ol8892 (R)
5Propiophenone1-Phenyl-1-propanol9094 (R)
6Benzylacetone4-Phenyl-2-butanol8588 (R)

Note: The specific reaction conditions (temperature, solvent, catalyst loading) can influence the yield and enantioselectivity. The data presented here are representative examples.

Experimental Protocols

1. Synthesis of the D-Phenylalaninol-Derived Oxazaborolidine Catalyst

This protocol describes the in situ generation of the D-Phenylalaninol-derived oxazaborolidine catalyst.

Materials:

  • D-Phenylalaninol

  • Methylboronic acid

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add D-Phenylalaninol (1.0 eq).

  • Add anhydrous toluene to the flask to form a suspension.

  • Add methylboronic acid (1.0 eq) to the suspension.

  • The mixture is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by the amount of water collected.

  • Once the theoretical amount of water is collected, the reaction mixture is cooled to room temperature.

  • The toluene is removed under reduced pressure to yield the crude oxazaborolidine catalyst as a white solid.

  • The catalyst can be used directly or purified by recrystallization. For in situ generation, the toluene solution of the formed catalyst can be used directly in the next step after cooling.

2. General Protocol for the Enantioselective Reduction of a Ketone

This protocol describes the general procedure for the enantioselective reduction of a prochiral ketone using the in situ generated D-Phenylalaninol-derived catalyst.

Materials:

  • D-Phenylalaninol-derived oxazaborolidine catalyst (from Protocol 1)

  • Prochiral ketone

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the D-Phenylalaninol-derived oxazaborolidine catalyst (0.05 - 0.1 eq).

  • Add anhydrous THF to dissolve the catalyst.

  • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add the borane reagent (BMS or BH₃·THF, 0.6 - 1.0 eq) to the catalyst solution and stir for 15-30 minutes.

  • In a separate flask, dissolve the prochiral ketone (1.0 eq) in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst-borane mixture over a period of 15-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Stir for 30 minutes, then neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • Determine the enantiomeric excess of the purified alcohol by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

D-Phenylalaninol-derived oxazaborolidine catalysts are effective for the enantioselective reduction of a variety of prochiral ketones, offering high yields and excellent enantioselectivities. The protocols provided herein offer a practical guide for researchers in academia and industry to synthesize and utilize these valuable catalysts for the preparation of chiral secondary alcohols, which are key intermediates in the development of new pharmaceuticals and other bioactive molecules. The straightforward experimental procedures and the predictable stereochemical outcome make this methodology a valuable tool in asymmetric synthesis.

References

Preparation of D-Phenylalaninol Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Phenylalaninol is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. Its derivatives are integral components of various therapeutic agents, including antiviral, anti-cancer, and anti-inflammatory drugs. The stereochemistry of D-phenylalaninol is crucial for the biological activity of these compounds, making its enantiomerically pure synthesis a critical aspect of drug discovery and development. This application note provides detailed protocols for the chemical synthesis of D-Phenylalaninol from D-Phenylalanine via various reduction methods. It also includes procedures for the purification and analysis of the final product.

Data Presentation

The following table summarizes the quantitative data for different methods of preparing D-Phenylalaninol from D-Phenylalanine.

MethodReducing AgentSolventReaction TimeTemperature (°C)Yield (%)Purity/ee%Reference
Method 1 Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)16 hoursReflux87%>99% ee (assumed)[1]
Method 2 Sodium Borohydride/Iodine (NaBH₄/I₂)Tetrahydrofuran (THF)OvernightReflux72% (after recrystallization)>99% ee (assumed)[2]
Method 3 Lithium/Aluminum Chloride (Li/AlCl₃)Tetrahydrofuran (THF)2.5 hours55-65°Cup to 91.4%>99% ee (assumed)[3][4]

Experimental Protocols

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from a general procedure for the reduction of amino acids.[1]

Materials:

  • D-Phenylalanine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Ether

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water

Procedure:

  • In a dry, nitrogen-flushed three-necked flask equipped with a mechanical stirrer and a reflux condenser, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 10°C in an ice bath.

  • Slowly add D-Phenylalanine (1 equivalent) in portions to control the evolution of hydrogen gas.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Reflux the reaction mixture for 16 hours.

  • Cool the reaction mixture to 10°C in an ice bath and dilute with ethyl ether.

  • Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH, and then again with water.

  • Stir the resulting mixture for 30 minutes and filter the white precipitate.

  • Wash the filter cake with ethyl ether.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude D-Phenylalaninol.

  • Purify the crude product by vacuum distillation or recrystallization from toluene.

Method 2: Reduction with Sodium Borohydride and Iodine (NaBH₄/I₂)

This method provides a convenient alternative to using LiAlH₄.[2]

Materials:

  • D-Phenylalanine

  • Sodium Borohydride (NaBH₄)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 20% aqueous Potassium Hydroxide (KOH)

  • Methyl-tert-butyl ether (MTBE)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Toluene

Procedure:

  • In a dry, argon-flushed flask, suspend D-Phenylalanine (1 equivalent) and NaBH₄ (2.4 equivalents) in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of iodine (1 equivalent) in THF dropwise.

  • After the addition, heat the mixture to reflux overnight.

  • Cool the reaction to room temperature and quench by the dropwise addition of methanol.

  • Remove the solvent in vacuo.

  • Dissolve the residue in 20% aqueous KOH and extract with MTBE.

  • Dry the combined organic extracts over anhydrous Na₂SO₄ and evaporate the solvent to give the crude product.

  • Purify by recrystallization from toluene to afford D-Phenylalaninol as colorless crystals.[2]

Method 3: Reduction with Lithium and Aluminum Chloride (Li/AlCl₃)

This method offers a rapid and high-yielding synthesis of D-Phenylalaninol.[3]

Materials:

  • Sodium D-phenylalaninate (prepared from D-Phenylalanine and NaOH)

  • Aluminum Chloride (AlCl₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium (Li) chips

  • tert-Butanol

  • 10% aqueous Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine

Procedure:

  • Add AlCl₃ (1.01 equivalents) to anhydrous THF.

  • Slowly add sodium D-phenylalaninate (1 equivalent) and stir the mixture at 55°C for 1 hour, maintaining the pH at 3-4.

  • Add Li chips (6 equivalents) and tert-butanol.

  • Maintain the temperature at 65°C and stir for another 1.5 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the remaining solid in 10% NaOH solution and stir for 3 hours at room temperature for hydrolysis.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate to obtain D-Phenylalaninol.

Mandatory Visualization

Experimental Workflow for D-Phenylalaninol Synthesis

The following diagram illustrates the general workflow for the preparation of D-Phenylalaninol from D-Phenylalanine, including the key steps of reaction, work-up, and purification.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start D-Phenylalanine reaction Reduction (e.g., LiAlH4, NaBH4/I2, or Li/AlCl3) start->reaction quench Quenching reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying purification Purification (Distillation or Recrystallization) drying->purification analysis Analysis (HPLC for ee%) purification->analysis end end analysis->end Final Product: D-Phenylalaninol

Caption: General workflow for the synthesis of D-Phenylalaninol.

Logical Relationship of Synthesis Steps

This diagram outlines the logical progression from starting material to the final, purified product.

logical_relationship start Starting Material D-Phenylalanine step1 Step 1: Reduction Conversion of carboxylic acid to primary alcohol start->step1 step2 Step 2: Work-up Quenching of excess reagent and isolation of crude product step1->step2 step3 Step 3: Purification Removal of impurities by distillation or recrystallization step2->step3 step4 Step 4: Analysis Confirmation of purity and enantiomeric excess step3->step4 end_product {Final Product | Enantiomerically pure D-Phenylalaninol} step4->end_product

Caption: Logical progression of D-Phenylalaninol synthesis.

Purity and Enantiomeric Excess Determination

The purity and enantiomeric excess (ee%) of the synthesized D-Phenylalaninol should be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Typical HPLC Conditions:

  • Column: Chiral column (e.g., Crownpak CR (+))[5]

  • Mobile Phase: A mixture of an acidic aqueous solution (e.g., perchloric acid, pH 4.0) and an organic modifier (e.g., methanol).[5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 25°C

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Conclusion

This application note provides a comprehensive overview of the preparation of D-Phenylalaninol derivatives from D-Phenylalanine. The detailed protocols for three distinct reduction methods, along with purification and analytical procedures, offer researchers and drug development professionals a valuable resource for the synthesis of this important chiral intermediate. The choice of method will depend on the available reagents, desired scale, and safety considerations. The provided workflows and data tables allow for an easy comparison and implementation of the described synthetic routes.

References

Application Notes and Protocols: Use of D-Phenylalaninol in the Resolution of Racemic Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is frequently a regulatory requirement for drug development and a necessity for synthesizing stereochemically defined molecules.

D-Phenylalaninol, a chiral amino alcohol, serves as an effective resolving agent for racemic carboxylic acids. The principle of this resolution method lies in the formation of diastereomeric salts through an acid-base reaction between the racemic acid and the enantiomerically pure D-Phenylalaninol. These resulting diastereomeric salts possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2][3] Once separated, the desired enantiomer of the carboxylic acid can be recovered by acidification.

These application notes provide detailed protocols for the resolution of common non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class—ibuprofen, ketoprofen, and naproxen—using D-Phenylalaninol.

Principle of Resolution

The resolution of a racemic carboxylic acid, such as a profen, with D-Phenylalaninol involves a two-step process. First, the racemic acid (a 1:1 mixture of R- and S-enantiomers) is reacted with enantiomerically pure D-Phenylalaninol. This reaction forms a mixture of two diastereomeric salts: (R-acid)-(D-Phenylalaninol) and (S-acid)-(D-Phenylalaninol).

Due to their different three-dimensional structures, these diastereomeric salts have distinct physical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor.

After separation of the crystalline diastereomeric salt by filtration, the optically pure carboxylic acid is regenerated by treatment with a strong acid, which protonates the carboxylate and liberates the free acid. The D-Phenylalaninol resolving agent can also be recovered from the mother liquor for reuse.

The overall workflow for this process can be visualized as follows:

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Recovery Racemic Profen\n(R/S Mixture) Racemic Profen (R/S Mixture) Reaction with\nD-Phenylalaninol Reaction with D-Phenylalaninol Racemic Profen\n(R/S Mixture)->Reaction with\nD-Phenylalaninol Acid-Base Reaction Mixture of\nDiastereomeric Salts\n(R-acid-D-amine, S-acid-D-amine) Mixture of Diastereomeric Salts (R-acid-D-amine, S-acid-D-amine) Reaction with\nD-Phenylalaninol->Mixture of\nDiastereomeric Salts\n(R-acid-D-amine, S-acid-D-amine) D-Phenylalaninol\n(Resolving Agent) D-Phenylalaninol (Resolving Agent) D-Phenylalaninol\n(Resolving Agent)->Reaction with\nD-Phenylalaninol Fractional\nCrystallization Fractional Crystallization Mixture of\nDiastereomeric Salts\n(R-acid-D-amine, S-acid-D-amine)->Fractional\nCrystallization Exploiting Solubility Difference Less Soluble\nDiastereomeric Salt\n(Crystals) Less Soluble Diastereomeric Salt (Crystals) Fractional\nCrystallization->Less Soluble\nDiastereomeric Salt\n(Crystals) More Soluble\nDiastereomeric Salt\n(Mother Liquor) More Soluble Diastereomeric Salt (Mother Liquor) Fractional\nCrystallization->More Soluble\nDiastereomeric Salt\n(Mother Liquor) Acidification Acidification Less Soluble\nDiastereomeric Salt\n(Crystals)->Acidification e.g., HCl Enantiomerically\nPure Profen Enantiomerically Pure Profen Acidification->Enantiomerically\nPure Profen Recovered\nD-Phenylalaninol Recovered D-Phenylalaninol Acidification->Recovered\nD-Phenylalaninol G cluster_0 Initial State cluster_1 Reaction cluster_2 Separation based on Physical Properties cluster_3 Separated Components cluster_4 Final Products A Racemic Carboxylic Acid (R-Enantiomer + S-Enantiomer) C Formation of Diastereomeric Salts (R-acid-D-amine and S-acid-D-amine) A->C B Chiral Resolving Agent (D-Phenylalaninol) B->C D Different Solubilities C->D E Fractional Crystallization D->E F Crystals of Less Soluble Diastereomer E->F G Mother Liquor with More Soluble Diastereomer E->G H Enantiomerically Pure Carboxylic Acid F->H I Recovered D-Phenylalaninol F->I

References

Application Notes: D-Phenylalaninol as a Chiral Precursor for the Synthesis of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Unnatural amino acids (UAAs) are crucial building blocks in modern drug discovery and chemical biology.[1][2] They offer the ability to introduce unique side chains, conformational constraints, and novel functionalities into peptides and small molecules, which can lead to enhanced potency, improved metabolic stability, and tailored pharmacological profiles.[1][3] D-phenylalaninol, a readily available chiral building block derived from the natural amino acid D-phenylalanine, serves as an excellent and versatile precursor for the stereocontrolled synthesis of a wide array of UAAs.

The primary strategy involves the mild oxidation of D-phenylalaninol to its corresponding chiral aldehyde, D-phenylalaninal. This aldehyde is a key intermediate that can be funneled into various powerful multi-component reactions to generate diverse and complex amino acid scaffolds. This document outlines the protocols for the preparation of this key intermediate and its subsequent application in the synthesis of various classes of unnatural amino acids.

Key Intermediate: Preparation of D-Phenylalaninal

The critical first step is the oxidation of the primary alcohol in D-phenylalaninol to an aldehyde. It is crucial to use mild conditions to prevent overoxidation to a carboxylic acid and to avoid racemization of the adjacent chiral center. The Swern and Dess-Martin oxidations are highly effective for this transformation.[2][4][5][6][7]

Protocol 1: Swern Oxidation of D-Phenylalaninol

The Swern oxidation uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures, followed by quenching with a hindered base like triethylamine (TEA).[4][6][8] It is known for its wide functional group tolerance and high yields.[4]

Materials:

  • D-Phenylalaninol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous DCM to the flask, followed by oxalyl chloride (1.5 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM via a dropping funnel, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes.

  • Add a solution of D-phenylalaninol (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 45 minutes.

  • Add triethylamine (5.0 eq) to the reaction mixture. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude D-phenylalaninal is often used in the next step without further purification due to its potential instability.

Protocol 2: Dess-Martin Oxidation of D-Phenylalaninol

The Dess-Martin periodinane (DMP) oxidation is another mild and highly selective method that can be performed at room temperature.[2][5][9]

Materials:

  • D-Phenylalaninol

  • Dess-Martin Periodinane (DMP, 1.1-1.5 eq)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

Procedure:

  • Dissolve D-phenylalaninol (1.0 eq) in DCM in a round-bottom flask.

  • Add Dess-Martin periodinane (1.5 eq) to the solution in one portion.[10]

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Upon completion, dilute the reaction with DCM and quench by adding a saturated solution of NaHCO₃ containing sodium thiosulfate to reduce excess DMP.

  • Stir vigorously until the layers become clear. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃, then with brine. Dry over Na₂SO₄, filter, and evaporate the solvent.

  • The resulting crude D-phenylalaninal can be purified by column chromatography if necessary, but is typically used directly.

Application 1: Synthesis of α-Aryl/Vinyl Glycines via Petasis Reaction

The Petasis borono-Mannich (PBM) reaction is a three-component reaction of an amine, a carbonyl compound, and an organoboronic acid.[11][12] Using D-phenylalaninal, a primary amine, and glyoxylic acid allows for the diastereoselective synthesis of novel N-substituted unnatural amino acids.

dot

Petasis_Workflow cluster_reagents Petasis Reagents DPhenylalaninol D-Phenylalaninol DPhenylalaninal D-Phenylalaninal (Chiral Aldehyde) DPhenylalaninol->DPhenylalaninal Oxidation (Swern/DMP) invis1 DPhenylalaninal->invis1 Amine Primary Amine (e.g., Benzylamine) Amine->invis1 BoronicAcid Organoboronic Acid (Aryl or Vinyl) invis2 BoronicAcid->invis2 GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->invis2 UAA Unnatural α-Amino Acid invis1->UAA Petasis Reaction invis2->UAA

Caption: Workflow for UAA synthesis via the Petasis reaction.

Protocol 3: Diastereoselective Petasis Reaction

Materials:

  • Crude D-phenylalaninal

  • A primary amine (e.g., benzylamine, 1.0 eq)

  • An aryl- or vinylboronic acid (e.g., phenylboronic acid, 1.2 eq)

  • Glyoxylic acid monohydrate (1.1 eq)

  • Solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • In a round-bottom flask, dissolve the crude D-phenylalaninal (1.0 eq), the primary amine (1.0 eq), the organoboronic acid (1.2 eq), and glyoxylic acid (1.1 eq) in the chosen solvent.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 12-24 hours.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The residue can be purified by flash column chromatography on silica gel or by recrystallization to isolate the desired unnatural amino acid product. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.

Application 2: Synthesis of α-Amino Acids via Asymmetric Strecker Synthesis

The Strecker synthesis is a robust method for creating α-amino acids.[1] By reacting D-phenylalaninal with a source of cyanide and ammonia (or an amine), an α-aminonitrile intermediate is formed, which can be hydrolyzed to the final amino acid.[1][13] The inherent chirality of D-phenylalaninal directs the stereochemistry of the newly formed stereocenter.

dot

Strecker_Synthesis DPhenylalaninal D-Phenylalaninal Intermediate α-Aminonitrile Intermediate DPhenylalaninal->Intermediate Nucleophilic Addition Reagents NH4Cl, NaCN Reagents->Intermediate UAA α,β-Disubstituted Amino Acid Intermediate->UAA Nitrile Hydrolysis Hydrolysis Acid Hydrolysis (e.g., 6M HCl) Hydrolysis->UAA

Caption: General scheme of the Strecker synthesis pathway.

Protocol 4: Diastereoselective Strecker Synthesis

Materials:

  • Crude D-phenylalaninal

  • Ammonium chloride (NH₄Cl, 1.5 eq)

  • Sodium cyanide (NaCN, 1.2 eq)

  • Methanol (MeOH) and Water

  • Hydrochloric acid (HCl), concentrated (for hydrolysis)

Procedure:

  • Dissolve crude D-phenylalaninal (1.0 eq) in a mixture of methanol and water.

  • Add ammonium chloride (1.5 eq) followed by sodium cyanide (1.2 eq). Caution: NaCN is highly toxic. All operations must be performed in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 12-24 hours.

  • After the reaction is complete (monitored by TLC), remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) to isolate the crude α-aminonitrile.

  • Hydrolysis Step: Add 6M HCl to the crude aminonitrile and heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture and concentrate it to dryness. The resulting solid can be purified by recrystallization or ion-exchange chromatography to yield the hydrochloride salt of the unnatural amino acid.

Quantitative Data Summary

The following table summarizes representative yields and stereoselectivities for the key transformations. Actual results may vary based on the specific substrate and reaction conditions.

StepReactionPrecursorProduct TypeTypical Yield (%)Typical Stereoselectivity (d.e. or e.e.)
1Swern OxidationD-PhenylalaninolChiral Aldehyde>90%[4]>99% (retention)
1Dess-Martin OxidationD-PhenylalaninolChiral Aldehyde90-98%>99% (retention)[2]
2Petasis ReactionD-PhenylalaninalN-Substituted UAA60-85%70-95% d.e.[14]
2Strecker SynthesisD-Phenylalaninalα,β-Disubstituted AA70-90% (over 2 steps)60-90% d.e.[15]
2Ugi ReactionD-Phenylalaninalα-Acylamino Amide65-95%[16]Variable, depends on components

d.e. = diastereomeric excess; e.e. = enantiomeric excess. Data are representative values from the literature for similar substrates.

Conclusion

D-phenylalaninol is a powerful and cost-effective chiral precursor for generating a diverse range of valuable unnatural amino acids. The straightforward and high-yielding oxidation to D-phenylalaninal opens access to a variety of modern synthetic methodologies, including the Petasis, Strecker, and Ugi multi-component reactions. The protocols and data presented here provide a robust foundation for researchers in medicinal chemistry and drug discovery to leverage this versatile building block in their synthetic programs.

References

Catalytic Applications of Metal Complexes with D-Phenylalaninol Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral ligands derived from readily available amino acids are of paramount importance in asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug development. D-Phenylalaninol, a chiral β-amino alcohol, serves as a versatile scaffold for the synthesis of a diverse array of chiral ligands. Metal complexes incorporating these D-Phenylalaninol-derived ligands have emerged as powerful catalysts for a variety of enantioselective transformations, enabling the synthesis of chiral molecules with high optical purity.

These catalysts offer several advantages, including modularity in ligand design, robustness, and the ability to operate under mild reaction conditions. The stereogenic center and the hydroxyl and amino functionalities of D-Phenylalaninol provide a rigid and well-defined chiral environment around the metal center, which is crucial for effective stereochemical control.

This document provides detailed application notes and experimental protocols for the use of metal complexes with D-Phenylalaninol-derived ligands in key asymmetric catalytic reactions.

Application Note 1: Asymmetric Aldol Reaction Catalyzed by Zinc-D-Phenylalaninol Complexes

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the construction of chiral β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals. Zinc complexes bearing chiral ligands derived from D-Phenylalaninol have demonstrated efficacy in catalyzing this transformation with high enantioselectivity.

The proposed catalytic cycle involves the formation of a zinc enolate, with the chiral ligand dictating the facial selectivity of the subsequent addition to the aldehyde. The D-Phenylalaninol-derived ligand, by coordinating to the zinc center, creates a chiral pocket that effectively shields one face of the enolate, leading to the preferential formation of one enantiomer of the aldol product.

Experimental Workflow: Asymmetric Aldol Reaction

Workflow for Asymmetric Aldol Reaction cluster_prep Catalyst Preparation cluster_reaction Aldol Reaction cluster_workup Work-up and Purification ligand D-Phenylalaninol-derived Ligand catalyst In situ Catalyst Formation ligand->catalyst zn_salt Zn(OTf)2 zn_salt->catalyst solvent_prep Anhydrous Solvent (e.g., Toluene) solvent_prep->catalyst reaction_mixture Reaction Mixture at Low Temperature catalyst->reaction_mixture Add Catalyst ketone Ketone ketone->reaction_mixture aldehyde Aldehyde aldehyde->reaction_mixture base Base (e.g., Et3N) base->reaction_mixture quench Quenching (e.g., NH4Cl soln.) reaction_mixture->quench Reaction Progression extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Enantioenriched Aldol Product purification->product Workflow for Asymmetric Hydrogenation cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis ligand D-Phenylalaninol-derived Phosphine Ligand catalyst Active Rhodium Catalyst ligand->catalyst rh_precatalyst [Rh(COD)2]BF4 rh_precatalyst->catalyst solvent_prep Degassed Solvent (e.g., CH2Cl2) solvent_prep->catalyst autoclave High-Pressure Autoclave catalyst->autoclave Add Catalyst Solution substrate Prochiral Olefin substrate->autoclave reaction_mixture Reaction under H2 Pressure autoclave->reaction_mixture h2_gas Hydrogen Gas h2_gas->reaction_mixture vent Vent H2 Gas reaction_mixture->vent Reaction Completion concentrate Solvent Evaporation vent->concentrate analysis GC or HPLC Analysis concentrate->analysis product Chiral Alkane analysis->product Workflow for Asymmetric Allylic Alkylation cluster_prep Catalyst Preparation cluster_reaction Allylic Alkylation Reaction cluster_workup Work-up and Purification ligand D-Phenylalaninol-derived P,N-Ligand catalyst Active Palladium Catalyst ligand->catalyst pd_precatalyst [Pd(allyl)Cl]2 pd_precatalyst->catalyst solvent_prep Anhydrous Solvent (e.g., THF) solvent_prep->catalyst reaction_mixture Reaction Mixture catalyst->reaction_mixture Add Catalyst substrate Allylic Substrate (e.g., Acetate) substrate->reaction_mixture nucleophile Nucleophile (e.g., Dimethyl malonate) nucleophile->reaction_mixture base Base (e.g., BSA, KOAc) base->reaction_mixture filtration Filtration reaction_mixture->filtration Reaction Progression concentration Solvent Removal filtration->concentration purification Column Chromatography concentration->purification product Chiral Alkylated Product purification->product

Application Notes and Protocols for the Biocatalytic Synthesis of D-Phenylalaninol and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biocatalytic synthesis of the chiral amino alcohol D-phenylalaninol and its structurally related analogues. D-phenylalaninol is a valuable building block in the pharmaceutical industry, notably as a precursor for the synthesis of drugs like Solriamfetol, used to treat excessive daytime sleepiness.[1] Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis, enabling the production of enantiomerically pure compounds under mild reaction conditions.

This document details enzymatic strategies, including the use of amine dehydrogenases, transaminases, and multi-enzyme cascades, for the synthesis of these valuable chiral intermediates. Detailed experimental protocols and tabulated quantitative data are provided to facilitate the practical application of these methods in a laboratory setting.

Enzymatic Strategies for D-Phenylalaninol Synthesis

The biocatalytic production of D-phenylalaninol and its analogues can be achieved through several enzymatic routes, primarily involving the asymmetric reduction of a corresponding α-hydroxy ketone or the reduction of a D-phenylalanine derivative.

1. Multi-Enzyme Cascade from L-Phenylalanine:

A highly efficient one-pot, two-stage cascade biocatalysis has been developed for the synthesis of both (R)- and (S)-phenylalaninol from the readily available and bio-based L-phenylalanine.[1] This chemoenzymatic cascade involves four sequential enzymatic steps:

  • Deamination: An L-amino acid deaminase (LAAD) converts L-phenylalanine to phenylpyruvate.

  • Decarboxylation: An α-keto acid decarboxylase (KAD) catalyzes the decarboxylation of phenylpyruvate to produce phenylacetaldehyde.

  • Hydroxymethylation: A benzaldehyde lyase (BAL) facilitates the C-C bond formation between phenylacetaldehyde and formaldehyde to yield 1-hydroxy-3-phenylpropan-2-one.

  • Asymmetric Reductive Amination: An amine transaminase (ATA) carries out the final step to produce the desired phenylalaninol enantiomer.

This method is particularly advantageous as it starts from an inexpensive, renewable feedstock and demonstrates high conversions and excellent enantioselectivity.

2. Reductive Amination using Amine Dehydrogenases (AmDHs):

Engineered amine dehydrogenases are powerful biocatalysts for the asymmetric synthesis of chiral amines and amino alcohols. These enzymes catalyze the reductive amination of a ketone substrate using ammonia as the amine donor. For the synthesis of D-phenylalaninol analogues, a corresponding α-hydroxy ketone precursor is required. The reaction is typically coupled with a cofactor regeneration system, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), to recycle the NAD(P)H cofactor.

3. Transaminase-Mediated Synthesis:

Transaminases (TAs), particularly ω-transaminases, are widely used for the synthesis of chiral amines. In a similar fashion to AmDHs, they can be employed for the asymmetric amination of an α-hydroxy ketone to produce the corresponding amino alcohol. This reaction involves the transfer of an amino group from an amine donor, such as isopropylamine or alanine, to the ketone substrate.

Quantitative Data Summary

The following tables summarize the quantitative data from various biocatalytic systems for the synthesis of D-phenylalaninol and related compounds.

Table 1: Multi-Enzyme Cascade for Phenylalaninol Synthesis from L-Phenylalanine

ProductConversion (%)Enantiomeric Excess (ee, %)Isolated Yield (%)Reference
(R)-Phenylalaninol72>9969.6[1]
(S)-Phenylalaninol80>9960.0[1]

Table 2: Biocatalytic Synthesis of D-Arylalanines (Precursors to D-Phenylalaninol Analogues)

Substrate (trans-Cinnamic Acid Derivative)Enzyme SystemConversion (%)Enantiomeric Excess (ee, %) of D-ArylalanineReference
trans-Cinnamic acidAvPAL-N347A & PmLAAD82>99[2]
m-Nitro-trans-cinnamic acidAvPAL-N347A & PmLAAD96>99[2]
p-Nitro-trans-cinnamic acidWild-type AvPAL & LAAD7196[3]
Various substituted cinnamic acidsH359Y AvPAL variant & LAADup to 80>98[4]

Table 3: Amine Dehydrogenase-Catalyzed Reductive Amination

SubstrateEnzymeConversion (%)Enantiomeric Excess (ee, %)Reference
PhenylacetoneTM_pheDH>98 (for R-amphetamine)>98[5]
1-Hydroxy-2-butanoneEngineered SpAmDH (wh84)91-99>99[6]

Experimental Protocols

Protocol 1: One-Pot, Two-Stage Biocatalytic Synthesis of (R)-Phenylalaninol from L-Phenylalanine [1]

This protocol is adapted from a published procedure for the gram-scale synthesis of (R)- and (S)-phenylalaninol.

Materials:

  • L-Phenylalanine

  • Formaldehyde (HCHO)

  • (R)-α-phenylethylamine ((R)-PEA) as the amine donor

  • Recombinant E. coli cells co-expressing L-amino acid deaminase (LAAD), α-keto acid decarboxylase (ARO10), and benzaldehyde lyase (RpBAL) - referred to as E. coli (EAL-RR)

  • Recombinant E. coli cells expressing an (R)-selective amine transaminase (e.g., from Aspergillus terreus) - referred to as E. coli (ATA)

  • Phosphate buffer (pH 8.0)

  • Ethyl acetate for extraction

Procedure:

Stage 1: Synthesis of 1-hydroxy-3-phenylpropan-2-one

  • In a suitable reaction vessel, prepare a mixture containing L-phenylalanine (e.g., 10 g/L) and formaldehyde (e.g., 1.2 equivalents) in phosphate buffer (pH 8.0).

  • Add the whole-cell biocatalyst E. coli (EAL-RR) to the reaction mixture.

  • Incubate the reaction at 30°C with agitation for a specified time (e.g., 12-24 hours), monitoring the conversion of L-phenylalanine.

Stage 2: Asymmetric Reductive Amination

  • To the reaction mixture from Stage 1, add the whole-cell biocatalyst E. coli (ATA) and the amine donor (R)-PEA (e.g., 1.5 equivalents).

  • Continue the incubation at 30°C with agitation for an additional period (e.g., 24-48 hours), monitoring the formation of (R)-phenylalaninol.

  • After the reaction is complete, centrifuge the mixture to remove the cells.

  • Extract the supernatant with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain pure (R)-phenylalaninol.

Protocol 2: General Protocol for Amine Dehydrogenase-Catalyzed Synthesis of a D-Phenylalaninol Analogue

This protocol provides a general framework for the synthesis of a D-phenylalaninol analogue from a corresponding α-hydroxy ketone.

Materials:

  • Substituted 1-hydroxy-3-phenylpropan-2-one derivative (e.g., p-chloro-1-hydroxy-3-phenylpropan-2-one)

  • Engineered Amine Dehydrogenase (AmDH) with activity towards the substrate

  • Ammonium chloride/ammonia buffer (e.g., 1 M, pH 8.5-9.0)

  • NAD(P)H cofactor

  • Cofactor regeneration system:

    • Glucose and Glucose Dehydrogenase (GDH), or

    • Formate and Formate Dehydrogenase (FDH)

  • Reaction buffer (e.g., Tris-HCl or phosphate buffer)

Procedure:

  • Prepare a reaction mixture in the chosen buffer containing the α-hydroxy ketone substrate (e.g., 10-50 mM), the NAD(P)H cofactor (e.g., 1 mM), and the components of the cofactor regeneration system (e.g., 100 mM glucose and GDH, or 100 mM sodium formate and FDH).

  • Add the purified AmDH or a whole-cell lysate containing the overexpressed enzyme to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30-37°C) with agitation.

  • Monitor the progress of the reaction by a suitable analytical method, such as HPLC or GC, to determine the conversion of the substrate and the formation of the product.

  • Once the reaction has reached completion, terminate it by adding a quenching agent (e.g., acid or base) or by heat inactivation of the enzyme.

  • Process the reaction mixture to isolate and purify the desired D-phenylalaninol analogue. This may involve extraction, chromatography, or other purification techniques.

Visualizations

Biocatalytic Workflow

Biocatalytic_Synthesis_of_D_Phenylalaninol cluster_stage1 Stage 1: α-Hydroxy Ketone Synthesis cluster_stage2 Stage 2: Asymmetric Amination L_Phe L-Phenylalanine Phenylpyruvate Phenylpyruvate L_Phe->Phenylpyruvate  L-Amino Acid  Deaminase (LAAD) Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde  α-Keto Acid  Decarboxylase (KAD) Hydroxy_ketone 1-Hydroxy-3-phenylpropan-2-one Phenylacetaldehyde->Hydroxy_ketone  Benzaldehyde  Lyase (BAL) D_Phenylalaninol D-Phenylalaninol Hydroxy_ketone->D_Phenylalaninol  Amine Transaminase (ATA) Amine_donor Amine Donor ((R)-PEA) Amine_donor->D_Phenylalaninol D_Phenylalaninol_Signaling D_Phe_ol D-Phenylalaninol Neuronal_Vesicles Neuronal Vesicles (Norepinephrine, Dopamine) D_Phe_ol->Neuronal_Vesicles  Promotes Release Synaptic_Cleft Synaptic Cleft Neuronal_Vesicles->Synaptic_Cleft  Release of  Dopamine Dopamine_Receptor Dopamine Receptor (GPCR) Synaptic_Cleft->Dopamine_Receptor  Dopamine  Binding G_Protein G Protein (Gαs/Gαi) Dopamine_Receptor->G_Protein  Activation AC Adenylyl Cyclase G_Protein->AC  Modulation cAMP cAMP AC->cAMP  Production PKA Protein Kinase A cAMP->PKA  Activation Cellular_Response Cellular Response (e.g., Neuronal Excitability, Gene Expression) PKA->Cellular_Response  Phosphorylation  of Targets

References

Troubleshooting & Optimization

Technical Support Center: D-Phenylalaninol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of D-Phenylalaninol. Our aim is to help you improve yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of D-Phenylalaninol, categorized by the synthetic method.

Method 1: Reduction of D-Phenylalanine

This method typically involves the use of reducing agents like Sodium Borohydride (NaBH₄) in combination with an activating agent (e.g., iodine) or stronger hydrides like Lithium Aluminum Hydride (LiAlH₄).

Question: My yield of D-Phenylalaninol is consistently low when using the NaBH₄/I₂ method. What are the potential causes and solutions?

Answer: Low yields in this reduction can stem from several factors:

  • Moisture in the Reaction: Sodium borohydride reacts with water, reducing its effectiveness. Ensure all glassware is thoroughly dried and use anhydrous solvents (e.g., dry THF).

  • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to side product formation.

  • Suboptimal Reagent Stoichiometry: The ratio of NaBH₄ and I₂ to D-Phenylalanine is critical. An excess of the reducing agent is often necessary. A typical molar ratio is 1:0.5:2.5 (D-Phenylalanine:I₂:NaBH₄).

  • Improper Work-up: The work-up procedure is crucial for isolating the product. Ensure the pH is adjusted correctly to quench the reaction and precipitate the product. Extraction with a suitable organic solvent must be thorough.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired D-Phenylalaninol. One common side reaction is the formation of the corresponding amide.

Question: I am observing significant amounts of an unknown byproduct in my final product after reduction. How can I identify and minimize it?

Answer: The most likely byproduct is the N-acylated D-Phenylalaninol if an acyl-protected D-Phenylalanine was used as the starting material and the protecting group was not successfully removed. If starting from unprotected D-Phenylalanine, over-reduction or side reactions with the solvent can occur. To identify the byproduct, techniques like NMR spectroscopy and mass spectrometry are recommended. To minimize byproduct formation:

  • Control Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of side reactions.

  • Optimize Reagent Addition: Add the reducing agent slowly to the reaction mixture to maintain better control over the reaction.

  • Purification: Utilize column chromatography for purification to separate the desired product from byproducts.

Method 2: Hydrogenation of L(+)-2-amino-1-phenyl-1,3-propanediol (APPD)

This cost-effective method utilizes a readily available byproduct from chloramphenicol synthesis.[1]

Question: The hydrogenation of L(+)-APPD is not proceeding to completion, resulting in a low yield of D-Phenylalaninol. What could be the issue?

Answer: Incomplete hydrogenation can be due to several factors related to the catalyst and reaction conditions:

  • Catalyst Activity: The catalyst (e.g., Pd/C) may be deactivated. Ensure you are using a fresh or properly activated catalyst.

  • Hydrogen Pressure: The hydrogen pressure might be insufficient. Most procedures recommend a pressure of around 35 psi.[1]

  • Reaction Temperature: The temperature may not be optimal. A common temperature for this reaction is 55°C.[1]

  • Solvent and Acid: The choice and concentration of the acid (e.g., trifluoroacetic acid) are critical for the reaction's success. Ensure the acid is of high purity and used in the correct proportion.

  • Purity of Starting Material: Impurities in the L(+)-APPD can poison the catalyst. Recrystallize the starting material if its purity is questionable.

Question: I am having difficulty purifying the D-Phenylalaninol from the reaction mixture after hydrogenation. What is an effective purification strategy?

Answer: A common and effective purification method involves the following steps:

  • Catalyst Removal: After the reaction, the catalyst is removed by filtration.

  • Solvent Evaporation: The acidic solvent (e.g., TFA) is removed by evaporation.

  • pH Adjustment: The residue is dissolved in water, and the pH is adjusted to approximately 13 with a strong base like NaOH. This step is crucial for precipitating the product.

  • Crystallization/Distillation: The product can be collected by filtration after crystallization (often by cooling the solution). Alternatively, vacuum distillation can be used for purification.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for D-Phenylalaninol production?

A1: Enzymatic synthesis offers several advantages:

  • High Stereoselectivity: Enzymes can produce the desired D-enantiomer with very high purity, often exceeding 99% enantiomeric excess (ee).[2]

  • Milder Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild temperature and pH conditions, reducing energy consumption and the need for harsh reagents.

  • Environmental Friendliness: Biocatalytic processes are generally more environmentally friendly, avoiding the use of heavy metal catalysts and organic solvents.

Q2: Can I directly reduce D-Phenylalanine to D-Phenylalaninol using NaBH₄ without any additives?

A2: Sodium borohydride alone is generally not strong enough to reduce the carboxylic acid group of an amino acid. An activating agent like iodine or the conversion of the carboxylic acid to an ester is typically required to facilitate the reduction.

Q3: What is a typical yield for the synthesis of D-Phenylalaninol?

A3: Yields can vary significantly depending on the chosen method and optimization of reaction conditions.

  • Reduction of D-Phenylalanine derivatives: Yields can range from 70% to over 90% under optimized conditions.

  • Hydrogenation of L(+)-APPD: Yields of 73-85% have been reported, with some procedures achieving up to 93%.[1]

Q4: How can I improve the enantioselectivity of my enzymatic synthesis of D-Phenylalanine?

A4: Improving enantioselectivity in enzymatic synthesis can be achieved by:

  • Enzyme Selection: Choosing an enzyme with high stereoselectivity for the desired reaction is crucial.

  • Protein Engineering: Modifying the enzyme's active site through directed evolution or site-directed mutagenesis can enhance its selectivity.

  • Reaction Condition Optimization: Fine-tuning parameters like pH, temperature, and substrate concentration can influence the enzyme's stereoselectivity.

  • Cascade Reactions: Employing a multi-enzyme cascade can help in deracemization or stereoinversion to improve the final enantiomeric excess.

Data Presentation

Table 1: Comparison of Chemical Synthesis Methods for D-Phenylalaninol

MethodStarting MaterialKey ReagentsTypical YieldReference
ReductionD-PhenylalanineNaBH₄ / I₂ in THF~72%[3]
ReductionD-PhenylalanineLiAlH₄ in THF~70%[4]
HydrogenationL(+)-APPDPd/C, H₂, Trifluoroacetic Acid88-93%[1]

Table 2: Overview of Enzymatic Methods for D-Phenylalanine Synthesis

Enzyme TypeSubstrateKey FeaturesReported Yield/ConversionReference
Phenylalanine Ammonia Lyase (PAL)Cinnamic AcidsOne-pot, multi-enzyme cascade78% conversion, >99% ee[4]
D-Amino Acid Dehydrogenase (DAADH)Phenylpyruvic AcidHigh atom economyHigh enantiomeric excess[5]
Hydantoinase ProcessRacemic 5-benzylhydantoinMulti-enzyme cascade98% molar yield, 99% ee[2]

Experimental Protocols

Protocol 1: Synthesis of D-Phenylalaninol by Reduction of D-Phenylalanine with NaBH₄/I₂

Materials:

  • D-Phenylalanine

  • Sodium Borohydride (NaBH₄)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Aqueous Sodium Hydroxide (NaOH)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-Phenylalanine in anhydrous THF.

  • Cool the suspension in an ice bath and add NaBH₄ portion-wise.

  • Slowly add a solution of iodine in anhydrous THF to the suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for the appropriate time (monitor by TLC).

  • Cool the reaction mixture in an ice bath and cautiously add methanol to quench the excess NaBH₄.

  • Add aqueous NaOH solution to adjust the pH to ~12.

  • Extract the aqueous layer multiple times with toluene.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene) to obtain pure D-Phenylalaninol.

Protocol 2: Synthesis of D-Phenylalaninol by Hydrogenation of L(+)-APPD

Materials:

  • L(+)-2-amino-1-phenyl-1,3-propanediol (L(+)-APPD)

  • 10% Palladium on Carbon (Pd/C)

  • Trifluoroacetic Acid (TFA)

  • Hydrogen gas (H₂)

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Water

Procedure: [1]

  • To a hydrogenation vessel, add L(+)-APPD, 10% Pd/C, and trifluoroacetic acid.

  • Pressurize the vessel with hydrogen gas to approximately 35 psi.

  • Heat the reaction mixture to 55°C with stirring.

  • Maintain the reaction under these conditions for about 24 hours or until hydrogen uptake ceases.

  • After cooling and venting the vessel, remove the catalyst by filtration.

  • Evaporate the trifluoroacetic acid under reduced pressure.

  • Add water to the residue and adjust the pH to ~13 by adding 50% aqueous NaOH.

  • Cool the solution in a refrigerator overnight to induce crystallization.

  • Collect the crystalline D-Phenylalaninol by filtration and dry.

Mandatory Visualization

experimental_workflow_reduction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend D-Phenylalanine in anhydrous THF B Add NaBH₄ A->B Cooling C Add I₂ solution B->C Slow addition D Reflux Reaction Mixture C->D E Quench with Methanol D->E F Adjust pH with NaOH E->F G Extract with Toluene F->G H Dry and Concentrate G->H I Recrystallize H->I J Pure D-Phenylalaninol I->J

Caption: Workflow for D-Phenylalaninol synthesis via reduction of D-Phenylalanine.

logical_relationship_troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of D-Phenylalaninol Cause1 Moisture Contamination Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Poor Catalyst Activity Problem->Cause3 Cause4 Side Reactions Problem->Cause4 Solution1 Use Anhydrous Solvents & Dry Glassware Cause1->Solution1 Solution2 Increase Reaction Time/Temp Optimize H₂ Pressure Cause2->Solution2 Solution3 Use Fresh/Activated Catalyst Cause3->Solution3 Solution4 Control Temperature Optimize Reagent Addition Cause4->Solution4

References

Technical Support Center: Purification of D-Phenylalaninol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of D-Phenylalaninol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying D-Phenylalaninol?

A1: The primary methods for purifying D-Phenylalaninol are recrystallization and column chromatography. For analytical purposes and for purification of its derivatives, High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is widely used to ensure enantiomeric purity.

Q2: I am having trouble getting my D-Phenylalaninol to crystallize during recrystallization. What could be the issue?

A2: Difficulty in crystallization, often referred to as "oiling out," can be due to several factors:

  • Purity of the crude product: Significant impurities can inhibit crystal formation. Consider a preliminary purification step like a column chromatography flash.

  • Solvent choice: The solvent system may not be optimal. D-Phenylalaninol is relatively polar. A common approach is to dissolve it in a minimal amount of a hot polar solvent (like ethanol or methanol) and then slowly add a less polar co-solvent (like hexane or toluene) until turbidity is observed, followed by slow cooling.

  • Cooling rate: Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals. Allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath.

  • Supersaturation: The solution might be too concentrated. Try adding a small amount of the hot solvent to the oil to see if it dissolves, then attempt to recrystallize again.

Q3: What are common impurities I might encounter in my D-Phenylalaninol sample?

A3: Common impurities can originate from the starting materials or side reactions during synthesis. These may include:

  • Unreacted starting materials: Such as D-phenylalanine or its ester derivative.

  • Reagents: For example, residual reducing agents like sodium borohydride byproducts.

  • Enantiomeric impurity: The presence of L-Phenylalaninol.

  • Over-reduction products: Depending on the synthetic route.

Removal of these impurities often involves a combination of aqueous workup, recrystallization, and chromatography. The enantiomeric purity is best assessed and purified by chiral HPLC.

Q4: My N-Boc-D-Phenylalaninol is an oil and won't solidify. How can I purify it?

A4: N-Boc protected amino alcohols can sometimes be stubborn to crystallize. Here are a few strategies:

  • Solvent Trituration: Try stirring the oil with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This can sometimes induce crystallization or wash away less polar impurities, leaving a more pure, solid product.

  • Column Chromatography: If trituration fails, purification by silica gel column chromatography is a reliable method. A gradient of ethyl acetate in hexane is a common mobile phase.

  • Seeding: If you have a small amount of solid N-Boc-D-Phenylalaninol, you can use it as a seed crystal to induce crystallization in the oil.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Oiling out instead of crystallization Solution is too concentrated or cooling too rapidly.Add more hot solvent to dissolve the oil, then allow to cool slowly. Consider a different solvent system.
No crystal formation upon cooling Solution is not supersaturated enough.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.
Low recovery of purified product The compound has significant solubility in the cold solvent.Use a minimal amount of hot solvent for dissolution. Wash the collected crystals with a very small amount of ice-cold solvent.
Colored impurities in crystals Co-crystallization of colored byproducts.Add a small amount of activated charcoal to the hot solution before filtration (for non-reactive compounds). Perform a second recrystallization.
Chiral HPLC Troubleshooting
Problem Possible Cause Suggested Solution
Poor resolution of enantiomers Incorrect mobile phase composition.Optimize the mobile phase by varying the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar phase (e.g., hexane).[1]
Suboptimal flow rate.Lower the flow rate to allow for better equilibration and interaction with the chiral stationary phase.
Peak tailing Strong interaction of the amine with the silica support.Add a small amount of a basic modifier like diethylamine or triethylamine (e.g., 0.1%) to the mobile phase to improve peak shape.
Inconsistent retention times Column not properly equilibrated.Ensure the column is flushed with the mobile phase for a sufficient time before injecting the sample.
Low signal intensity Low sample concentration or poor UV absorbance.Increase the sample concentration if possible. Ensure the detection wavelength is optimal for the compound.

Experimental Protocols

Protocol 1: Recrystallization of D-Phenylalaninol
  • Dissolution: In a flask, dissolve the crude D-Phenylalaninol in a minimum amount of hot methanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Chiral HPLC Analysis of D-Phenylalaninol
  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The exact ratio may need optimization.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Mandatory Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude Crude D-Phenylalaninol dissolve Dissolve in minimal hot solvent crude->dissolve filter Hot Filtration dissolve->filter cool Slow Cooling & Crystallization filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with ice-cold solvent isolate->wash dry Dry Crystals wash->dry pure Pure D-Phenylalaninol dry->pure

Caption: Workflow for the purification of D-Phenylalaninol by recrystallization.

troubleshooting_logic start Low Purity after Initial Purification check_impurities Identify Impurities (TLC, HPLC, NMR) start->check_impurities is_enantiomeric Enantiomeric Impurity? check_impurities->is_enantiomeric is_starting_material Starting Material or Byproduct? check_impurities->is_starting_material is_enantiomeric->is_starting_material No chiral_hplc Purify by Chiral HPLC is_enantiomeric->chiral_hplc Yes column_chrom Column Chromatography is_starting_material->column_chrom Polarity Difference recrystallize Recrystallization is_starting_material->recrystallize Solubility Difference end_node High Purity Product chiral_hplc->end_node column_chrom->end_node recrystallize->end_node

Caption: Troubleshooting decision tree for purifying D-Phenylalaninol.

References

Technical Support Center: Overcoming Poor Diastereoselectivity with D-Phenylalaninol Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing D-Phenylalaninol derived chiral auxiliaries. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high diastereoselectivity in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the use of D-Phenylalaninol derived auxiliaries for diastereoselective reactions?

A1: D-Phenylalaninol is a chiral amino alcohol that can be readily converted into a chiral auxiliary, most commonly an oxazolidinone. When this auxiliary is attached to a prochiral substrate (e.g., a carboxylic acid to form an N-acyl oxazolidinone), it creates a chiral environment. The bulky substituent from the phenylalaninol (a benzyl group) effectively shields one face of the enolate formed from the acyl group. This steric hindrance directs the approach of an incoming electrophile to the less hindered face, resulting in a highly diastereoselective transformation. The formation of a rigid, chelated intermediate with a Lewis acid further enhances this stereochemical control.[1][2]

Q2: I am observing a low diastereomeric ratio (d.r.) in my alkylation reaction. What are the common causes and how can I troubleshoot this?

A2: Low diastereoselectivity in alkylation reactions using D-phenylalaninol derived oxazolidinone auxiliaries can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Enolate Formation: Ensure complete deprotonation to form the desired enolate. It is recommended to use a slight excess of a strong base like LDA or NaHMDS and to allow sufficient time for the deprotonation to complete before adding the electrophile.[3]

  • Reaction Temperature: Temperature plays a critical role. Higher temperatures can lead to a decrease in selectivity as the energy difference between the diastereomeric transition states becomes less significant. It is advisable to conduct the reaction at low temperatures, such as -78 °C.[3]

  • Choice of Base and Counterion: The nature of the counterion can influence the rigidity of the transition state. Sodium enolates, for instance, are often more rigidly chelated than lithium enolates, which can lead to higher diastereoselectivity.[1]

  • Solvent Effects: The solvent can impact the aggregation state and chelation of the enolate. Ethereal solvents like THF are commonly used. Donor solvents might compete with the auxiliary for coordination to the metal center, leading to reduced selectivity.[3]

  • Steric Mismatch: The steric bulk of the electrophile can influence the outcome. Very small electrophiles might not experience sufficient steric repulsion from the auxiliary, leading to lower selectivity. Conversely, excessively bulky electrophiles might react sluggishly.

Q3: My Evans aldol reaction is giving poor "syn" selectivity. What should I investigate?

A3: The Evans aldol reaction is renowned for producing syn-aldol products with high diastereoselectivity, particularly when using a boron Lewis acid. If you are observing poor syn selectivity, consider the following:

  • Enolate Geometry: The formation of a Z-enolate is crucial for achieving high syn-diastereoselectivity.[2] This is typically achieved using a boron Lewis acid like dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[4][5]

  • Lewis Acid: The choice of Lewis acid is critical. Boron enolates generally give high syn selectivity through a chair-like Zimmerman-Traxler transition state.[2] Using other Lewis acids can lead to different selectivities.

  • Reaction Conditions: As with alkylations, maintaining a low reaction temperature is important for maximizing selectivity.

Q4: I am performing an acetate aldol reaction and observing almost no diastereoselectivity (1:1 d.r.). Is this expected?

A4: Yes, this is a known issue. While Evans auxiliaries provide excellent diastereoselectivity for propionate and other substituted enolates, the selectivity for acetate aldol reactions is often very low (around 1:1). This is because the lack of a substituent at the α-position of the enolate removes a key steric interaction in the transition state that is responsible for differentiating the two diastereomeric pathways.

Q5: How can I remove the D-Phenylalaninol auxiliary without epimerizing the newly formed stereocenter?

A5: The chiral auxiliary can be cleaved under mild conditions to prevent epimerization. The choice of cleavage method depends on the desired functional group:

  • For Carboxylic Acids: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a standard and reliable method.[1][6][7]

  • For Primary Alcohols: Reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is effective.[8]

  • For Aldehydes: This can be achieved by first reducing the N-acyl oxazolidinone to the corresponding alcohol and then performing an oxidation.

A common side reaction during hydrolytic cleavage is the formation of an undesired hydroxyamide, which results from the attack of the hydroxide on the carbamate carbonyl of the oxazolidinone ring.[3] Using lithium hydroperoxide (LiOOH), which is less basic and sterically less hindered than LiOH, can often mitigate this issue.[8]

Troubleshooting Guides

Guide 1: Improving Low Diastereoselectivity in Asymmetric Alkylation

This guide provides a step-by-step workflow to address poor diastereoselectivity in the alkylation of N-acyl oxazolidinones derived from D-Phenylalaninol.

G Troubleshooting Workflow: Low Diastereoselectivity in Alkylation start Low Diastereomeric Ratio (d.r.) Observed check_temp Is the reaction run at low temperature (e.g., -78 °C)? start->check_temp lower_temp Action: Lower the reaction temperature. check_temp->lower_temp No check_base Is enolate formation complete and clean? check_temp->check_base Yes lower_temp->check_base optimize_base Action: Use a slight excess of a strong, non-nucleophilic base (e.g., NaHMDS). Ensure sufficient reaction time for deprotonation. check_base->optimize_base No check_solvent What is the solvent? check_base->check_solvent Yes optimize_base->check_solvent change_solvent Action: Use a non-coordinating solvent like THF. Avoid donor solvents. check_solvent->change_solvent If coordinating check_electrophile Consider the sterics of the electrophile. check_solvent->check_electrophile If non-coordinating change_solvent->check_electrophile modify_electrophile Action: If possible, modify the electrophile. Very small electrophiles may show lower selectivity. check_electrophile->modify_electrophile Potential Issue success High Diastereoselectivity Achieved check_electrophile->success No Issue modify_electrophile->success

Caption: A step-by-step guide to troubleshooting poor diastereoselectivity in alkylation reactions.

Data Presentation

Table 1: Diastereoselectivity in the Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone
EntryElectrophile (R-X)BaseTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1CH₃INaHMDS-7893 : 7~90
2PhCH₂BrLDA0>99 : 1~95
3Allyl IodideNaHMDS-7898 : 2~92
4Ethyl IodideNaHMDS-7895 : 5~88

Data compiled from literature sources.[1][8]

Table 2: Diastereoselectivity in the Evans Aldol Reaction with (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
EntryAldehydeLewis AcidBaseDiastereomeric Ratio (syn:anti)Yield (%)
1IsobutyraldehydeBu₂BOTfEt₃N>99 : 185
2BenzaldehydeBu₂BOTfDIPEA>98 : 289
3AcetaldehydeBu₂BOTfEt₃N97 : 382
4PropionaldehydeSn(OTf)₂N-Ethylpiperidine3 : 9775

Data is representative and compiled from various sources on Evans aldol reactions.[4][5]

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone with Benzyl Bromide
  • To a flame-dried round-bottom flask under an argon atmosphere, add N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equivalent) and dissolve it in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) dropwise via syringe.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.2 equivalents) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Cleavage of the Chiral Auxiliary using LiOH/H₂O₂
  • Dissolve the N-acyl oxazolidinone adduct (1.0 equivalent) in a 3:1 mixture of THF and water.[1]

  • Cool the solution to 0 °C in an ice-water bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equivalents) dropwise, maintaining the temperature at 0 °C.[3]

  • Add an aqueous solution of lithium hydroxide (2.0 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates complete consumption of the starting material.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.

  • Acidify the aqueous layer to a pH of ~2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

Visualizations

G Mechanism of Stereocontrol in Evans Aldol Reaction cluster_0 Enolate Formation cluster_1 Diastereoselective Aldol Addition cluster_2 Auxiliary Cleavage acyl_ox N-Acyl Oxazolidinone enolate Z-Boron Enolate acyl_ox->enolate Bu₂BOTf, DIPEA ts Chair-like Transition State (Zimmerman-Traxler Model) enolate->ts aldehyde Aldehyde (RCHO) aldehyde->ts syn_product Syn-Aldol Adduct ts->syn_product Facial attack directed by auxiliary's benzyl group final_product Chiral β-Hydroxy Acid syn_product->final_product LiOH, H₂O₂

Caption: The reaction pathway for a highly diastereoselective Evans aldol reaction.

References

Technical Support Center: D-Phenylalaninol Chiral Auxiliary Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of D-Phenylalaninol chiral auxiliaries post-reaction. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to address common challenges encountered in synthetic chemistry workflows.

Troubleshooting Guides

This section addresses specific issues that may arise during the cleavage of D-Phenylalaninol auxiliaries, presented in a question-and-answer format.

Issue 1: Incomplete or Sluggish Hydrolytic Cleavage

  • Question: My hydrolytic cleavage using LiOH/H₂O₂ is slow or does not go to completion. What are the possible causes and solutions?

  • Answer: Incomplete cleavage is a common challenge, often attributed to steric hindrance around the carbonyl group.

    • Problem: The nucleophile (hydroperoxide anion) has restricted access to the exocyclic amide carbonyl.

    • Troubleshooting Steps:

      • Increase Temperature: Carefully warming the reaction mixture can provide the necessary activation energy. Monitor closely for potential side product formation or degradation.

      • Optimize Solvent System: While a mixture of THF and water is standard, using a co-solvent like DMSO could improve the solubility of the substrate and increase the reaction rate.

      • Increase Reagent Equivalents: A moderate increase in the equivalents of both LiOH and H₂O₂ can drive the reaction to completion. However, excessive amounts of H₂O₂ can lead to hazardous oxygen evolution.[1][2]

      • Consider a More Potent Nucleophile: For exceptionally hindered substrates, alternative cleavage methods might be necessary.

Issue 2: Formation of a Hydroxyamide Impurity

  • Question: I am observing a significant amount of a hydroxyamide side product in my reaction mixture after LiOH/H₂O₂ cleavage. How can I minimize this?

  • Answer: The formation of a hydroxyamide impurity arises from the undesired cleavage at the endocyclic carbamate carbonyl of the oxazolidinone ring.[2]

    • Problem: Hydroxide anion (from LiOH) can compete with the hydroperoxide anion, leading to the cleavage of the oxazolidinone ring itself. This is more prevalent when using LiOH without hydrogen peroxide.

    • Troubleshooting Steps:

      • Ensure Sufficient Hydrogen Peroxide: The hydroperoxide anion is a more selective nucleophile for the desired exocyclic cleavage.[2][3] Maintaining an adequate concentration of H₂O₂ is crucial.

      • Control the Rate of LiOH Addition: Adding the LiOH solution slowly to the reaction mixture containing the substrate and H₂O₂ can help maintain a higher relative concentration of the more selective hydroperoxide nucleophile.

      • Lower Reaction Temperature: Performing the reaction at 0 °C minimizes the rate of the competing ring-opening reaction.[1]

Issue 3: Epimerization of the α-Stereocenter

  • Question: I suspect epimerization at the newly formed stereocenter during auxiliary cleavage. How can I prevent this?

  • Answer: Epimerization can occur under basic conditions if the α-proton is acidic.

    • Problem: The basic conditions of hydrolytic cleavage can lead to the deprotonation of the α-carbon, followed by reprotonation, which can result in a loss of stereochemical integrity.

    • Troubleshooting Steps:

      • Use Milder Conditions: The LiOH/H₂O₂ method is generally considered mild and less prone to causing epimerization.[3]

      • Maintain Low Temperatures: Keeping the reaction temperature at 0 °C or below minimizes the rate of epimerization.

      • Consider Reductive Cleavage: If epimerization remains a persistent issue, switching to a reductive cleavage method (e.g., LiBH₄) to yield the corresponding alcohol might be a viable alternative, as these conditions are typically non-basic.

Issue 4: Difficulty in Recovering the D-Phenylalaninol Auxiliary

  • Question: I am having trouble isolating and recovering the D-Phenylalaninol auxiliary after the cleavage reaction. What is an effective procedure?

  • Answer: Efficient recovery of the valuable chiral auxiliary is crucial for the cost-effectiveness of the synthesis.[4]

    • Problem: The auxiliary can be lost during the workup procedure if not separated correctly from the product.

    • Troubleshooting Steps:

      • Acid-Base Extraction: After the reaction, perform an extraction under basic conditions with a non-polar organic solvent like diethyl ether or hexanes. The deprotonated carboxylic acid product will remain in the aqueous layer, while the neutral D-Phenylalaninol auxiliary will be extracted into the organic layer.

      • Chromatographic Purification: The recovered auxiliary can be further purified by column chromatography on silica gel if necessary.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for removing a D-Phenylalaninol chiral auxiliary?

    • A1: The two most common methods are hydrolytic cleavage to produce a carboxylic acid (typically using LiOH/H₂O₂) and reductive cleavage to yield a primary alcohol (often with LiBH₄ or LiAlH₄).[1]

  • Q2: How do I choose between hydrolytic and reductive cleavage?

    • A2: The choice depends on the desired functionality in your final product. If you need a carboxylic acid, use hydrolytic cleavage. If you require a primary alcohol, reductive cleavage is the appropriate method.

  • Q3: Can I use LiOH alone for the hydrolysis?

    • A3: It is generally not recommended. LiOH alone can lead to a competing reaction that opens the oxazolidinone ring, resulting in a hydroxyamide impurity and lower yields of your desired carboxylic acid.[2][3] The addition of H₂O₂ generates the more selective lithium hydroperoxide nucleophile.

  • Q4: I am observing significant gas evolution during my LiOH/H₂O₂ cleavage. What is it and is it a safety concern?

    • A4: The gas is oxygen (O₂), which is generated from the decomposition of the peracid intermediate formed during the reaction. This can be a significant safety hazard, especially on a larger scale, as it can create a flammable, oxygen-rich atmosphere in the presence of organic solvents and lead to pressure buildup in a closed system.[2] It is crucial to ensure proper venting.

  • Q5: Is it possible to recover and reuse the D-Phenylalaninol auxiliary?

    • A5: Yes, one of the key advantages of using this chiral auxiliary is its recoverability.[4] After cleavage, the auxiliary can be separated from the product, typically through an extractive workup, and purified for reuse.

Data Presentation

Table 1: Comparison of Common Cleavage Methods for N-Acyl-D-Phenylalaninol Auxiliaries

Cleavage MethodReagentsProductTypical YieldReaction ConditionsKey Considerations
Hydrolytic LiOH, H₂O₂Carboxylic Acid85-95%THF/H₂O, 0 °C to RTMild and selective; risk of O₂ evolution.[2]
Reductive LiBH₄Primary Alcohol80-90%Anhydrous THF or Et₂O, 0 °C to RTUseful when an alcohol is the desired product.
Reductive LiAlH₄Primary Alcohol>90%Anhydrous THF or Et₂O, 0 °C to RTMore reactive than LiBH₄; requires careful handling.
Esterification LiOBnBenzyl Ester70-85%THF, 0 °CProvides a protected carboxylic acid.
Thioesterification LiSBnBenzyl Thioester75-90%THF, 0 °CUseful for generating activated thioesters.

Note: Yields are highly substrate-dependent and the values presented are representative.

Experimental Protocols

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using LiOH/H₂O₂

This protocol describes the standard procedure for removing the D-Phenylalaninol auxiliary to yield a carboxylic acid.

G cluster_prep Reaction Setup cluster_reaction Reagent Addition cluster_workup Workup start Dissolve N-acyl oxazolidinone in THF/H₂O (3:1) cool Cool solution to 0 °C (ice-water bath) start->cool add_h2o2 Add aq. H₂O₂ (30% w/w, 4-5 equiv.) dropwise at 0 °C cool->add_h2o2 add_lioh Add aq. LiOH (2-2.5 equiv.) dropwise at 0 °C add_h2o2->add_lioh stir Stir at 0 °C to RT until completion (monitor by TLC/LC-MS) add_lioh->stir quench Quench with aq. Na₂SO₃ to reduce excess peroxide stir->quench extract_aux Make basic and extract with Et₂O to recover auxiliary quench->extract_aux acidify Acidify aqueous layer to pH ~2 with HCl extract_aux->acidify extract_prod Extract product with EtOAc acidify->extract_prod dry Dry organic layer (Na₂SO₄), filter, and concentrate extract_prod->dry G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup start Dissolve N-acyl oxazolidinone in anhydrous THF under N₂ cool Cool solution to 0 °C start->cool add_libh4 Add LiBH₄ (2-3 equiv.) portion-wise cool->add_libh4 stir Warm to RT and stir until completion (monitor by TLC/LC-MS) add_libh4->stir quench Cool to 0 °C and quench carefully with aq. NaOH stir->quench extract Extract with EtOAc quench->extract wash Wash organic layer with brine extract->wash dry Dry (Na₂SO₄), filter, and concentrate wash->dry purify Purify by column chromatography dry->purify

References

Technical Support Center: D-Phenylalaninol Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the asymmetric hydrogenation for the synthesis of D-Phenylalaninol. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the asymmetric hydrogenation of a suitable precursor to yield D-Phenylalaninol.

Q1: What are the potential causes for low or no conversion of the starting material?

Low conversion rates in asymmetric hydrogenation can be attributed to several factors, including issues with the catalyst, substrate, or reaction conditions. A systematic approach to troubleshooting is recommended, starting with the catalyst, then the substrate, and finally the reaction parameters.[1]

  • Catalyst Inactivity:

    • Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst.[1] Common poisons include sulfur compounds, carbon monoxide, halides, and oxygen.[1]

    • Improper Activation: Many catalysts, such as Ru-BINAP systems, require a specific activation protocol to form the active catalytic species.[1] Ensure that the activation procedure for your chosen catalyst is followed meticulously.

    • Decomposition: The catalyst complex may be unstable under the reaction conditions, leading to its decomposition and a loss of activity.[1] This can be influenced by temperature and the choice of solvent.[1]

    • Incorrect Catalyst Choice: The selection of the metal (e.g., Rh, Ru, Ir) and the chiral ligand is critical for achieving high activity.[1] Not all catalysts are suitable for every substrate.[1]

  • Substrate Issues:

    • Impurities: Even high-purity commercial substrates can contain inhibitors. Purification of the substrate before use may be necessary.

  • Suboptimal Reaction Conditions:

    • Insufficient Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter. Ensure the system is properly sealed and pressurized.

    • Incorrect Temperature: The reaction temperature can significantly impact catalyst activity and stability.[1]

    • Inadequate Mixing: Proper agitation is crucial for ensuring efficient contact between the catalyst, substrate, and hydrogen.

Q2: My conversion is high, but the enantioselectivity (e.e.) is poor. What should I investigate?

Poor enantioselectivity can stem from the catalyst system, reaction conditions, or the nature of the substrate itself.

  • Catalyst and Ligand:

    • Ligand Choice: The chiral ligand is the primary determinant of enantioselectivity. An inappropriate ligand for the specific substrate can lead to low e.e. values.

    • Catalyst Purity: Impurities in the catalyst or ligand can interfere with the chiral environment.

  • Reaction Conditions:

    • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity. Experimenting with different solvents may be beneficial.

    • Temperature and Pressure: These parameters can also impact the stereochemical outcome of the reaction. Optimization of both may be required. For some reactions, lower pressure and higher temperatures can influence isomer conversion and, consequently, the enantiomeric excess.[2]

Q3: The reaction starts well but then stalls. What could be the reason?

A reaction that ceases before completion often points towards catalyst deactivation or a limitation in one of the reagents.

  • Catalyst Deactivation: As mentioned previously, catalyst poisoning or decomposition during the reaction can lead to a loss of activity over time.[1]

  • Hydrogen Supply: Ensure that the hydrogen supply is continuous and that there are no leaks in the reactor system.

  • Substrate/Product Inhibition: In some cases, the product of the reaction or even high concentrations of the substrate can inhibit the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are common catalysts used for the asymmetric hydrogenation of precursors to chiral amino alcohols like D-Phenylalaninol?

Commonly used catalysts are often based on transition metals such as rhodium, ruthenium, and iridium, paired with chiral phosphine ligands.[1][3] For instance, Ru-BINAP complexes are frequently employed in asymmetric hydrogenations.[1] The choice of a specific catalyst-ligand combination is crucial and often substrate-dependent.[1]

Q2: How does the choice of solvent affect the reaction?

The solvent can play a significant role in the outcome of an asymmetric hydrogenation. It can influence the solubility of the substrate and catalyst, the stability of the catalyst, and the enantioselectivity of the reaction.[4] For example, in some transfer hydrogenations, ethanol can act as both a solvent and a source of a Lewis base that facilitates catalysis.[4] It is advisable to screen a range of solvents to find the optimal one for a specific substrate and catalyst system.

Q3: What is a typical range for catalyst loading, and how does it impact the reaction?

Catalyst loading is typically in the range of 0.1 to 5 mol%.[5] Higher catalyst loading can lead to faster reaction rates but also increases costs. It is generally desirable to use the lowest catalyst loading possible without significantly compromising yield and enantioselectivity.[5] Reducing catalyst loading may require longer reaction times to achieve comparable results.[5] For example, in one study, reducing the catalyst loading from 5 mol% to 2 mol% required doubling the residence time to achieve a similar outcome.[5] A further decrease to 0.1 mol% resulted in a significant drop in yield, although enantioselectivity was maintained.[5]

Data Presentation

Table 1: Effect of Catalyst Loading and Residence Time on a Representative Asymmetric Hydrogenation

EntryCatalyst Loading (mol%)Residence Time (min)Yield (%)Enantiomeric Excess (%)
15208894
2240~88~94
3260>88~94
40.5Not specified9694
50.1Not specifiedLower94

Data adapted from a study on the asymmetric hydrogenation of quinolines and may serve as a general reference.[5]

Experimental Protocols

Generalized Protocol for Asymmetric Hydrogenation of a D-Phenylalaninol Precursor

This protocol provides a general framework. Specific details such as the choice of catalyst, ligand, solvent, temperature, and pressure should be optimized for the specific precursor to D-Phenylalaninol.

  • Catalyst Pre-formation (if required):

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the metal precursor (e.g., [RuCl₂(benzene)]₂) and the chiral ligand (e.g., a BINAP derivative) in a degassed solvent.[1] The molar ratio of the metal to the ligand is typically around 1:1.1.[1]

    • Stir the mixture at room temperature for 10-60 minutes to allow for the formation of the active catalyst complex.[1]

  • Reaction Setup:

    • In a separate flask, dissolve the D-Phenylalaninol precursor in the same degassed solvent.

    • Transfer the catalyst solution and the substrate solution to a high-pressure reactor under an inert atmosphere.[1]

  • Hydrogenation:

    • Seal the reactor and purge it several times with hydrogen gas.[1]

    • Pressurize the reactor to the desired hydrogen pressure.

    • Commence stirring and heat the reaction to the desired temperature.[1]

    • Monitor the reaction progress by suitable analytical techniques (e.g., HPLC, GC, TLC).

  • Work-up and Analysis:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography, to isolate the D-Phenylalaninol.

    • Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).[5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Preparation/ Activation reactor_setup Reactor Setup & Inerting catalyst_prep->reactor_setup substrate_prep Substrate Dissolution substrate_prep->reactor_setup hydrogenation Hydrogenation (Pressure, Temp) reactor_setup->hydrogenation workup Work-up & Purification hydrogenation->workup analysis Yield & e.e. Determination workup->analysis Troubleshooting_Guide start Low Yield or Enantioselectivity? check_catalyst Check Catalyst Activity (Control Reaction) start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_substrate Check Substrate Purity (Purify/Re-characterize) catalyst_ok->check_substrate Yes replace_catalyst Prepare Fresh Catalyst/ Check Activation catalyst_ok->replace_catalyst No substrate_ok Substrate OK? check_substrate->substrate_ok optimize_conditions Optimize Reaction Conditions (T, P, Solvent) substrate_ok->optimize_conditions Yes purify_substrate Purify Substrate substrate_ok->purify_substrate No end_good Problem Solved optimize_conditions->end_good end_bad Re-evaluate Approach optimize_conditions->end_bad replace_catalyst->check_catalyst purify_substrate->check_substrate

References

Preventing racemization during D-Phenylalaninol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of D-Phenylalaninol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of D-Phenylalaninol from D-Phenylalanine?

A1: Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a critical issue in the synthesis of chiral molecules like D-Phenylalaninol. The primary factors that can induce racemization during the reduction of D-Phenylalanine include:

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the reversible abstraction of the acidic α-proton at the chiral center, leading to a loss of stereochemical integrity.[1]

  • Strong Bases: The presence of strong bases can facilitate the deprotonation of the α-carbon, forming a planar achiral enolate intermediate. Subsequent protonation can occur from either face, resulting in a racemic mixture.[2]

  • Harsh Reaction Conditions: Prolonged reaction times or the use of aggressive reagents can increase the likelihood of racemization.

  • Inappropriate Protecting Groups: The choice of protecting groups for the amine and carboxylic acid functionalities of D-Phenylalanine can influence the stability of the chiral center. Some protecting groups may increase the acidity of the α-proton, making it more susceptible to abstraction.[3][4]

Q2: Which reducing agents are recommended for the synthesis of D-Phenylalaninol to minimize racemization?

A2: Several reducing agents can be employed for the conversion of D-Phenylalanine to D-Phenylalaninol with good stereochemical retention. The choice of reagent is crucial for preventing racemization. Commonly used and recommended reducing agents include:

  • Borane Complexes: Borane dimethyl sulfide complex (BMS) and borane-tetrahydrofuran (BMS-THF) complex are widely used for the reduction of carboxylic acids to alcohols under mild conditions, which helps in preserving the chirality.

  • Sodium Borohydride with Additives: While sodium borohydride alone is generally not effective for reducing carboxylic acids, it can be used in combination with additives like iodine or by first converting the carboxylic acid to an ester. The NaBH₄/I₂ system has been reported for this transformation.[5]

  • Lithium Aluminium Hydride (LiAlH₄): Although a powerful reducing agent, LiAlH₄ can be used at low temperatures (e.g., 0 °C to -20 °C) to minimize racemization. Careful control of the reaction conditions is essential.

Q3: How can I determine the enantiomeric excess (ee%) of my synthesized D-Phenylalaninol?

A3: The most common and reliable method for determining the enantiomeric excess of D-Phenylalaninol is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[6][7][8][9] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the D- and L-enantiomers, the ee% can be accurately calculated. It is often necessary to derivatize the amino alcohol with a suitable chiral or achiral reagent to improve separation and detection.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Enantiomeric Excess (ee%) / Significant Racemization High Reaction Temperature Perform the reduction at lower temperatures. For instance, when using LiAlH₄, maintain the temperature between -20 °C and 0 °C. For borane reductions, follow the recommended temperature profile, which is often sub-ambient.[1]
Presence of a Strong Base Use a non-nucleophilic, sterically hindered base if a base is required, and use it in stoichiometric amounts. Avoid strong bases like sodium hydroxide or potassium hydroxide during the reduction step.[2]
Inappropriate Work-up Procedure Use mild acidic or basic conditions during the work-up. Avoid prolonged exposure to harsh pH conditions. Promptly neutralize the reaction mixture and extract the product.[10]
Incorrect Choice of Protecting Group If using a protecting group strategy, select groups that are stable under the reduction conditions and do not promote racemization. For the amino group, Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are common choices.[4][11]
Low Yield of D-Phenylalaninol Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. If the reaction is sluggish, consider a slight increase in temperature, but be mindful of the risk of racemization.
Degradation of the Product Ensure the work-up and purification steps are performed without undue delay and under mild conditions. D-Phenylalaninol can be sensitive to strong acids and high temperatures.
Inefficient Extraction Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous phase.
Formation of Side Products Over-reduction or Side Reactions The choice of reducing agent and reaction conditions is critical. Use a selective reducing agent and control the stoichiometry. Side reactions can sometimes be minimized by protecting the amino group of D-Phenylalanine before reduction.
Impure Starting Materials Ensure the D-Phenylalanine used is of high purity. Impurities can lead to the formation of unexpected side products.

Data Presentation

Table 1: Comparison of Reducing Agents for D-Phenylalaninol Synthesis

Reducing Agent Typical Reaction Conditions Reported Yield (%) Reported Enantiomeric Excess (ee%) Key Considerations
LiAlH₄ THF, 0 °C to RT70-90%>98%Highly reactive, requires careful handling and anhydrous conditions. Low temperatures are crucial to prevent racemization.
Borane Dimethyl Sulfide (BMS) THF, 0 °C to reflux80-95%>99%Milder than LiAlH₄, generally provides high enantiopurity. The borane complex needs to be quenched carefully.[10]
NaBH₄ / I₂ THF, 0 °C to RT75-85%>97%A convenient in-situ generation of diborane. The addition of iodine should be controlled.[5]
Catalytic Hydrogenation (of D-Phenylalanine ester) H₂, Pd/C or other catalyst, various solvents85-95%>99%Requires prior esterification of the carboxylic acid. The catalyst and conditions must be chosen to avoid racemization.

Experimental Protocols

Protocol 1: Reduction of D-Phenylalanine using Borane Dimethyl Sulfide (BMS)

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add D-Phenylalanine (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to suspend the D-Phenylalanine.

  • Addition of BMS: Cool the suspension to 0 °C using an ice bath. Slowly add Borane Dimethyl Sulfide complex (BMS, ~1.5-2.0 eq) dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench the excess BMS by the dropwise addition of methanol until the effervescence ceases.

  • Work-up: Remove the solvent under reduced pressure. Add 1 M HCl to the residue and stir for 30 minutes. Basify the aqueous solution with 2 M NaOH to pH ~10-11 and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude D-Phenylalaninol. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

  • Sample Preparation: Prepare a standard solution of racemic phenylalaninol and a solution of the synthesized D-Phenylalaninol in the mobile phase. Derivatization with a suitable agent (e.g., a chiral derivatizing agent or a UV-active achiral agent) may be necessary to improve detection and separation.

  • Chromatographic Conditions:

    • Column: A suitable chiral stationary phase column (e.g., a cyclodextrin-based or Pirkle-type column).

    • Mobile Phase: A mixture of hexane and isopropanol is commonly used for normal-phase chiral separations. The exact ratio should be optimized for the specific column and analyte.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 254 nm).

  • Analysis: Inject the racemic standard to determine the retention times of the D- and L-enantiomers. Then, inject the synthesized sample.

  • Calculation: Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area_D - Area_L) / (Area_D + Area_L) ] * 100

Mandatory Visualizations

G Workflow for Preventing Racemization in D-Phenylalaninol Synthesis cluster_prep Preparation cluster_reaction Reduction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: D-Phenylalanine protect Optional: Protect Amino Group (e.g., Boc, Cbz) start->protect choose_reagent Select Mild Reducing Agent (e.g., BMS, NaBH4/I2) protect->choose_reagent low_temp Maintain Low Temperature (e.g., 0°C to -20°C) choose_reagent->low_temp control_base Avoid Strong Bases low_temp->control_base monitor Monitor Reaction Progress (TLC/HPLC) control_base->monitor quench Careful Quenching at Low Temperature monitor->quench mild_conditions Use Mild Acid/Base for pH Adjustment quench->mild_conditions purify Prompt Purification (Recrystallization/Chromatography) mild_conditions->purify analyze Determine Enantiomeric Excess (Chiral HPLC) purify->analyze end End: Enantiopure D-Phenylalaninol analyze->end

References

Technical Support Center: Scaling Up D-Phenylalaninol-Based Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and scaling up the synthesis of D-Phenylalaninol.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis methods for D-Phenylalaninol?

The most established method for producing D-Phenylalaninol on a large scale is the chemical reduction of D-phenylalanine or its ester derivatives.[1][2] This is typically achieved using powerful reducing agents like lithium aluminum hydride (LAH) or various borane complexes.[1][3] While enzymatic and chemoenzymatic routes are being developed for producing D-phenylalanine, the direct reduction of the amino acid remains a primary method for obtaining the corresponding amino alcohol, D-Phenylalaninol.[4][5]

Q2: Which reducing agents are most suitable for scaling up the reduction of D-phenylalanine?

Both lithium aluminum hydride (LiAlH4) and borane-based reagents are effective.

  • Lithium Aluminum Hydride (LiAlH4): A powerful and fast-acting reagent, often used in solvents like tetrahydrofuran (THF).[3] However, its high reactivity can pose safety and handling challenges during scale-up, and the workup can be complex, leading to product loss.[6]

  • Borane Complexes: Reagents like borane-methyl sulfide (BMS) or borane generated in situ (e.g., from NaBH4 and iodine or an acid) are common alternatives.[6][7] Borane reductions can be easier to handle and sometimes offer a simpler workup procedure, which is advantageous for industrial production.[6]

Q3: What are the key safety considerations when handling hydride reagents on a large scale?

Scaling up reactions with metal hydrides like LiAlH4 and boranes requires strict safety protocols due to their high reactivity, particularly with water and protic solvents.

  • Exothermic Reactions: The reduction is highly exothermic. Reagents must be added slowly and in a controlled manner, using jacketed reactors for efficient cooling to prevent thermal runaway.

  • Hydrogen Gas Evolution: The reaction and subsequent quenching steps release flammable hydrogen gas.[3] All operations must be conducted in a well-ventilated area or fume hood, under an inert atmosphere (like nitrogen or argon), with appropriate gas scrubbing and venting systems.

  • Quenching: The quenching process (deactivating excess hydride) is also highly energetic. A careful, slow, and cooled addition of the quenching agent (e.g., water, aqueous NaOH) is critical.[3]

Q4: How is D-Phenylalaninol typically purified on an industrial scale?

Post-reaction workup aims to separate the product from inorganic salts and solvents. Due to the high water solubility of amino alcohols, significant product loss can occur during aqueous extractions.[6] Common large-scale purification methods include:

  • Crystallization: Recrystallization from suitable solvents, such as toluene, is an effective method for achieving high purity.[6]

  • Vacuum Distillation: High-vacuum distillation can be used to purify the final product, although care must be taken as D-Phenylalaninol can solidify upon cooling and may clog equipment.[1]

Troubleshooting Guide

Problem: Low or Inconsistent Yield

Q: My reaction yield is significantly lower than reported in the literature. What are the likely causes?

Low yield can stem from incomplete reaction, product loss during workup, or poor reagent quality.

  • Possible Cause 1: Incomplete Reaction

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the recommended reaction time, consider extending the reflux period or increasing the stoichiometry of the reducing agent. Ensure the reaction temperature is maintained, as insufficient heat can slow the conversion.

  • Possible Cause 2: Product Loss During Workup

    • Troubleshooting: D-Phenylalaninol is highly water-soluble, and repeated aqueous washes can lead to significant losses.[6]

      • For LiAlH4 reactions , use a Fieser workup (sequential addition of water, then 15% aqueous NaOH, then more water) to precipitate aluminum salts, which can then be filtered off.[3] This often results in a more manageable filtration and reduces the need for extensive extractions.

      • For borane reactions , quenching with methanol is a standard procedure.[7] The resulting borate esters can be removed during subsequent workup steps.

      • Minimize the volume of aqueous solutions used and consider back-extracting the aqueous layers multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Possible Cause 3: Poor Reagent Quality

    • Troubleshooting: Hydride reagents degrade upon exposure to moisture. Use freshly opened containers or titrate older reagents to determine their active concentration before use. Ensure solvents like THF are anhydrous.

Problem: Product is Impure

Q: My final product shows significant impurities after purification. How can I improve its purity?

Impurities can arise from side reactions or inefficient purification techniques.

  • Possible Cause 1: Side Reactions

    • Troubleshooting: Overheating can lead to side reactions. Maintain strict temperature control, especially during the addition of the reducing agent. Slow, dropwise addition is crucial to prevent temperature spikes.[7]

  • Possible Cause 2: Ineffective Purification

    • Troubleshooting:

      • Recrystallization: If recrystallization is yielding an impure product, experiment with different solvent systems. Ensure the product is fully dissolved at high temperature and allowed to cool slowly to form pure crystals. Seeding with a small crystal of pure product can aid crystallization.

      • Distillation: If using vacuum distillation, ensure the vacuum is sufficiently high to lower the boiling point and prevent thermal degradation. A heat gun may be necessary to prevent the product from solidifying in the condenser.[1][3]

Data Presentation

Table 1: Comparison of Common Reducing Agents for D-Phenylalanine Reduction

Reducing AgentTypical SolventTypical Temp.ProsCons & Scale-Up Challenges
LiAlH₄THF, Diethyl EtherRefluxHigh reactivity, fast reaction timesHighly pyrophoric, violent reaction with water, workup can be difficult and lead to product loss.[3][6]
Borane-Methyl Sulfide (BMS)THFRefluxMore selective, easier to handle than LiAlH₄, simpler workup.[3]Pungent odor of methyl sulfide, requires careful quenching.
NaBH₄ / IodineTHF0°C to RefluxGenerates borane in situ, avoids handling neat borane solutions.[7]Requires precise stoichiometric control of two reagents.

Experimental Protocols & Visualizations

General Workflow for D-Phenylalaninol Synthesis

The following diagram outlines the typical industrial process for synthesizing D-Phenylalaninol via the reduction of D-phenylalanine.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A Charge Reactor with D-Phenylalanine & Anhydrous THF C Controlled Addition of Reducing Agent to Reactor A->C B Prepare Reducing Agent Solution (e.g., LiAlH₄ or BMS in THF) B->C D Reflux Reaction Mixture (Monitor with TLC/HPLC) C->D E Cool Reactor & Quench Excess Reducing Agent D->E F Filter Inorganic Salts E->F G Extract & Dry Organic Phase F->G H Purify Product (Distillation or Crystallization) G->H I D-Phenylalaninol H->I

Caption: General experimental workflow for D-Phenylalaninol synthesis.

Troubleshooting Logic for Low Yield

This decision tree provides a logical path for diagnosing the cause of low reaction yields.

cluster_causes1 Potential Causes for Incomplete Reaction cluster_causes2 Potential Causes for Workup Loss Start Start: Low Yield Observed CheckCompletion Is reaction going to completion? (Check via TLC/HPLC) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction is Complete CheckCompletion->Complete Yes Cause1a Poor Reagent Quality (e.g., old LiAlH₄) Incomplete->Cause1a Cause1b Insufficient Reagent (Incorrect Stoichiometry) Incomplete->Cause1b Cause1c Suboptimal Conditions (Temp too low, time too short) Incomplete->Cause1c CheckWorkup Was significant product loss possible during workup? Complete->CheckWorkup Solution1 Solution: - Use fresh/titrated reagents - Increase reagent amount - Increase time/temp Cause1a->Solution1 Cause1b->Solution1 Cause1c->Solution1 WorkupLoss High Probability of Workup Loss CheckWorkup->WorkupLoss Yes Cause2a Product is highly water-soluble. Review extraction procedure. WorkupLoss->Cause2a Cause2b Improper quenching led to emulsion or poor separation. WorkupLoss->Cause2b Solution2 Solution: - Optimize workup (e.g., Fieser) - Minimize aqueous volumes - Back-extract aqueous layers Cause2a->Solution2 Cause2b->Solution2

Caption: Troubleshooting decision tree for low yield issues.

References

Validation & Comparative

A Comparative Guide to D-Phenylalaninol and Other Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are indispensable tools in modern organic synthesis, serving as versatile chiral building blocks, auxiliaries, and ligands. Their application is particularly crucial in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety.[1][2][3] This guide provides an objective comparison of D-Phenylalaninol with other prominent chiral amino alcohols, including L-Phenylalaninol, L-Alaninol, L-Valinol, and L-Leucinol, supported by experimental data and detailed protocols.

Introduction to D-Phenylalaninol and its Analogs

D-Phenylalaninol is a chiral amino alcohol derived from the unnatural amino acid D-phenylalanine. It is a valuable building block in the synthesis of optically active compounds and is employed as a chiral catalyst in asymmetric synthesis.[4][5] Its enantiomer, L-Phenylalaninol, derived from the natural amino acid L-phenylalanine, is also widely used for similar purposes.[6] Other key chiral amino alcohols derived from natural amino acids include L-Alaninol, L-Valinol, and L-Leucinol, each offering unique steric and electronic properties that can be leveraged in asymmetric transformations.[7][8][9]

Physical and Chemical Properties

The selection of a chiral amino alcohol can be influenced by its physical properties, which affect handling, reaction conditions, and solubility. The following table summarizes key physical data for D-Phenylalaninol and its counterparts.

PropertyD-PhenylalaninolL-PhenylalaninolL-AlaninolL-ValinolL-Leucinol
CAS Number 5267-64-1[4]3182-95-4[6]2749-11-3[7]2026-48-4[8]7533-40-6[9]
Molecular Formula C₉H₁₃NO[4]C₉H₁₃NO[6]C₃H₉NO[7]C₅H₁₃NO[8]C₆H₁₅NO[9]
Molecular Weight 151.21 g/mol [4]151.21 g/mol [6]75.11 g/mol [7]103.16 g/mol [10]117.19 g/mol [11]
Melting Point 90-96 °C[4]92-95 °C[6]-2 °C[12]30-34 °C[8][10]56-58 °C[11]
Boiling Point 122 °C / 4 mmHg[13]Not applicable72-73 °C / 11 mmHg[7][12]189-190 °C[10]208-210 °C[11]
Density Not availableNot available0.965 g/mL at 25 °C[7][12]0.926 g/mL[10]0.917 g/mL at 25 °C[11]
Specific Rotation [α]D +22 ± 2º (c=1.2 in 1N HCl)[4]-20 to -26º (c=1 in C₂H₅OH)[6]+17.5 ± 0.5º (Neat)[7]+10 ± 2º (c=10 in H₂O)[8]+3º (c=9 in ethanol)[11]
Appearance White crystalline powder[4]White powder[6]Colorless transparent liquid[7]White to yellow crystalline powder[10]White crystalline solid[9]

Performance in Asymmetric Synthesis

The primary application of these chiral amino alcohols is to induce stereoselectivity in chemical reactions. They can be used as chiral ligands for metal catalysts or as chiral auxiliaries that are temporarily attached to the substrate.

As Chiral Ligands in Asymmetric Catalysis

Chiral amino alcohols are effective ligands in the catalytic asymmetric addition of organozinc reagents to aldehydes, a key reaction for forming chiral secondary alcohols. The enantiomeric excess (ee) of the product is a direct measure of the ligand's effectiveness.

The following diagram illustrates the enantiomeric excess achieved in the addition of diethylzinc (ZnEt₂) to benzaldehyde using different chiral amino alcohol catalysts.

G cluster_catalysts Chiral Amino Alcohol Catalysts cluster_reaction Asymmetric Diethylzinc Addition to Benzaldehyde Valinol (S)-Valinol Reaction ZnEt₂ + PhCHO Valinol->Reaction ee% Leucinol (S)-Leucinol Leucinol->Reaction ee% Phenylalaninol (S)-Phenylalaninol Phenylalaninol->Reaction ee% Product Chiral Alcohol Product Reaction->Product

Caption: Enantiomeric excess in diethylzinc addition.[14]

A study comparing several simple chiral β-amino alcohols as catalysts in the addition of diethylzinc to benzaldehyde showed that the enantioselectivity of the resulting alcohol product varies depending on the amino alcohol used.[14] This highlights the importance of the steric environment around the chiral center of the ligand in determining the stereochemical outcome of the reaction.[14]

As Chiral Auxiliaries

Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation.[15] Oxazolidinones derived from amino alcohols, known as Evans auxiliaries, are widely used in asymmetric aldol reactions to produce syn-aldol products with high diastereoselectivity.[16][17] Similarly, amides formed from pseudoephedrine (derived from phenylalaninol) are highly effective in diastereoselective alkylation reactions.[18]

The following table summarizes the typical performance of chiral auxiliaries derived from these amino alcohols in key asymmetric reactions. Direct comparative data across all auxiliaries for a single reaction is limited, but the reported diastereoselectivities demonstrate their high efficacy.

Chiral Auxiliary ApplicationChiral Amino Alcohol SourceReaction TypeTypical Diastereomeric Excess (de)
Evans OxazolidinonePhenylalaninol, ValinolAldol Addition>95%[15][16]
Pseudoephedrine AmidePhenylalaninolAlkylation90-98%[18]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of a chiral amino alcohol and its application in a key asymmetric reaction.

Synthesis of L-Valinol from L-Valine

This protocol describes the reduction of the amino acid L-valine to the corresponding amino alcohol, L-valinol, using lithium aluminum hydride.

Materials:

  • L-Valine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl ether

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A suspension of LiAlH₄ (1.26 mol) in anhydrous THF (1200 mL) is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere and cooled to 10°C.

  • L-Valine (0.85 mol) is added portion-wise over 30 minutes, controlling the rate to manage hydrogen evolution.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for 16 hours.

  • After cooling to 10°C, the mixture is diluted with ethyl ether (1000 mL).

  • The reaction is carefully quenched by the sequential dropwise addition of water (47 mL), 15% aqueous NaOH (47 mL), and water (141 mL).

  • The resulting white precipitate is removed by filtration and washed with ethyl ether.

  • The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford L-valinol as a clear liquid. (Typical yield: 73-75%).

Asymmetric Aldol Reaction using an Evans Oxazolidinone Auxiliary

This protocol outlines a general procedure for a diastereoselective aldol reaction using an N-acylated oxazolidinone derived from an amino alcohol.

Materials:

  • N-propionyl oxazolidinone (derived from the desired amino alcohol)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • pH 7 phosphate buffer

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • To a solution of the N-propionyl oxazolidinone (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) at 0°C under an argon atmosphere, add Bu₂BOTf (1.1 mmol) dropwise, followed by the dropwise addition of Et₃N (1.2 mmol).

  • Stir the mixture at 0°C for 30 minutes to facilitate the formation of the (Z)-boron enolate.

  • Cool the reaction mixture to -78°C and add a solution of the aldehyde (1.5 mmol) in anhydrous CH₂Cl₂ (2 mL) dropwise.

  • Stir the reaction at -78°C for 2 hours, then warm to 0°C and stir for an additional hour.

  • Quench the reaction by adding pH 7 phosphate buffer (5 mL).

  • Add methanol (10 mL) followed by the careful addition of 30% H₂O₂ (5 mL) at 0°C. Stir vigorously for 1 hour.

  • Remove volatile solvents under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the syn-aldol adduct.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for an asymmetric synthesis utilizing a chiral auxiliary, from attachment to cleavage and recovery.

G cluster_workflow Asymmetric Synthesis Workflow with a Chiral Auxiliary Start Achiral Substrate + Chiral Auxiliary Attach Attachment of Auxiliary Start->Attach Diastereomer Substrate-Auxiliary Adduct Attach->Diastereomer Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Diastereomer->Reaction Product_Aux Product-Auxiliary Adduct Reaction->Product_Aux Cleavage Cleavage of Auxiliary Product_Aux->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Aux Recovered Chiral Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for chiral auxiliary-mediated synthesis.

Conclusion

D-Phenylalaninol and other chiral amino alcohols are foundational to the field of asymmetric synthesis. The choice of a specific amino alcohol depends on the desired stereochemical outcome, the nature of the reactants, and the reaction conditions. While D-Phenylalaninol and its enantiomer are highly effective, particularly in the form of Evans auxiliaries and pseudoephedrine amides, other amino alcohols like L-Valinol and L-Leucinol also demonstrate excellent performance as chiral ligands. The provided data and protocols offer a starting point for researchers to select the most appropriate chiral amino alcohol for their synthetic challenges and to develop novel, stereoselective routes to valuable molecules.

References

Determining the Enantiomeric Excess of D-Phenylalaninol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of enantiomeric excess (ee) is paramount in the fields of pharmaceutical development, asymmetric synthesis, and materials science, where the chirality of a molecule can dictate its biological activity, efficacy, and safety. This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of D-Phenylalaninol products. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. Each method's principles, advantages, and limitations are presented alongside supporting experimental data to aid researchers in selecting the most appropriate technique for their specific needs.

Comparison of Analytical Methods

The selection of an optimal method for determining the enantiomeric excess of D-Phenylalaninol hinges on factors such as the required accuracy, sample throughput, availability of instrumentation, and the nature of the sample matrix. The following table summarizes the key quantitative parameters for the most common analytical techniques.

Method Principle Advantages Disadvantages Typical Quantitative Parameters for Phenylalaninol or Related Compounds
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.High accuracy and precision, broad applicability, well-established methods.[1][2]Requires specific chiral columns, method development can be time-consuming.[1]Resolution (Rs): > 1.5 is generally desired for baseline separation.[3] Limit of Detection (LOD): Can be in the low ng/mL range.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.Excellent for volatile and thermally stable compounds, requires very small sample sizes.[1]Not suitable for non-volatile or thermally labile compounds like Phenylalaninol without derivatization.[1]Resolution (Rs): > 1.5 for baseline separation. Analysis Time: Typically faster than HPLC for suitable compounds.
NMR Spectroscopy Use of chiral solvating agents (CSAs) or chiral shift reagents to induce chemical shift differences (Δδ) between enantiomers.[1][4]Provides structural information, no chromatographic separation needed.[1]Lower sensitivity compared to chromatographic methods, may require specialized and sometimes expensive reagents.[1]Chemical Shift Difference (ΔΔδ): A larger difference indicates better separation of signals. For amino alcohols, shifts of ΔΔδ=0.06 ppm have been reported.
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by chiral molecules. The magnitude of the CD signal is proportional to the enantiomeric excess.[5]Rapid analysis, suitable for high-throughput screening.[6]Can be less accurate than chromatographic methods, may have interference from other chiral compounds in the sample.[7]Molar Ellipticity [θ]: The difference in molar ellipticity between enantiomers is measured. The error in ee determination can be less than 10%.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate determination of enantiomeric excess. Below are representative experimental protocols for each of the discussed techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation. For Phenylalaninol and related amino alcohols, crown ether-based CSPs are particularly effective.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Column: CROWNPAK CR(+) (5 µm, 4.0 x 150 mm) or similar crown ether-based column[3]

Mobile Phase:

  • Perchloric acid solution (pH 2.0) : Methanol (90:10, v/v)[3]

Procedure:

  • Sample Preparation: Dissolve the D-Phenylalaninol product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the D- and L-enantiomers in the chromatogram using the following formula:

    • ee (%) = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100

Chiral Gas Chromatography (GC)

For GC analysis of non-volatile compounds like Phenylalaninol, derivatization is necessary to increase volatility and thermal stability. A common derivatization agent is trifluoroacetic anhydride (TFAA).

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: e.g., a cyclodextrin-based column such as Rt-βDEXsm[8]

Procedure:

  • Derivatization:

    • Dissolve approximately 1 mg of the Phenylalaninol sample in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of trifluoroacetic anhydride and 50 µL of pyridine.

    • Heat the mixture at 60 °C for 30 minutes.

    • Evaporate the solvent and redissolve the residue in a known volume of ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

  • Injection: Inject 1 µL of the derivatized sample.

  • Data Analysis: Calculate the ee based on the integrated peak areas of the two enantiomers.

NMR Spectroscopy

This method utilizes a chiral solvating agent (CSA) to form transient diastereomeric complexes with the enantiomers of Phenylalaninol, resulting in separate signals in the NMR spectrum.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl3)

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate ((R)-BNP) or a similar acidic CSA.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5 mg of the Phenylalaninol sample in 0.5 mL of CDCl3 in an NMR tube.

    • Acquire a standard 1H NMR spectrum.

    • Add approximately 1.1 equivalents of the chiral solvating agent to the NMR tube.

  • Data Acquisition: Acquire a 1H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify a proton signal of Phenylalaninol that shows clear separation into two distinct peaks in the presence of the CSA (e.g., the methine proton).

    • Integrate the two separated signals. The ratio of the integrals corresponds to the enantiomeric ratio.

    • Calculate the ee using the formula: ee (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of circularly polarized light by chiral molecules. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers.

Instrumentation:

  • CD Spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the D-Phenylalaninol product in a suitable solvent (e.g., methanol) at a known concentration.

    • Prepare a series of calibration standards with known ee values if pure enantiomers are available.

  • Data Acquisition:

    • Record the CD spectrum of the sample solution over a suitable wavelength range (e.g., 200-300 nm).

    • The CD spectrum of D-Phenylalaninol will be a mirror image of the L-Phenylalaninol spectrum.[9][10]

  • Data Analysis:

    • Determine the molar ellipticity [θ] at a wavelength of maximum difference between the enantiomers.

    • The enantiomeric excess can be determined by comparing the sample's molar ellipticity to that of an enantiomerically pure standard:

    • ee (%) = ( [θ]sample / [θ]pure enantiomer ) x 100

Visualizing the Workflow

The general workflow for determining the enantiomeric excess of a D-Phenylalaninol product, from sample preparation to final analysis, can be visualized as follows.

G Workflow for Enantiomeric Excess Determination of D-Phenylalaninol cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis start D-Phenylalaninol Product dissolution Dissolution in Appropriate Solvent start->dissolution derivatization Derivatization (if required, e.g., for GC) dissolution->derivatization hplc Chiral HPLC dissolution->hplc nmr NMR Spectroscopy + Chiral Solvating Agent dissolution->nmr cd Circular Dichroism dissolution->cd gc Chiral GC derivatization->gc integration Peak Area Integration or Signal Integration hplc->integration gc->integration nmr->integration calculation Calculation of Enantiomeric Excess (%) cd->calculation Direct Correlation integration->calculation result Final ee Value calculation->result

Caption: General workflow for ee determination.

This diagram illustrates the typical steps involved in determining the enantiomeric excess of a D-Phenylalaninol product. The process begins with sample preparation, which may include derivatization for certain techniques like GC. The prepared sample is then analyzed using one of the primary methods: HPLC, GC, NMR, or CD. Finally, the data from the analysis is processed to calculate the enantiomeric excess.

References

A Comparative Guide to Validated Analytical Methods for D-Phenylalaninol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of D-Phenylalaninol, a critical chiral building block in pharmaceutical synthesis. The following sections detail the experimental protocols and performance characteristics of key analytical techniques, offering supporting data to aid in method selection and implementation.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for D-Phenylalaninol quantification is contingent on factors such as required sensitivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques, each offering distinct advantages.

ParameterChiral HPLC-UVGC-MS (with Derivatization)LC-MS/MSCapillary Electrophoresis (CE)
Linearity (Range) 0.1–500 µg/mL[1]Not explicitly found for D-Phenylalaninol10-2000 ng/mL (for similar compounds)[2]5-175 µg/mL[3]
Correlation Coefficient (r²) > 0.998[1]Not explicitly found>0.98[4]0.9998[3]
Accuracy (% Recovery) > 82%[1]Not explicitly found95.0% - 110.5% (for similar compounds)Satisfactory[3]
Precision (% RSD) < 10%[1]< 6.0% (at low concentrations)[5]< 15%[2]< 4% (intra-day), < 7% (inter-day)[3]
Limit of Detection (LOD) 0.1 µg/mL[1]1.2 µmol/L (for Phenylalanine)[6]Not explicitly found3 µg/mL[3]
Limit of Quantification (LOQ) Not explicitly foundNot explicitly found10 ng/mL (for similar compounds)Not explicitly found
Chiral Separation Yes (with chiral stationary phase)Yes (with chiral column or derivatization)Yes (with chiral column or derivatization)Yes (with chiral selectors)
Sample Preparation Minimal, dissolution in mobile phaseDerivatization requiredProtein precipitation or liquid-liquid extractionMinimal, deproteinization
Analysis Time ~15-30 minutes~10-20 minutes< 10 minutes~10-20 minutes

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of chiral amino acids and related compounds.

Chiral High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the enantioselective quantification of chiral compounds.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Teicoplanin-based or Cyclodextrin-based)[1]

Mobile Phase:

  • A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer). The exact ratio is optimized for the best separation. For a teicoplanin-based column, a mobile phase of acetonitrile and water (75/25, v/v) has been used for phenylalanine enantiomers.[1]

Chromatographic Conditions:

  • Flow Rate: Typically 0.5 - 1.5 mL/min

  • Column Temperature: Ambient or controlled (e.g., 25°C)

  • Detection Wavelength: 210 nm for phenylalanine[1]

Sample Preparation:

  • Dissolve the D-Phenylalaninol sample in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm filter before injection.

Validation Parameters:

  • Linearity: A series of standard solutions of D-Phenylalaninol are prepared and injected to construct a calibration curve.

  • Accuracy: Determined by the recovery of a known amount of D-Phenylalaninol spiked into a sample matrix.

  • Precision: Assessed by repeatedly injecting a sample and expressed as the relative standard deviation (RSD).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly when coupled with derivatization to improve the volatility and chromatographic properties of the analyte.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Chiral capillary column

Derivatization:

  • D-Phenylalaninol is converted to a volatile derivative before analysis. A common approach for amino acids is esterification followed by acylation. For example, reaction with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide.[6]

GC-MS Conditions:

  • Injector Temperature: Typically 250-280°C

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole or Ion Trap

Sample Preparation:

  • Perform the derivatization reaction on the sample containing D-Phenylalaninol.

  • Extract the derivative into an organic solvent.

  • Inject the extract into the GC-MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of compounds in complex matrices.

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole)

  • Chiral stationary phase column or achiral column with a chiral derivatizing agent.

LC Conditions:

  • Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and water, often with additives like formic acid or ammonium formate.

  • Flow Rate: Typically 0.2 - 0.6 mL/min.

MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for D-Phenylalaninol and an internal standard are monitored. For Phenylalanine, transitions of m/z 166.2 → 120.2 have been used.[7]

Sample Preparation:

  • For biological samples, protein precipitation with a solvent like acetonitrile is a common first step.

  • Liquid-liquid extraction or solid-phase extraction can also be used for sample clean-up and concentration.

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for D-Phenylalaninol quantification.

Analytical Method Validation Workflow start Method Development protocol Define Analytical Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Validation Report robustness->documentation end Validated Method documentation->end

Caption: A typical workflow for analytical method validation.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between the primary analytical techniques and their key components for D-Phenylalaninol quantification.

Analytical Techniques for D-Phenylalaninol cluster_chromatography Chromatographic Methods cluster_electrophoresis Electrophoretic Methods HPLC HPLC ChiralSep Chiral Separation HPLC->ChiralSep CSP UV_Det UV Detection HPLC->UV_Det GC GC-MS GC->ChiralSep Chiral Column Deriv Derivatization GC->Deriv MS_Det Mass Spectrometry GC->MS_Det LC_MSMS LC-MS/MS LC_MSMS->ChiralSep CSP LC_MSMS->MS_Det HighSens High Sensitivity LC_MSMS->HighSens CE Capillary Electrophoresis CE->ChiralSep Chiral Selector Quant Quantification UV_Det->Quant MS_Det->Quant

References

A Comparative Analysis of D-Phenylalaninol and L-Phenylalaninol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the choice of a chiral auxiliary or ligand is paramount to achieving high enantioselectivity. Phenylalaninol, a chiral β-amino alcohol derived from the natural amino acid phenylalanine, stands out as a versatile and widely employed chiral building block. Available in both D- and L-enantiomeric forms, it provides a powerful tool for the synthesis of optically pure compounds, which is of critical importance in the pharmaceutical industry. This guide offers an objective comparison of the catalytic performance of derivatives of D-Phenylalaninol and L-Phenylalaninol, supported by representative experimental data and detailed protocols.

The fundamental principle underlying the use of these enantiomeric catalysts is their ability to create a chiral environment that directs the formation of one enantiomer of the product over the other. Consequently, the use of a D-phenylalaninol-derived catalyst will typically lead to the formation of a product with the opposite stereochemistry to that obtained using the corresponding L-phenylalaninol-derived catalyst under identical reaction conditions. This "enantiocomplementary" behavior is a cornerstone of modern asymmetric synthesis, allowing for the selective production of either enantiomer of a target molecule by simply choosing the appropriate catalyst enantiomer.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

A classic benchmark reaction for evaluating the effectiveness of chiral ligands is the enantioselective addition of diethylzinc to benzaldehyde. This reaction produces a chiral secondary alcohol, 1-phenyl-1-propanol. The enantiomeric excess (ee) of the product is a direct measure of the stereochemical control exerted by the chiral catalyst.

Below is a summary of representative data for the performance of N-substituted D- and L-phenylalaninol ligands in this reaction.

Ligand SourceProduct EnantiomerYield (%)Enantiomeric Excess (ee, %)
D-Phenylalaninol (R)-1-phenyl-1-propanol9295
L-Phenylalaninol (S)-1-phenyl-1-propanol9396

Note: The data presented are representative values compiled from typical results reported in the literature for this class of reaction and are intended for comparative purposes.

As the data illustrates, both enantiomers of the phenylalaninol-derived ligand are highly effective, affording the corresponding product enantiomer in high yield and with excellent enantioselectivity. The choice between the D- and L-ligand is therefore dictated by the desired stereochemistry of the final product.

Experimental Protocols

A detailed methodology for the enantioselective addition of diethylzinc to benzaldehyde using a phenylalaninol-derived chiral ligand is provided below. This protocol is representative of the procedures used to generate the comparative data.

Synthesis of the Chiral Ligand (General Procedure)
  • To a solution of D- or L-phenylalaninol (1.0 eq) in an appropriate solvent (e.g., toluene), add the desired acyl chloride or alkylating agent (1.1 eq) and a base (e.g., triethylamine, 1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After completion of the reaction (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-substituted phenylalaninol ligand.

Enantioselective Addition of Diethylzinc to Benzaldehyde
  • To a solution of the chiral N-substituted D- or L-phenylalaninol ligand (0.05 eq) in anhydrous toluene (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of diethylzinc (1.0 M in hexanes, 2.2 eq) dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture.

  • Continue stirring the reaction at 0 °C for 6-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-phenyl-1-propanol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizing the Catalytic Pathway

The following diagrams illustrate the logical flow and key concepts in the application of D- and L-phenylalaninol in asymmetric catalysis.

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalytic_reaction Asymmetric Catalysis D/L-Phenylalaninol D/L-Phenylalaninol Ligand_Synthesis Reaction D/L-Phenylalaninol->Ligand_Synthesis Reagent Reagent Reagent->Ligand_Synthesis Purification Purification Ligand_Synthesis->Purification Chiral_Ligand D- or L-Ligand Purification->Chiral_Ligand Catalytic_Reaction Enantioselective Addition Chiral_Ligand->Catalytic_Reaction Catalyst Benzaldehyde Benzaldehyde Benzaldehyde->Catalytic_Reaction Diethylzinc Diethylzinc Diethylzinc->Catalytic_Reaction Workup_Purification Workup & Purification Catalytic_Reaction->Workup_Purification Chiral_Product (R)- or (S)-Product Workup_Purification->Chiral_Product

General workflow for the synthesis of a chiral ligand and its use in asymmetric catalysis.

enantiocomplementary_catalysis Prochiral_Substrate Prochiral Substrate (e.g., Benzaldehyde) D_Catalyst D-Phenylalaninol Derived Catalyst Prochiral_Substrate->D_Catalyst Reacts with L_Catalyst L-Phenylalaninol Derived Catalyst Prochiral_Substrate->L_Catalyst Reacts with R_Product R-Enantiomer Product D_Catalyst->R_Product Leads to S_Product S-Enantiomer Product L_Catalyst->S_Product Leads to

Principle of enantiocomplementary catalysis using D- and L-phenylalaninol derivatives.

decision_tree Start Desired Product Stereochemistry? R_Enantiomer R-Enantiomer Start->R_Enantiomer R S_Enantiomer S-Enantiomer Start->S_Enantiomer S Use_D_Catalyst Use D-Phenylalaninol Derived Catalyst R_Enantiomer->Use_D_Catalyst Use_L_Catalyst Use L-Phenylalaninol Derived Catalyst S_Enantiomer->Use_L_Catalyst

Decision tree for selecting the appropriate phenylalaninol enantiomer as a catalyst precursor.

Unambiguous Stereochemistry Determination: A Comparative Guide to X-ray Crystallography for D-Phenylalaninol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. In the realm of chiral molecules, such as the derivatives of D-Phenylalaninol, this structural elucidation is critical for understanding biological activity and ensuring the efficacy and safety of new therapeutic agents. While various analytical techniques can provide information about stereochemistry, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of the absolute configuration.

This guide offers a comprehensive comparison of X-ray crystallography with other common analytical methods for the stereochemical confirmation of D-Phenylalaninol derivatives. We present supporting experimental data from a representative Nα-aroyl-N-aryl-D-phenylalanine amide, a closely related derivative, to illustrate the power of this technique.

The Decisive Advantage of X-ray Crystallography

X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam scattered by the crystal.[1][2] This method offers a direct visualization of the molecule, allowing for the unambiguous assignment of stereocenters.

In contrast, other techniques rely on indirect measurements and comparisons to known standards:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While a powerful tool for structural elucidation, determining absolute stereochemistry by NMR often requires the use of chiral derivatizing or solvating agents. This process can be complex, and the interpretation of results may not always be straightforward.

  • Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. While it can distinguish between enantiomers, it does not provide the absolute configuration without a known reference standard. The sign and magnitude of optical rotation can be influenced by solvent, temperature, and concentration, and are not directly predictable from the molecular structure alone.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Similar to polarimetry, it is a comparative method and requires either a reference standard or complex quantum mechanical calculations to assign the absolute configuration.

The primary advantage of X-ray crystallography is its ability to provide a definitive and absolute assignment of stereochemistry, eliminating the ambiguities that can arise with other methods.

Data Presentation: Crystallographic Data for a Representative D-Phenylalanine Derivative

To illustrate the detailed structural information obtained from X-ray crystallography, we present the crystallographic data for two polymorphic forms of an Nα-aroyl-N-aryl-D-phenylalanine amide.[3] Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in pharmaceutical development, as different polymorphs can exhibit different physical properties, including solubility and stability.

ParameterPolymorph 4-IPolymorph 4-II
Empirical Formula C₂₅H₂₂FN₃O₃C₂₅H₂₂FN₃O₃
Formula Weight 443.47443.47
Crystal System MonoclinicOrthorhombic
Space Group P2₁P2₁2₁2₁
a (Å) 9.5891(2)10.457(2)
b (Å) 14.3333(4)12.345(3)
c (Å) 16.0969(4)17.034(3)
α (°) 9090
β (°) 97.456(2)90
γ (°) 9090
Volume (ų) 2191.13(9)2200.2(8)
Z 44
Calculated Density (g/cm³) 1.3441.338
Absorption Coefficient (mm⁻¹) 0.0930.093
F(000) 928928
Crystal Size (mm³) 0.20 x 0.15 x 0.10Not Reported
Theta range for data collection (°) 2.33 to 26.37Not Reported
Reflections collected 22591Not Reported
Independent reflections 8847 [R(int) = 0.0333]Not Reported
Goodness-of-fit on F² 1.036Not Reported
Final R indices [I>2sigma(I)] R₁ = 0.0417, wR₂ = 0.1064Not Reported
R indices (all data) R₁ = 0.0469, wR₂ = 0.1101Not Reported

Data obtained from a study on an Nα-aroyl-N-aryl-D-phenylalanine amide.[3]

Experimental Protocols

The synthesis of the representative D-phenylalanine derivative was achieved in two steps starting from Boc-D-phenylalanine.[3]

  • Amide Coupling with 2-cyanoaniline: To a solution of Boc-D-phenylalanine, 1-hydroxybenzotriazole (HOBt), and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in dichloromethane, 2-cyanoaniline was added. The reaction mixture was stirred at room temperature until completion. The crude product was purified by column chromatography.

  • Boc Deprotection and Second Amide Coupling: The Boc-protected intermediate was treated with trifluoroacetic acid in dichloromethane to remove the Boc protecting group. The resulting amine was then coupled with 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The product was purified by recrystallization.

Single crystals of polymorph 4-I suitable for X-ray diffraction were obtained by slow evaporation from a solution of the compound in a mixture of ethyl acetate and heptane.[3] The formation of high-quality crystals is a critical and often challenging step in the process.

A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using a specific wavelength of X-ray radiation. The collected diffraction data were then processed to determine the unit cell dimensions and space group. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². This process yields the final atomic coordinates and other crystallographic parameters presented in the table above.

Visualizing the Workflow and Comparisons

To further clarify the processes and comparisons, the following diagrams were generated using the DOT language.

G Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis Synthesis Synthesis of D-Phenylalaninol Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification CrystalGrowth Crystal Growth (e.g., Slow Evaporation) Purification->CrystalGrowth High Purity Sample DataCollection Data Collection CrystalGrowth->DataCollection High-Quality Crystal StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Stereochemistry Unambiguous Stereochemistry Confirmation StructureSolution->Stereochemistry

Caption: Workflow for Stereochemistry Confirmation using X-ray Crystallography.

G Comparison of Stereochemistry Determination Methods cluster_xray X-ray Crystallography cluster_other Other Methods ChiralMolecule Chiral D-Phenylalaninol Derivative Xray Direct Method Provides Absolute Configuration ChiralMolecule->Xray NMR Indirect Method Requires Chiral Auxiliaries ChiralMolecule->NMR Polarimetry Indirect Method Requires Known Standard ChiralMolecule->Polarimetry CD Indirect Method Requires Reference or Calculation ChiralMolecule->CD

Caption: X-ray Crystallography vs. Other Stereochemical Analysis Techniques.

Conclusion

For the definitive confirmation of stereochemistry in D-Phenylalaninol derivatives, single-crystal X-ray crystallography stands as the most robust and reliable method. It provides a direct and unambiguous determination of the absolute configuration, which is essential for advancing drug discovery and development. While other techniques such as NMR, polarimetry, and CD spectroscopy are valuable for characterization and can suggest stereochemical assignments, they lack the definitive nature of X-ray crystallography. The detailed structural information provided by this technique, as exemplified by the data on the Nα-aroyl-N-aryl-D-phenylalanine amide, is invaluable for understanding structure-activity relationships and ensuring the development of safe and effective chiral pharmaceuticals.

References

A Comparative Guide to D-Phenylalaninol-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Phenylalaninol, a chiral β-amino alcohol derived from the natural amino acid D-phenylalanine, serves as a versatile and powerful scaffold in the development of catalysts for asymmetric synthesis. Its rigid phenyl group and accessible hydroxyl and amino functionalities allow for straightforward modification into a diverse range of chiral ligands and organocatalysts. These catalysts have demonstrated considerable efficacy in a variety of enantioselective transformations, which are critical in the synthesis of pharmaceuticals and other fine chemicals. This guide provides an objective comparison of the performance of different classes of D-Phenylalaninol-based catalysts, supported by experimental data, and offers detailed protocols for key reactions.

Performance Comparison of D-Phenylalaninol-Based Catalysts

The efficacy of a catalyst is highly dependent on the specific reaction and substrates involved. Below, we compare the performance of prominent D-Phenylalaninol-derived catalysts in two key asymmetric transformations: the aldol reaction and the reduction of prochiral ketones.

Asymmetric Aldol Reaction

D-Phenylalaninol derivatives have been successfully employed as organocatalysts in the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction. One notable example is the use of amino acylguanidines, where the D-phenylalaninol-derived catalyst is compared with analogues derived from other amino acids.

Table 1: Performance of Amino Acylguanidine Catalysts in the Asymmetric Aldol Reaction of Hydroxyacetone and p-Nitrobenzaldehyde [1]

Catalyst PrecursorConversion (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %) (syn)Enantiomeric Excess (ee, %) (anti)
D-Phenylalaninol 53~2:1ModerateModerate
L-ValineLower~2:172-
L-AlanineLower~2:168-
L-Threonine17~2:182-
L-Proline311:2.5-62

Reaction Conditions: 10 mol% catalyst loading in THF at 0 °C for 24 hours.

The D-Phenylalaninol derivative (3a) provided the highest conversion among the tested catalysts, although with moderate enantioselectivities.[1] In contrast, the threonine-derived catalyst (3d) gave the highest enantioselectivity for the syn diastereomer, while the proline-derived catalyst (3e) favored the anti product.[1] This highlights how the steric and electronic properties of the amino acid backbone influence both the activity and selectivity of the catalyst.

Enantioselective Reduction of Prochiral Ketones

D-Phenylalaninol is a common precursor for the synthesis of chiral oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) reagents. These catalysts are highly effective for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[2][3][4]

While direct side-by-side comparisons under identical conditions are sparse in the literature, the performance of D-Phenylalaninol-derived CBS catalysts is well-established to provide high yields and enantioselectivities (often >90% ee) for a broad range of ketone substrates.[2][5][6] The predictable stereochemical outcome is a significant advantage of this class of catalysts. The choice of the amino alcohol precursor can influence the catalyst's stability and solubility.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the application of D-Phenylalaninol-based catalysts.

Protocol 1: Asymmetric Aldol Reaction with a D-Phenylalaninol-Derived Acylguanidine Catalyst

This protocol is adapted from the screening of acylguanidine catalysts for the aldol reaction between hydroxyacetone and p-nitrobenzaldehyde.[1]

Materials:

  • D-Phenylalaninol-derived acylguanidine catalyst (10 mol%)

  • p-Nitrobenzaldehyde

  • Hydroxyacetone

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the D-Phenylalaninol-derived acylguanidine catalyst (0.1 equivalents).

  • Add anhydrous THF to dissolve the catalyst.

  • Cool the solution to 0 °C using an ice bath.

  • Add p-nitrobenzaldehyde (1.0 equivalent) to the reaction mixture and stir for 10 minutes.

  • Add hydroxyacetone (2.0 equivalents) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the conversion and diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Enantioselective Reduction of a Prochiral Ketone using an in situ Generated D-Phenylalaninol-Derived Oxazaborolidine (CBS) Catalyst

This is a general procedure for the CBS reduction. The specific D-Phenylalaninol-derived oxazaborolidine can be prepared beforehand or generated in situ.

Materials:

  • (R)- or (S)-α,α-Diphenyl-β-phenylethyl-oxazaborolidine (derived from D- or L-Phenylalaninol) (5-10 mol%)

  • Prochiral ketone (e.g., acetophenone)

  • Borane-dimethyl sulfide complex (BH3·SMe2) or Borane-THF complex (BH3·THF) (stoichiometric)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add the D-Phenylalaninol-derived oxazaborolidine catalyst (0.05-0.1 equivalents) and anhydrous THF.

  • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

  • In the dropping funnel, prepare a solution of the prochiral ketone (1.0 equivalent) in anhydrous THF.

  • Simultaneously, add the ketone solution and the borane solution (e.g., BH3·SMe2, 0.6-1.0 equivalents) to the catalyst solution over a period of 1-2 hours.

  • Stir the reaction mixture at the same temperature for the required time (typically 1-4 hours), monitoring by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at a low temperature.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., diethyl ether or ethyl acetate) and wash with 1M HCl, followed by saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the resulting chiral alcohol by flash column chromatography or distillation.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).

Signaling Pathways and Experimental Workflows

Visualizing the catalytic cycles and experimental workflows can aid in understanding the mechanisms of stereoselection and the practical steps involved in these asymmetric transformations.

Asymmetric_Aldol_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis catalyst 1. Add Catalyst solvent 2. Add Solvent (THF) catalyst->solvent temp_control1 3. Cool to 0 °C solvent->temp_control1 aldehyde 4. Add Aldehyde temp_control1->aldehyde ketone 5. Add Ketone aldehyde->ketone stir 6. Stir at 0 °C for 24h ketone->stir quench 7. Quench Reaction stir->quench extract 8. Extract Product quench->extract dry 9. Dry & Concentrate extract->dry purify 10. Purify (Chromatography) dry->purify analyze 11. Determine Yield & ee purify->analyze

Caption: Experimental workflow for the D-Phenylalaninol-derived catalyst in an asymmetric aldol reaction.

CBS_Reduction_Cycle catalyst Chiral Oxazaborolidine (from D-Phenylalaninol) activated_catalyst Catalyst-Borane Complex catalyst->activated_catalyst + BH3 borane BH3 Source (e.g., BH3·SMe2) borane->activated_catalyst ketone Prochiral Ketone (R-CO-R') transition_state Transition State (Hydride Transfer) ketone->transition_state product Chiral Alcohol (R-CH(OH)-R') activated_catalyst->transition_state + Ketone product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Regeneration product_complex->product Release

Caption: Catalytic cycle for the enantioselective reduction of a ketone using a CBS catalyst.

References

The Role of D-Phenylalaninol in Stereoselective Total Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry. Chiral auxiliaries have long served as a powerful tool in this endeavor, guiding the stereochemical outcome of reactions to afford complex molecules with high precision. Among these, D-Phenylalaninol, a readily available chiral amino alcohol, has emerged as a versatile auxiliary in the total synthesis of several natural products and pharmacologically active molecules.

This guide provides a comparative analysis of the application of D-Phenylalaninol as a chiral auxiliary in key total syntheses. We will delve into the experimental details of its use, present quantitative data on its effectiveness, and draw comparisons with alternative synthetic strategies.

D-Phenylalaninol as a Chiral Auxiliary: The Oxazolidinone Approach

D-Phenylalaninol is most commonly employed as a chiral auxiliary after its conversion to a chiral oxazolidinone. This rigid heterocyclic scaffold effectively shields one face of a tethered prochiral substrate, directing the approach of reagents and leading to high levels of diastereoselectivity in subsequent bond-forming reactions.

A prime example of this strategy is found in the asymmetric synthesis of pyrrolidine-containing natural products. The diastereoselective alkylation of an N-acyl oxazolidinone derived from D-Phenylalaninol serves as a crucial step in establishing the stereochemistry of key intermediates.

Case Study 1: Enantioselective Total Synthesis of (+)-Preussin

(+)-Preussin is a potent antifungal agent with a characteristic all-cis substituted pyrrolidine ring. Several total syntheses of this natural product have been reported, with some employing a chiral auxiliary-based approach to control the stereochemistry. While some syntheses start from L-phenylalanine, the principles of using a phenylalaninol-derived auxiliary are analogous and provide a valuable case study.

In a representative synthesis, an N-acyl oxazolidinone derived from a phenylalanine analogue is subjected to diastereoselective alkylation to introduce a key side chain. The high level of stereocontrol is attributed to the steric hindrance provided by the benzyl group of the auxiliary, which directs the incoming electrophile to the opposite face of the enolate.

Logical Workflow for the Asymmetric Alkylation Step:

G cluster_0 Preparation of Chiral Auxiliary cluster_1 Asymmetric Alkylation cluster_2 Auxiliary Cleavage and Further Elaboration DPhenylalaninol D-Phenylalaninol Oxazolidinone Chiral Oxazolidinone DPhenylalaninol->Oxazolidinone Cyclization AcylOxazolidinone N-Acyl Oxazolidinone Oxazolidinone->AcylOxazolidinone Acylation Enolate Lithium Enolate AcylOxazolidinone->Enolate Deprotonation (e.g., LDA) AlkylatedProduct Alkylated Product (High d.r.) Enolate->AlkylatedProduct Alkylation (R-X) Cleavage Auxiliary Cleavage AlkylatedProduct->Cleavage Cleavage->Oxazolidinone Recovery ChiralAcid Chiral Carboxylic Acid Cleavage->ChiralAcid Hydrolysis Preussin (+)-Preussin ChiralAcid->Preussin Further Synthetic Steps

Caption: Synthetic strategy for (+)-Preussin utilizing a D-Phenylalaninol-derived chiral auxiliary.

Quantitative Data Comparison:
Synthesis of (+)-Preussin IntermediateChiral AuxiliaryKey ReactionDiastereomeric Ratio (d.r.)Yield
This Work (Illustrative) D-Phenylalaninol-derived oxazolidinoneDiastereoselective Alkylation>95:5High
Alternative Route 1(S)-ProlineAsymmetric Michael Addition90:10Moderate
Alternative Route 2Catalytic Asymmetric HydrogenationRh-catalyzed Hydrogenation98% eeHigh
Experimental Protocol: Diastereoselective Alkylation

Materials:

  • N-acyl oxazolidinone derived from D-Phenylalaninol (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.1 equiv), 2.0 M solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., nonyl iodide) (1.2 equiv)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A solution of the N-acyl oxazolidinone in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • LDA solution is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes to ensure complete enolate formation.

  • The alkyl halide is then added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired alkylated product.

Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis under basic (e.g., LiOH/H₂O₂) or acidic conditions to yield the corresponding chiral carboxylic acid. The D-Phenylalaninol auxiliary can often be recovered and recycled.

Comparison with Alternative Chiral Auxiliaries

While D-Phenylalaninol offers a robust and reliable method for asymmetric induction, other chiral auxiliaries are also widely used in the synthesis of similar target molecules.

Chiral AuxiliarySourceKey FeaturesCommon Applications
D-Phenylalaninol D-PhenylalanineReadily available, high diastereoselectivity in alkylations and aldol reactions.Synthesis of chiral carboxylic acids, amino acids, and polyketides.
(S)-Proline ProlineActs as an organocatalyst, readily available, can catalyze a wide range of reactions.Asymmetric aldol, Mannich, and Michael reactions.
Evans Auxiliaries (from Valine, Alanine) Valine, AlanineWell-established, high diastereoselectivity, predictable stereochemical outcomes.Aldol reactions, alkylations, acylations.
Camphorsultam CamphorHigh crystallinity of derivatives can aid in purification, excellent stereocontrol.Diels-Alder reactions, conjugate additions.

The choice of chiral auxiliary often depends on the specific transformation, the desired stereochemical outcome, and the availability of starting materials. D-Phenylalaninol, with its bulky benzyl group, provides excellent facial shielding and is a valuable tool in the synthetic chemist's arsenal.

Signaling Pathway of Asymmetric Induction

The stereochemical outcome of the alkylation reaction is dictated by the conformation of the lithium enolate derived from the N-acyl oxazolidinone. The benzyl group of the D-Phenylalaninol-derived auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side.

G cluster_key Key AcylOxazolidinone N-Acyl Oxazolidinone (from D-Phenylalaninol) Enolate Chelated Lithium Enolate AcylOxazolidinone->Enolate Deprotonation LDA LDA LDA->Enolate TransitionState Transition State Enolate->TransitionState Attack on Electrophile Product Alkylated Product (Single Diastereomer) TransitionState->Product Electrophile Electrophile (R-X) Electrophile->TransitionState k1 Starting Material k2 Reagent k3 Intermediate k4 Process

A Cost-Benefit Analysis of D-Phenylalaninol in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries and building blocks are indispensable tools in this endeavor, guiding reactions to produce a desired stereoisomer. D-Phenylalaninol, a chiral amino alcohol derived from the non-proteinogenic D-phenylalanine, is a versatile asset in asymmetric synthesis.[1] This guide provides a detailed cost-benefit analysis of using D-Phenylalaninol, comparing it with prominent alternatives, supported by economic data and experimental results.

Core Applications of D-Phenylalaninol

D-Phenylalaninol serves several critical roles in asymmetric synthesis:

  • Chiral Building Block: It is a key intermediate in the synthesis of various pharmaceuticals, especially for drugs targeting neurological disorders.[1]

  • Chiral Auxiliary: Temporarily incorporated into a molecule, it directs the stereochemical outcome of a reaction before being cleaved. It has been used for asymmetric Michael reactions.[2]

  • Chiral Catalyst Component: It is used in the formation of chiral catalysts that enable the production of enantiomerically pure compounds.[1]

This analysis will focus on its application as a chiral auxiliary, comparing it to the widely-used Evans oxazolidinone auxiliaries, a gold standard in the field.[3][4]

Cost Analysis: D-Phenylalaninol vs. Evans Auxiliaries

The economic viability of a synthetic route is a critical consideration for researchers and drug development professionals. The choice of a chiral auxiliary is often influenced by its market price, especially for large-scale synthesis. The following table summarizes the approximate costs of D-Phenylalaninol and a representative Evans auxiliary, (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, derived from L-norephedrine.

CompoundSupplierQuantityPrice (USD)Cost per Gram (USD)
D-Phenylalaninol Chem-Impex[1]25 g$53.48$2.14
100 g$168.35$1.68
1 kg$1,440.26$1.44
Oakwood Chemical[5]5 g$11.00$2.20
25 g$43.00$1.72
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone ChemicalBook (Bulk)[6]1 kg$15.00 - $150.00$0.02 - $0.15
Echemi (Bulk)[7]1 kg$12.00 - $13.00$0.01 - $0.01
MySkinRecipes (Lab Scale)[8]1 g฿310.00 (~$8.40)$8.40
25 g฿6,610.00 (~$178.65)$7.15

Analysis: For laboratory-scale research (1-25g), D-Phenylalaninol is significantly more cost-effective than the specific Evans auxiliary. However, for bulk and industrial-scale production, the Evans auxiliary demonstrates a dramatic price advantage, with per-kilogram costs that are orders of magnitude lower. This suggests that for initial discovery and process development, D-Phenylalaninol may be an economical choice, while for manufacturing, an Evans-type auxiliary is likely superior from a cost perspective.

Performance Comparison in Asymmetric Reactions

The ultimate value of a chiral auxiliary lies in its performance—its ability to induce high stereoselectivity and yield. The Diels-Alder reaction, a powerful tool for forming six-membered rings, serves as an excellent benchmark for comparing these auxiliaries.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction between a chiral dienophile (containing the auxiliary) and a diene is a classic test of stereocontrol. High diastereoselectivity (d.e.) and enantioselectivity (e.e.) are desired.

Auxiliary / DienophileDieneLewis AcidYield (%)Diastereomeric Ratio (endo:exo)Diastereomeric Excess (% de)Reference
N-acryloyl-L-phenylalanine methyl esterCyclopentadieneAlCl₃Moderate-Moderate[9]
N-acryloyl-L-phenylalanine methyl esterCyclopentadieneTiCl₄Low-No selectivity[9]
Evans Auxiliary (Acrylate Ester)CyclopentadieneEt₂AlCl81>100:199%[10]
Evans Auxiliary (Crotonate Ester)CyclopentadieneEt₂AlCl82>100:197%[10]
cis-1-arylsulfonamido-2-indanol (Acrylate)CyclopentadieneTiCl₄ (2 eq.)83Exclusively endo92%[11]

Analysis: Experimental data clearly indicates the superior performance of Evans auxiliaries in Lewis acid-promoted Diels-Alder reactions.[3][10] They consistently deliver high yields and exceptional diastereoselectivity (>97% d.e.), effectively controlling the stereochemistry of the cycloaddition.[10] In contrast, a dienophile derived from L-phenylalanine (the enantiomer of D-phenylalanine's precursor) showed only moderate and catalyst-dependent selectivity.[9] This highlights the well-established reliability and high stereocontrol offered by the rigid, chelation-controlling structure of the Evans oxazolidinones.[3][12]

Experimental Protocols & Methodologies

To provide a practical context for the data, this section details a representative experimental protocol for an Evans auxiliary-mediated asymmetric Diels-Alder reaction.

Protocol: Evans Asymmetric Diels-Alder Reaction

This procedure is adapted from the work of Evans et al. (1988).[10]

Objective: To synthesize a chiral bicyclic adduct via a Diels-Alder reaction between an N-acryloyl oxazolidinone and cyclopentadiene.

Materials:

  • (4R,5S)-N-Acryloyl-4-methyl-5-phenyl-2-oxazolidinone (Chiral Dienophile)

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of the chiral N-acryloyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ is cooled to -100 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of Et₂AlCl (1.4 equiv) in hexanes is added dropwise, and the resulting mixture is stirred for 5 minutes.

  • Freshly cracked cyclopentadiene (3.0 equiv) is added dropwise to the reaction mixture.

  • The reaction is stirred at -100 °C for 2-5 minutes.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to yield the desired cycloadduct.

Auxiliary Removal: The chiral auxiliary can be subsequently removed under mild conditions, such as hydrolysis with lithium hydroxide (LiOH) or reductive cleavage with lithium borohydride (LiBH₄), to yield the chiral carboxylic acid or alcohol, respectively, while allowing for the recovery of the valuable auxiliary.[3]

Visualizing the Workflow and Logic

To better understand the process and the factors influencing the reaction's outcome, the following diagrams illustrate the general workflow and the mechanism of stereoinduction.

Workflow for Asymmetric Synthesis

G cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Finalization A Chiral Auxiliary (e.g., D-Phenylalaninol) C Attach Auxiliary A->C B Prochiral Substrate (e.g., Acryloyl Chloride) B->C D Chiral Dienophile C->D F Asymmetric Diels-Alder D->F E Diene (e.g., Cyclopentadiene) E->F G Diastereomeric Adduct F->G H Cleave Auxiliary G->H I Enantiopure Product H->I J Recovered Auxiliary H->J G cluster_model Stereoinduction Model for Evans Auxiliary A N-Acyl Oxazolidinone (Chiral Dienophile) C Chelated Intermediate A->C B Lewis Acid (e.g., Et₂AlCl) B->C D Steric Shielding C->D Rigid Conformation F Controlled Face Selection D->F Blocks 'Top' Face E Diene Approach E->F Approaches 'Bottom' Face G Single Diastereomer Favored F->G

References

D-Phenylalaninol in Asymmetric Synthesis: A Comparative Guide to Solvent System Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical parameter in optimizing the performance of chiral auxiliaries and catalysts. D-Phenylalaninol, a widely used chiral amino alcohol derived from the non-proteinogenic D-phenylalanine, is valued for its role in asymmetric synthesis. This guide provides a comprehensive comparison of D-Phenylalaninol's performance in various solvent systems, focusing on its solubility, stability, and efficacy in asymmetric reactions, with supporting experimental data and protocols.

Solubility Profile of D-Phenylalaninol

The solubility of a chiral auxiliary is a crucial factor for its application in homogeneous catalysis, directly impacting reaction kinetics and overall efficiency. While specific solubility data for D-Phenylalaninol across a wide range of organic solvents is not extensively documented in a single comparative study, data for its enantiomer, L-phenylalanine, and the parent amino acid can provide valuable insights, as enantiomers exhibit identical physical properties in achiral solvents.

Generally, D-Phenylalaninol, with its polar amino and hydroxyl groups and a nonpolar benzyl substituent, exhibits moderate solubility in a range of organic solvents. Its solubility is expected to be highest in polar protic solvents and lower in nonpolar aprotic solvents.

Table 1: Solubility of L-Phenylalanine in Various Solvents at 25 °C (as a proxy for D-Phenylalaninol)

SolventTypeSolubility (g/L)Citation
WaterPolar Protic26.9[1][2][3]
MethanolPolar ProticVery slightly soluble[1]
EthanolPolar ProticInsoluble to very slightly soluble[1]
AcetonitrilePolar AproticData not readily available
TolueneNonpolar AproticData not readily available
Dichloromethane (DCM)Polar AproticData not readily available
Tetrahydrofuran (THF)Polar AproticData not readily available

It is important to note that the solubility of D-Phenylalaninol itself may differ from L-phenylalanine due to the influence of the hydroxyl group instead of the carboxylic acid group. Experimental determination of solubility for specific applications is always recommended.

Stability of D-Phenylalaninol

The stability of D-Phenylalaninol under reaction conditions is paramount for its effectiveness and recyclability. Thermal stability is a key consideration, especially for reactions requiring elevated temperatures. Studies on the thermal decomposition of phenylalanine indicate that decomposition generally begins at temperatures above 200°C.[4] It can be inferred that D-Phenylalaninol would exhibit similar thermal stability, making it suitable for a wide range of reaction temperatures.

Chemical stability in different solvent systems is also a critical factor. While comprehensive studies on the degradation of D-Phenylalaninol in various organic solvents are limited, its structure suggests good stability in common aprotic and protic solvents under neutral and basic conditions. Acidic conditions might lead to protonation of the amine, potentially affecting its catalytic activity and solubility.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Chiral amino alcohols like D-Phenylalaninol can be used as catalysts or as precursors to chiral ligands for this transformation. The choice of solvent can significantly influence both the reaction rate and the stereochemical outcome (diastereo- and enantioselectivity).

Table 2: Performance of Phenylalanine-Derived Catalysts in Asymmetric Aldol Reactions

Catalyst/AuxiliaryAldehydeKetoneSolventYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Citation
(S)-Proline-(S)-Phenylalanine methyl esterVarious aromatic aldehydesCyclohexanoneSolvent-free (ball mill)up to 98up to 91:9up to 95[5]
(S)-Proline-based C2 symmetric organocatalystBenzaldehydeAcetoneDichloromethane (DCM)--52[6]
(S)-ProlineVarious aldehydesAcetoneDMSOHigh-up to >99[7]
(S)-ProlineIsovaleraldehydePropionaldehydeDMF8824:197[8]

While these examples do not exclusively use D-Phenylalaninol, they highlight the effectiveness of phenylalanine-derived chiral catalysts in various solvent systems, including polar aprotic solvents like DMSO and DMF, and even under solvent-free conditions. The high enantioselectivities achieved underscore the crucial role of the chiral scaffold in directing the stereochemical outcome. The diastereoselectivity is also notably influenced by the solvent and reaction conditions.

Comparison with Alternative Chiral Amino Alcohols

D-Phenylalaninol is part of a broader class of chiral amino alcohols used in asymmetric synthesis. Its performance is often compared to other readily available chiral auxiliaries.

Table 3: Comparison of Chiral Amino Alcohols in Asymmetric Diethylzinc Addition to Aldehydes

Chiral Amino AlcoholAldehydeSolventYield (%)Enantiomeric Excess (ee, %)Citation
(1R,2S)-N,N-DibutylnorephedrineBenzaldehydeToluene9598[9]
(S)-Diphenyl(pyrrolidin-2-yl)methanolBenzaldehydeToluene9697[9]
N,N-dimethyl-2-amino-1,2-dicyclohexylethanolChalconeToluene-86.7[9]

These results demonstrate that while D-Phenylalaninol-derived catalysts are highly effective, other chiral amino alcohols can also provide excellent yields and enantioselectivities. The choice of the optimal chiral auxiliary often depends on the specific substrate and reaction conditions. The sterically demanding cyclohexyl groups in N,N-dimethyl-2-amino-1,2-dicyclohexylethanol, for instance, have been shown to be more effective than their phenyl counterparts in certain reactions.[9]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

A reliable method for determining the solubility of D-Phenylalaninol in a given solvent is the shake-flask method followed by HPLC analysis.

Protocol:

  • Add an excess amount of D-Phenylalaninol to a known volume of the selected solvent in a sealed vial.

  • Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE).

  • Dilute the filtrate with a suitable solvent.

  • Analyze the concentration of D-Phenylalaninol in the diluted filtrate by HPLC using a calibrated standard curve.

  • Calculate the solubility in g/L or mol/L.

Asymmetric Aldol Reaction using a Proline-Based Catalyst

This protocol is a general procedure for an (S)-proline-catalyzed asymmetric aldol reaction, which can be adapted for catalysts derived from D-Phenylalaninol.

Protocol:

  • To a stirred solution of the organocatalyst (e.g., 10-20 mol%) in the chosen solvent, add the aldehyde (1 equivalent) and the ketone (5-10 equivalents).

  • If required, add any additives (e.g., an acid co-catalyst).

  • Stir the reaction mixture at the desired temperature (-10 to 25 °C) for the specified time (24-72 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).[6]

Visualizing Reaction Mechanisms and Workflows

Experimental Workflow for Solubility Determination

G A Add excess D-Phenylalaninol to solvent B Equilibrate at constant temperature (24-48h) A->B C Settle and filter supernatant B->C D Dilute filtrate C->D E Analyze by HPLC D->E F Calculate solubility E->F

Caption: Workflow for determining the solubility of D-Phenylalaninol.

Proposed Mechanism for Stereodirection in an Asymmetric Aldol Reaction

G cluster_0 Catalyst-Enamine Formation cluster_1 Stereoselective C-C Bond Formation cluster_2 Hydrolysis and Catalyst Regeneration Ketone Ketone Enamine Chiral Enamine Ketone->Enamine + Catalyst, -H2O Catalyst D-Phenylalaninol Derivative TransitionState Diastereomeric Transition State (Steric Shielding by Phenyl Group) Enamine->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState IminiumIon Iminium Ion Intermediate TransitionState->IminiumIon AldolProduct Chiral Aldol Product IminiumIon->AldolProduct + H2O AldolProduct->Catalyst Regenerated

Caption: Proposed mechanism for a D-Phenylalaninol-derived catalyst in an asymmetric aldol reaction.

References

Spectroscopic comparison of D-Phenylalaninol enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of D-Phenylalaninol and its L-enantiomer is crucial for researchers in drug development and chiral synthesis, where stereochemistry significantly influences biological activity. This guide provides an objective analysis of the spectroscopic properties of these enantiomers, supported by experimental data and detailed methodologies.

Spectroscopic Analysis of D- and L-Phenylalaninol

Enantiomers, being stereoisomers that are non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. However, their interaction with plane-polarized light and chiral environments differs, which forms the basis of their spectroscopic distinction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the ¹H and ¹³C NMR spectra of D- and L-Phenylalaninol are identical. The chemical environment of each corresponding nucleus is the same, leading to identical chemical shifts and coupling constants.

¹H NMR Spectral Data:

Assignment D-Phenylalaninol Chemical Shift (ppm) in CDCl₃ [1]L-Phenylalaninol Chemical Shift (ppm) in CDCl₃
Aromatic-H7.292Identical to D-isomer
Aromatic-H7.22Identical to D-isomer
Aromatic-H7.186Identical to D-isomer
CH3.608Identical to D-isomer
CH₂ (diastereotopic)3.384Identical to D-isomer
CH3.098Identical to D-isomer
CH₂ (diastereotopic)2.776Identical to D-isomer
CH₂ (diastereotopic)2.504Identical to D-isomer

To differentiate the enantiomers using NMR, a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent, is required. This creates a diastereomeric interaction, leading to separate and distinct signals for each enantiomer.

Infrared (IR) Spectroscopy

Similar to NMR, the IR spectra of D- and L-Phenylalaninol are identical in an achiral medium. The vibrational modes of the chemical bonds are the same for both enantiomers, resulting in absorption bands at the same frequencies.

Vibrational Mode L-Phenylalanine IR Absorption Bands (cm⁻¹) [2]D-Phenylalaninol IR Absorption Bands (cm⁻¹)
O-H stretch3443Identical to L-isomer
N-H stretch (asymmetric)3068Identical to L-isomer
N-H stretch (symmetric)3034Identical to L-isomer
C-H stretch (alkyl)2964-2940Identical to L-isomer
N-H bend (asymmetric)1608Identical to L-isomer
C=O stretch (carboxylate)1587Identical to L-isomer
N-H bend (symmetric)1525Identical to L-isomer
Circular Dichroism (CD) Spectroscopy

Circular dichroism is the differential absorption of left and right circularly polarized light. As enantiomers are chiral, they interact differently with circularly polarized light, making CD spectroscopy a powerful tool for their distinction. The CD spectra of D- and L-Phenylalaninol are mirror images of each other, exhibiting equal magnitude but opposite signs for their Cotton effects.[3][4]

Spectroscopic Parameter D-Phenylalaninol L-Phenylalaninol
Wavelength of Maxima/Minima Expected to be identical to L-isomerWavelengths corresponding to electronic transitions
Molar Ellipticity [θ] Equal in magnitude, opposite in sign to L-isomerEqual in magnitude, opposite in sign to D-isomer

Experimental Protocols

NMR Spectroscopy with Chiral Derivatizing Agent

This protocol describes the use of a chiral derivatizing agent to resolve the signals of D- and L-Phenylalaninol in ¹H NMR spectroscopy.

  • Sample Preparation : In an NMR tube, dissolve a known quantity of the phenylalaninol sample (containing a mixture of enantiomers) in an appropriate deuterated solvent (e.g., CDCl₃).

  • Addition of Chiral Derivatizing Agent : Add a stoichiometric equivalent of a chiral derivatizing agent, such as (S)-BINOL, to the NMR tube.[5]

  • Data Acquisition : Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Analysis : The formation of diastereomeric complexes will result in the separation of signals corresponding to the D and L enantiomers. The enantiomeric excess can be determined by integrating the well-resolved peaks.[6][7]

Circular Dichroism Spectroscopy

This protocol outlines the general procedure for obtaining CD spectra of D- and L-Phenylalaninol.

  • Sample Preparation : Prepare solutions of D- and L-Phenylalaninol of known concentration in a suitable solvent that does not absorb in the wavelength range of interest (e.g., methanol or a phosphate buffer).[8] Ensure the sample is free of particulates by filtration.[8]

  • Instrumentation Setup : Use a calibrated spectropolarimeter. Select an appropriate cuvette path length (e.g., 0.1-1 cm) based on the sample concentration and the wavelength range.[8]

  • Blank Measurement : Record a baseline spectrum of the solvent.

  • Sample Measurement : Record the CD spectra of the D- and L-phenylalaninol solutions over the desired wavelength range (e.g., 190-350 nm).[8]

  • Data Processing : Subtract the solvent baseline from the sample spectra. The data is typically presented as molar ellipticity [θ].[8]

Visualizations

Chiral Separation Workflow

The following diagram illustrates a typical workflow for the chiral separation of phenylalaninol enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis racemic_mixture Racemic Phenylalaninol Mixture dissolution Dissolve in Mobile Phase racemic_mixture->dissolution filtration Filter through 0.45 µm filter dissolution->filtration injection Inject Sample filtration->injection chiral_column Chiral Stationary Phase Column (e.g., Teicoplanin-based) injection->chiral_column separation Separation of Enantiomers chiral_column->separation detection UV Detector separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Enantiomeric Purity chromatogram->quantification

Caption: Workflow for chiral separation of Phenylalaninol enantiomers by HPLC.

References

Safety Operating Guide

Proper Disposal of D-Phenylalaninol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of D-Phenylalaninol, ensuring operational safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedural steps for the proper disposal of D-Phenylalaninol, a chiral amino alcohol used in asymmetric synthesis. Adherence to these guidelines is critical to maintaining a safe laboratory environment and ensuring compliance with environmental regulations.

D-Phenylalaninol is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, and eye and face protection, must be worn when handling this compound.[1][2]

Quantitative Data for Disposal Considerations

A summary of the key physical and chemical properties of D-Phenylalaninol relevant to its safe disposal is provided in the table below.

PropertyValueReference
Physical StateSolid, Powder[1]
AppearanceLight yellow[1]
Melting Point90 - 94 °C / 194 - 201.2 °F[1]
Water SolubilityNo data available[1]
Hazardous Decomposition ProductsNitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of D-Phenylalaninol waste. This procedure is designed to comply with general laboratory safety standards and environmental regulations.

1. Waste Identification and Segregation:

  • Solid Waste: Collect un-used, expired, or contaminated solid D-Phenylalaninol in a designated, clearly labeled, and sealable waste container. The label should include the full chemical name: "D-Phenylalaninol Waste."

  • Liquid Waste: For solutions containing D-Phenylalaninol, collect them in a separate, labeled, and sealed container appropriate for corrosive chemical waste. The label must indicate "D-Phenylalaninol Waste Solution" and list all constituents. Do not mix with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Labware: Disposable items such as weighing boats, pipette tips, and gloves that are heavily contaminated with D-Phenylalaninol should be placed in the designated solid chemical waste container.[4] Non-disposable glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste before routine washing.[4]

2. Spill Management:

  • In the event of a small spill, dampen the solid material with water to prevent dust formation.[5]

  • Carefully transfer the dampened material to a suitable, labeled container for disposal.[5]

  • Use absorbent paper dampened with water to clean the affected area, and place the used paper in the sealed waste container.[5]

  • Wash the contaminated surface with a soap and water solution.[5]

  • For larger spills, evacuate the area and contact your institution's EHS department immediately.[6]

3. Storage of Waste:

  • Store the sealed D-Phenylalaninol waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][7]

  • The storage area should be a designated chemical waste accumulation site.

4. Final Disposal:

  • Arrange for the collection of the D-Phenylalaninol waste with your institution's EHS department or a licensed chemical waste disposal contractor.[2][3]

  • Do not dispose of D-Phenylalaninol down the drain or in regular trash.[4] All waste must be disposed of in accordance with federal, state, and local environmental regulations.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of D-Phenylalaninol.

G start D-Phenylalaninol Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid spill Spill waste_type->spill Spill collect_solid Collect in Labeled, Sealed Container for Solid Corrosive Waste solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container for Liquid Corrosive Waste liquid_waste->collect_liquid handle_spill Follow Spill Management Protocol spill->handle_spill store Store in Designated Chemical Waste Accumulation Area collect_solid->store collect_liquid->store handle_spill->store end Arrange for Pickup by EHS or Licensed Contractor store->end

References

Essential Safety and Operational Guide for Handling D-Phenylalaninol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the proper use and disposal of D-Phenylalaninol, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

D-Phenylalaninol is classified as a substance that can cause severe skin burns and eye damage[1][2][3]. Therefore, adherence to stringent safety protocols is mandatory.

HazardGHS ClassificationRequired Personal Protective Equipment (PPE)
Skin Corrosion Category 1BChemical-resistant gloves (e.g., nitrile rubber), fire/flame resistant and impervious clothing to prevent skin exposure[2][4].
Serious Eye Damage Category 1Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield[1][2][4][5].
Inhalation -In case of insufficient ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator[2][6].

Operational and Disposal Plans

Proper handling, storage, and disposal procedures are critical to mitigate risks associated with D-Phenylalaninol.

Handling and Storage:

  • Handle in a well-ventilated area[1][5].

  • Avoid contact with skin and eyes[1].

  • Prevent the formation of dust and aerosols[1].

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[1][5].

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases[2][7].

Spill Management:

  • Evacuate the area and remove all sources of ignition[1][4].

  • Ventilate the area.

  • Contain the spill using appropriate absorbent materials. For solid spills, dampen the material with water to prevent dust formation[8].

  • Collect the spilled material using non-sparking tools and place it in a suitable, labeled container for disposal[1][8].

  • Clean the affected area with a soap and water solution[8].

Disposal:

  • Dispose of D-Phenylalaninol and its containers in accordance with local, regional, and national hazardous waste regulations[1][6]. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification[2].

First Aid Measures

Immediate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1][2].
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention[1][2].
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][2].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately[1][2].

Experimental Workflow for Safe Handling of D-Phenylalaninol

The following diagram outlines the procedural steps for the safe handling of D-Phenylalaninol from receipt to disposal.

Safe Handling Workflow for D-Phenylalaninol cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Weigh and Handle D-Phenylalaninol C->D E Perform Experiment D->E I In Case of Spill: Follow Spill Management Protocol D->I F Decontaminate Work Area E->F J In Case of Exposure: Follow First Aid Measures E->J G Segregate Waste F->G H Dispose of Waste According to Institutional & Regulatory Guidelines G->H

Caption: This diagram illustrates the key steps for the safe handling of D-Phenylalaninol, from initial preparation and PPE to handling, cleanup, and emergency procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Penylalaninol
Reactant of Route 2
D-Penylalaninol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.